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  • Product: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole
  • CAS: 68006-83-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Basic Properties of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C)

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, commonly known as MeA-α-C, is a heterocyclic amine that has garnered significant attention within the scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, commonly known as MeA-α-C, is a heterocyclic amine that has garnered significant attention within the scientific community, primarily due to its formation during the pyrolysis of proteins and its presence in cooked foods and tobacco smoke.[1] As a compound with established mutagenic and carcinogenic properties, a thorough understanding of its fundamental chemical and physical characteristics is paramount for researchers in toxicology, drug metabolism, and oncology.[1] This guide provides a consolidated overview of the core basic properties of MeA-α-C, offering a foundational resource for professionals engaged in its study.

Introduction: The α-Carboline Scaffold

MeA-α-C belongs to the α-carboline class of compounds, which are characterized by a pyrido[2,3-b]indole ring system.[2] This tricyclic structure, consisting of a pyridine ring fused to an indole moiety, is a key pharmacophore in numerous biologically active molecules. The presence of both electron-rich (indole) and electron-deficient (pyridine) aromatic rings, along with the exocyclic amino group and a methyl substituent in MeA-α-C, imparts a unique combination of chemical properties that are central to its biological activity and metabolic fate. A comprehensive review of α-carboline alkaloids highlights their diverse biological activities and importance in medicinal chemistry.[2]

Physicochemical Properties

A precise understanding of the physicochemical properties of MeA-α-C is essential for designing and interpreting toxicological and pharmacological studies. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Identity

The structural identity of MeA-α-C is well-established and key identifiers are summarized in the table below.

PropertyValueSource
Chemical Name 2-Amino-3-methyl-9H-pyrido[2,3-b]indole[3]
Synonyms MeA-α-C, Me-amino-α-carboline, Glob-P-1[1]
CAS Number 68006-83-7[1]
Molecular Formula C₁₂H₁₁N₃[3]
Molecular Weight 197.24 g/mol [3]
Canonical SMILES CC1=CC2=C(NC3=CC=CC=C32)N=C1N[3]
InChI Key IVLCGFRPPGNALI-UHFFFAOYSA-N[3]
Physical State and Solubility

MeA-α-C is a solid at room temperature. Its solubility is a critical parameter for in vitro and in vivo studies. While detailed quantitative solubility data in a wide range of solvents is not extensively published, it is known to be soluble in methanol and dimethyl sulfoxide (DMSO).[4] The deuterated form, 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3, is described as neat, implying it is a pure substance, and is noted to be hygroscopic.[5]

Melting Point

The melting point of MeA-α-C has been reported to be in the range of 236–238 °C .[4] This relatively high melting point is indicative of a stable crystalline lattice structure.

Spectroscopic and Analytical Characterization

The structural elucidation of MeA-α-C and its metabolites relies heavily on modern spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry has been instrumental in confirming the molecular weight and elemental composition of MeA-α-C.[6] The metabolism of MeA-α-C has been investigated using HPLC-MS, which has allowed for the separation and characterization of its various detoxified and activated metabolites.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis and Fluorescence Spectroscopy

The UV-Vis absorption and fluorescence properties of α-carbolines are influenced by the electronic nature of the fused aromatic system. The metabolism of A-α-C has been studied using UV and fluorescence spectral analyses to characterize its metabolites.[8] The adsorbed A-α-C can be eluted with ammoniacal methanol and quantified by its adsorption spectrum.[6] The fluorescence of various pyridoindole derivatives has been a subject of study, indicating that MeA-α-C likely possesses interesting photophysical properties.

Chemical Reactivity and Basic Properties

The chemical reactivity of MeA-α-C is dictated by the interplay of its functional groups and the aromatic scaffold.

Basicity and pKa

The basicity of MeA-α-C is a crucial property influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological macromolecules. The pyrido[2,3-b]indole ring system contains multiple nitrogen atoms, with the exocyclic amino group and the pyridine nitrogen being the most likely sites of protonation.

The basicity of the amino group is expected to be influenced by the electron-donating methyl group at the adjacent position, potentially making MeA-α-C slightly more basic than A-α-C. The pyridine nitrogen's basicity is generally lower than that of aliphatic amines due to the sp² hybridization of the nitrogen and the delocalization of its lone pair within the aromatic system.

pKa_Influence cluster_molecule 2-Amino-3-methyl-9H-pyrido[2,3-b]indole cluster_properties Impact of Basicity (pKa) Amino_Group 2-Amino Group Solubility Aqueous Solubility Amino_Group->Solubility protonation enhances Absorption Biological Absorption Amino_Group->Absorption Reactivity Chemical Reactivity Amino_Group->Reactivity nucleophilicity Pyridine_N Pyridine Nitrogen Pyridine_N->Solubility protonation enhances Pyridine_N->Absorption Indole_N Indole Nitrogen (less basic) Indole_N->Reactivity less nucleophilic

Metabolic Activation and Reactivity

The most significant aspect of MeA-α-C's reactivity is its metabolic activation to genotoxic species. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.[7][8] The initial step involves N-hydroxylation of the exocyclic amino group to form N-hydroxy-MeA-α-C.[7] This intermediate can be further activated, for example, by O-acetylation, to form a highly reactive nitrenium ion that readily forms covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[6]

The in vitro metabolism of MeA-α-C in human and rat hepatic microsomes has been shown to produce several detoxified and activated metabolites.[7] Besides N-hydroxylation, ring hydroxylation at various positions of the α-carboline nucleus is a major detoxification pathway.[8]

Metabolic_Activation MeA_alpha_C MeA-α-C N_hydroxy N-hydroxy-MeA-α-C (Reactive Intermediate) MeA_alpha_C->N_hydroxy CYP1A2 (N-hydroxylation) Detoxification Ring Hydroxylation (Detoxification) MeA_alpha_C->Detoxification Nitrenium_Ion Nitrenium Ion (Highly Reactive) N_hydroxy->Nitrenium_Ion Further Activation DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding

Experimental Protocols: Foundational Methodologies

The characterization of MeA-α-C relies on established analytical and physical chemistry protocols. Below are generalized, step-by-step methodologies that form the basis for determining key basic properties.

Protocol for Determination of Aqueous Solubility

This protocol provides a general framework for assessing the solubility of MeA-α-C in an aqueous medium.

  • Preparation of Standard Solutions: Accurately weigh a known amount of MeA-α-C and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Calibration Curve: Prepare a series of dilutions from the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Analysis: Analyze the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS, to generate a calibration curve of concentration versus instrument response.

  • Equilibrium Solubility Measurement: Add an excess amount of solid MeA-α-C to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Dilute an aliquot of the clear supernatant and analyze it using the same analytical method as for the calibration curve.

  • Calculation: Determine the concentration of MeA-α-C in the supernatant from the calibration curve. This concentration represents the aqueous solubility at the specified temperature and pH.

Protocol for pKa Determination via UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorption spectrum of MeA-α-C upon protonation or deprotonation.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning a range that brackets the expected pKa of MeA-α-C.

  • Stock Solution: Prepare a concentrated stock solution of MeA-α-C in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant volume of the MeA-α-C stock solution to a constant volume of each buffer solution. The final concentration of MeA-α-C should be low enough to ensure it remains fully dissolved.

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum of each solution over an appropriate wavelength range.

  • Data Analysis: Identify wavelengths where the absorbance of the protonated and deprotonated forms of MeA-α-C differ significantly.

  • pKa Calculation: Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Conclusion

2-Amino-3-methyl-9H-pyrido[2,3-b]indole is a compound of significant toxicological interest. Its basic properties, including its molecular structure, physicochemical characteristics, and chemical reactivity, are fundamental to understanding its biological effects. This guide has synthesized available information to provide a comprehensive overview for researchers. Further experimental determination of its pKa and detailed spectroscopic analyses will be invaluable in refining our understanding of this important heterocyclic amine and its role in human health.

References

  • PubChem. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. [Link]

  • Inchem.org. MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) (IARC Summary & Evaluation, Volume 40, 1986). [Link]

  • Haz-Map. 2-Amino-9H-pyrido(2,3-b)indole. [Link]

  • ResearchGate. Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. [Link]

  • Inchem.org. A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986). [Link]

  • PubMed Central. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. [Link]

  • PubMed. Metabolism of 2-amino-alpha-carboline. A food-borne heterocyclic amine mutagen and carcinogen by human and rodent liver microsomes and by human cytochrome P4501A2. [Link]

  • ACS Publications. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. [Link]

  • Pearson+. α-Amino acids can be prepared by treating an aldehyde with ammoni... [Link]

  • PubMed. In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C... [Link]

  • Haz-Map. 2-Amino-9H-pyrido(2,3-b)indole. [Link]

  • Beilstein Journals. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • Wikipedia. 2-Amino-3-methyl-9H-pyrido(2,3-b)indol. [Link]

Sources

Exploratory

MeA-alpha-carboline discovery and history

Topic: MeA-alpha-carboline Discovery and History Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals MeA- -Carboline: Discovery, Chemistry, and Toxicological Significa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MeA-alpha-carboline Discovery and History Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

MeA- -Carboline: Discovery, Chemistry, and Toxicological Significance

Executive Summary

MeA-


-Carboline  (2-amino-3-methyl-9H-pyrido[2,3-b]indole; MeA

C) is a potent mutagenic heterocyclic amine (HCA) formed during the high-temperature pyrolysis of amino acids and proteins. First isolated in the late 1970s from cigarette smoke condensate and grilled foods, it remains a critical reference compound in genetic toxicology and cancer research. This guide details the historical discovery, chemical synthesis, metabolic activation pathways, and experimental protocols for MeA

C, providing a rigorous foundation for researchers investigating environmental carcinogenesis and DNA damage mechanisms.

Discovery and Historical Context

The discovery of MeA


C was part of a paradigm shift in cancer research during the 1970s, initiated by the realization that cooking processes could generate potent mutagens.
The Sugimura Era and the Ames Test

In 1978, a team led by T. Sugimura and D. Yoshida at the National Cancer Center Research Institute (Tokyo) utilized the newly developed Ames Salmonella/microsome test to screen smoke condensates and charred foods. They identified a class of mutagens distinct from polycyclic aromatic hydrocarbons (PAHs).

  • 1978: Yoshida et al. isolated two distinct mutagenic compounds from cigarette smoke condensate.

  • Identification: Structural analysis revealed them to be amino-

    
    -carbolines. The parent compound was identified as A
    
    
    
    C
    (2-amino-
    
    
    -carboline), and its methylated analog was identified as MeA
    
    
    C
    (2-amino-3-methyl-
    
    
    -carboline).
  • Source Confirmation: Subsequent studies confirmed that these compounds were formed via the pyrolysis of tryptophan and soybean globulin at temperatures exceeding 300°C.

Classification

MeA


C is classified as a pyrolysis mutagen . Unlike thermic mutagens (e.g., IQ, MeIQx) which form at lower cooking temperatures (150–250°C) from creatine/creatinine, sugars, and amino acids, MeA

C requires higher energy input, typical of open-flame grilling or smoking.

Table 1: Comparative Properties of Common Heterocyclic Amines

CompoundAbbreviationChemical NameSourceIARC Class
MeA-

-Carboline
MeA

C
2-Amino-3-methyl-9H-pyrido[2,3-b]indole Tryptophan pyrolysis, Cigarette smoke 2B
A-

-Carboline
A

C
2-Amino-9H-pyrido[2,3-b]indoleTryptophan pyrolysis2B
IQIQ2-Amino-3-methylimidazo[4,5-f]quinolineCooked meat/fish2A
PhIPPhIP2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridineCooked meat2B

Chemical Structure and Synthesis[3][5][6][7][8][9][10][11][12]

The


-carboline core consists of a pyridine ring fused to an indole moiety. MeA

C possesses an exocyclic amino group at position 2 and a methyl group at position 3.
Chemical Synthesis Protocol (Graebe-Ullmann Route)

While MeA


C can be isolated from pyrolysates, research-grade purity requires total organic synthesis. The Graebe-Ullmann synthesis  is the standard authoritative method.

Objective: Synthesize 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA


C).
Step 1: Ullmann Condensation
  • Reagents: 2-Amino-3-methylpyridine, o-Bromonitrobenzene, Copper powder (catalyst), Potassium carbonate (

    
    ), Nitrobenzene (solvent).
    
  • Procedure:

    • Mix 1.0 eq of 2-amino-3-methylpyridine with 1.2 eq of o-bromonitrobenzene.

    • Add 2.0 eq of

      
       and 0.1 eq of Cu powder.
      
    • Reflux in nitrobenzene at 180–200°C for 12 hours.

    • Purification: Filter hot, evaporate solvent, and recrystallize from ethanol to obtain 2-(2-nitrophenylamino)-3-methylpyridine .

Step 2: Reduction
  • Reagents:

    
     gas, Palladium on Carbon (Pd/C), Ethanol.
    
  • Procedure:

    • Dissolve the nitro-intermediate in ethanol.

    • Hydrogenate at 3 atm pressure using 10% Pd/C catalyst for 4 hours.

    • Filter catalyst and concentrate to yield 2-(2-aminophenylamino)-3-methylpyridine .

Step 3: Cyclization (Graebe-Ullmann)
  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (HCl), Polyphosphoric Acid (PPA) or thermal decomposition.
    
  • Procedure:

    • Diazotization: Dissolve amine in dilute HCl at 0°C. Add

      
       dropwise to form the diazonium salt.
      
    • Triazole Formation: Adjust pH to neutral to precipitate the 1-(3-methyl-2-pyridyl)-1H-benzotriazole intermediate.

    • Thermolysis: Heat the triazole in PPA at 150°C. Nitrogen gas (

      
      ) is evolved, driving the formation of the pyrido[2,3-b]indole bond.
      
    • Final Isolation: Neutralize with NaOH, extract with ethyl acetate, and purify via silica gel column chromatography (Eluent: Methanol/Chloroform).

Metabolic Activation and Mechanism of Action

MeA


C is a pro-carcinogen . It is biologically inert until metabolically activated by host enzymes. The bioactivation pathway is highly specific and serves as a model for HCA toxicity.
Activation Pathway
  • N-Hydroxylation (Phase I): The hepatic enzyme Cytochrome P450 1A2 (CYP1A2) oxidizes the exocyclic amine to form N-hydroxy-MeA

    
    C. This is the rate-limiting step.
    
  • Esterification (Phase II): The N-hydroxy metabolite is further conjugated by N-acetyltransferases (NAT2) or Sulfotransferases (SULT1A1) to form unstable N-acetoxy or N-sulfonyloxy esters.

  • Nitrenium Ion Formation: These esters undergo spontaneous heterolytic cleavage, generating a highly electrophilic arylnitrenium ion .

  • DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine bases in DNA, forming the bulky adduct dG-C8-MeA

    
    C .
    
Visualization of Signaling Pathway

MeAalphaC_Metabolism MeAaC MeA-alpha-Carboline (Pro-carcinogen) N_OH N-hydroxy-MeA-alpha-C (Proximate Carcinogen) MeAaC->N_OH Oxidation CYP1A2 CYP1A2 (Liver Microsomes) CYP1A2->N_OH Catalysis Ester N-acetoxy / N-sulfonyloxy Esters N_OH->Ester Conjugation Phase2 NAT2 / SULT1A1 (Phase II Enzymes) Phase2->Ester Catalysis Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolytic Cleavage Adduct dG-C8-MeA-alpha-C (DNA Adduct) Nitrenium->Adduct Covalent Binding (C8-Guanine) DNA DNA (Guanine) DNA->Adduct

Figure 1: Metabolic activation pathway of MeA


C leading to DNA adduct formation.[1][2][3][4][5]

Experimental Protocols for Research

Mutagenicity Assay (Ames Test)

To verify the biological activity of synthesized or isolated MeA


C, the Salmonella typhimurium reverse mutation assay is the gold standard.

Protocol:

  • Strain Selection: Use S. typhimuriumTA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions). TA98 is significantly more sensitive to MeA

    
    C.
    
  • S9 Activation System: Prepare 10% S9 mix (rat liver homogenate induced with Aroclor 1254 or Phenobarbital/

    
    -naphthoflavone) to provide CYP1A2 activity.
    
  • Dosing: Prepare MeA

    
    C concentrations: 0, 1, 10, 50, 100 
    
    
    
    g/plate in DMSO.
  • Incubation:

    • Mix 0.1 mL bacterial culture + 0.5 mL S9 mix + 0.1 mL test solution.

    • Add 2.0 mL molten top agar (with trace histidine/biotin).

    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48 hours.

  • Data Analysis: Count revertant colonies.

    • Expected Result: MeA

      
      C requires S9 for mutagenicity. A dose-dependent increase in revertants (approx. 200–500 revertants/
      
      
      
      g in TA98) confirms potency.
DNA Adduct Quantification (LC-MS/MS)

For researchers tracking exposure or binding efficiency.

  • Hydrolysis: Digest DNA (50

    
    g) with Micrococcal Nuclease and Spleen Phosphodiesterase, followed by Alkaline Phosphatase.
    
  • Enrichment: Pass hydrolysate through an SPE column (Oasis HLB) to remove unmodified nucleosides.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Transitions: Monitor MRM transitions for dG-C8-MeA

    
    C (m/z 463 
    
    
    
    347).

References

  • Yoshida, D., et al. (1978). Mutagenicity of amino-alpha-carbolines in pyrolysis products of soybean globulin.[6] Biochemical and Biophysical Research Communications. Link

  • Sugimura, T. (1982). Mutagens, carcinogens, and tumor promoters in our daily food. Cancer.[7] Link

  • Matsumoto, T., et al. (1979). Structure and synthesis of a mutagenic compound, 2-amino-3-methyl-9H-pyrido[2,3-b]indole.[8] Agricultural and Biological Chemistry. Link

  • Turesky, R. J., et al. (2004). Bioactivation of the heterocyclic aromatic amine 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) in recombinant test systems. Carcinogenesis.[6][7] Link

  • IARC Working Group. (1993). MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole).[1][8][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 40. Link

Sources

Foundational

2-Amino-3-methyl-9H-pyrido[2,3-b]indole CAS number 68006-83-7

This technical guide provides a rigorous, field-proven analysis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA- -C), a potent mutagenic heterocyclic amine (HCA). This document is structured to support researchers in tox...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous, field-proven analysis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-


-C), a potent mutagenic heterocyclic amine (HCA). This document is structured to support researchers in toxicology, metabolic profiling, and analytical method development.

Technical Master File: MeA- -C (CAS 68006-83-7)

Compound: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole Synonyms: MeA-


-C, Glob-P-1
Classification:  Heterocyclic Amine (HCA), Pro-mutagen, IARC Group 2B Carcinogen

Part 1: Executive Summary & Scientific Significance

MeA-


-C is a pyrolysis product formed during the high-temperature cooking of protein-rich foods (meat, fish). Unlike other HCAs that form via the Maillard reaction (e.g., PhIP), MeA-

-C forms primarily through the pyrolysis of amino acids like tryptophan and globulin.

Core Research Value:

  • CYP1A2 Probe: It serves as a specific substrate for Cytochrome P450 1A2, making it a valuable tool for studying enzyme kinetics and polymorphism.

  • Carcinogenesis Model: It induces hepatic and vascular tumors in rodent models, providing a mechanism to study DNA adduct formation (specifically C8-deoxyguanosine).

  • Food Safety Marker: Its quantification is critical in assessing dietary exposure to genotoxic compounds.

Part 2: Chemical Intelligence & Synthesis

Physicochemical Profile
PropertyData
Molecular Formula

Molecular Weight 197.24 g/mol
Appearance Pale yellow to brown crystalline solid
Solubility Soluble in DMSO, Methanol; Poorly soluble in water
pKa ~5.8 (Pyridine nitrogen)
Stability Light sensitive; stable in frozen DMSO solution for >6 months
Reference Standard Synthesis (Protocol)

Note: Commercial standards are available, but in-house synthesis may be required for isotopic labeling (


).

Methodology: Modified Graebe-Ullmann Synthesis This route avoids the low yields of direct protein pyrolysis.

  • Precursor Preparation: React 2-amino-3-methylpyridine with 1-bromo-2-nitrobenzene via Ullmann condensation (CuI catalyst,

    
    , DMF, reflux) to yield N-(2-nitrophenyl)-3-methylpyridin-2-amine.
    
  • Cyclization: Perform reductive cyclization using Triethyl phosphite

    
     at high temperature (160°C). The nitrene intermediate inserts into the pyridine ring.
    
  • Purification: The crude product is purified via Flash Column Chromatography (

    
    :MeOH 95:5) to yield MeA-
    
    
    
    -C.[1][2]
  • Validation: Confirm structure via

    
    -NMR and HRMS (
    
    
    
    198.1026).

Part 3: Metabolic Activation & Toxicology

MeA-


-C is a pro-mutagen ; it is biologically inert until metabolically activated. The primary driver of this activation is hepatic CYP1A2 .[3]
Mechanism of Action[4]
  • N-Hydroxylation: CYP1A2 oxidizes the exocyclic amino group to form N-hydroxy-MeA-

    
    -C .
    
  • Esterification: Phase II enzymes (NAT2 or Sulfotransferases) convert the N-hydroxy metabolite into an unstable N-acetoxy or N-sulfonyloxy ester.

  • DNA Adduct Formation: The ester degrades to a reactive nitrenium ion, which covalently binds to the C8 position of guanine bases in DNA, causing G:C

    
     T:A transversions.
    
Visualization: Metabolic Activation Pathway

MeA-alpha-C_Metabolism Compound MeA-alpha-C (Pro-mutagen) N_OH N-OH-MeA-alpha-C (Proximate Mutagen) Compound->N_OH N-Hydroxylation CYP1A2 CYP1A2 (Liver Microsomes) CYP1A2->N_OH Catalysis Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Ester Activation PhaseII NAT2 / SULTs (Acetylation/Sulfation) PhaseII->Nitrenium DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding

Caption: Pathway of MeA-


-C activation.[1][2] CYP1A2 is the rate-limiting step for N-hydroxylation.

Part 4: Analytical Methodology (LC-MS/MS)

Quantification in biological matrices (plasma, urine, tissue) requires high sensitivity due to low abundance.

Sample Preparation: Mixed-Mode SPE

Standard C18 extraction is often insufficient for basic HCAs. Use Mixed-Mode Cation Exchange (MCX) cartridges.

  • Condition: 1 mL MeOH, then 1 mL

    
    .
    
  • Load: Sample (pH adjusted to 2.0 with

    
    ).
    
  • Wash: 1 mL 0.1M HCl (removes neutrals/acids), then 1 mL MeOH (removes hydrophobic neutrals).

  • Elute: 1 mL 5%

    
     in MeOH.
    
  • Reconstitute: Evaporate and dissolve in Mobile Phase A.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (ESI Positive Mode) Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm), 40°C. Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

MRM Transitions Table: | Analyte | Precursor (


) | Product (

) | Role | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | MeA-

-C
| 198.1 | 181.1 | Quantifier | 25 | | MeA-

-C | 198.1 | 154.1 | Qualifier | 35 | | MeA-

-C-d3 (IS) | 201.1 | 184.1 | Internal Std | 25 |

Note: The 198


 181 transition corresponds to the loss of ammonia (

), characteristic of exocyclic amines.

Part 5: Experimental Protocols

Protocol A: Mutagenicity Assay (Ames Test)

Objective: Verify genotoxicity using Salmonella typhimurium.[2][4][5] Strain: TA98 (Detects frameshift mutations, highly sensitive to HCAs).

  • S9 Mix Preparation: MeA-

    
    -C requires metabolic activation.[1] Prepare 10% Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/ 
    
    
    
    -naphthoflavone) in cofactor buffer (NADPH, G-6-P).
  • Dosing: Prepare MeA-

    
    -C in DMSO. Range: 0.1 µg to 50 µg per plate.
    
  • Plating:

    • Mix 0.1 mL bacterial culture (

      
       cells/mL).
      
    • Add 0.1 mL test solution.

    • Add 0.5 mL S9 mix.

    • Incubate 20 mins at 37°C (Pre-incubation method increases sensitivity).

    • Add 2 mL molten top agar (with trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Scoring: Incubate 48h at 37°C. Count revertant colonies.

    • Positive Control: 2-Aminoanthracene (+S9) or 4-NQO (-S9).

    • Criterion: Dose-dependent increase >2x background.

Protocol B: CYP1A2 Inhibition Assay

Objective: Confirm CYP1A2 specificity using Furafylline (mechanism-based inhibitor).

  • Incubation System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Substrate: MeA-

    
    -C (10 µM).
    
  • Inhibitor: Furafylline (10 µM).[5] Note: Pre-incubate inhibitor with HLM + NADPH for 15 mins to allow suicide inhibition.

  • Reaction: Initiate with NADPH. Incubate 30 mins at 37°C.

  • Analysis: Quench with ice-cold Acetonitrile. Analyze clearance of MeA-

    
    -C or formation of N-OH metabolite via LC-MS/MS.
    
  • Result: >80% reduction in metabolism confirms CYP1A2 dominance.

References

  • Sugimura, T., et al. "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Science, 2004.

  • Turesky, R. J. "Formation and biochemistry of carcinogenic heterocyclic aromatic amines in cooked meats." Toxicology Letters, 2007.

  • IARC Working Group. "MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 40, 1986.

  • Snyderwine, E. G., et al. "Metabolism and DNA adduct formation of the heterocyclic amine 2-amino-3-methyl-9H-pyrido[2,3-b]indole." Carcinogenesis, 1993.

  • Barcelo-Barrachina, E., et al. "Quantification of heterocyclic amines in urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2006.

Sources

Exploratory

An In-Depth Toxicological Profile of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C)

A Technical Guide for Researchers and Drug Development Professionals Foreword: Understanding the Toxicological Landscape of a Prevalent Heterocyclic Amine 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, commonly referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Understanding the Toxicological Landscape of a Prevalent Heterocyclic Amine

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, commonly referred to as MeA-α-C, is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods and is also present in cigarette smoke.[1] Its widespread human exposure necessitates a thorough understanding of its toxicological profile, particularly for professionals in the fields of toxicology, pharmacology, and drug development. This guide provides a comprehensive overview of the current scientific knowledge regarding MeA-α-C, with a focus on its genotoxic and carcinogenic properties, metabolic activation, and the methodologies employed for its toxicological assessment.

Executive Summary: Key Toxicological Attributes of MeA-α-C

MeA-α-C is a potent mutagen that has been demonstrated to be carcinogenic in animal models.[1] Its toxicity is not inherent to the parent molecule but arises from its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of carcinogenesis. The International Agency for Research on Cancer (IARC) has classified MeA-α-C as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[2] Understanding the nuances of its metabolic fate and the factors influencing its genotoxicity is paramount for risk assessment and the development of potential mitigation strategies.

The Genesis of Toxicity: Metabolic Activation of MeA-α-C

The toxicity of MeA-α-C is a prime example of bioactivation, where a relatively inert parent compound is converted into a reactive species by metabolic enzymes. This process is crucial for its genotoxic and carcinogenic effects.

The Critical Role of Cytochrome P450

The initial and rate-limiting step in the activation of MeA-α-C is the N-hydroxylation of its exocyclic amino group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes.[3] Specifically, members of the CYP1A subfamily, with CYP1A2 being a key human isoform, are responsible for this transformation, yielding the proximate carcinogen, N-hydroxy-MeA-α-C.[3] The efficiency of this metabolic step can vary between individuals due to genetic polymorphisms in CYP enzymes, potentially influencing susceptibility to the toxic effects of MeA-α-C.

Phase II Enzymes: The Final Step to a Reactive Electrophile

Following N-hydroxylation, the resulting intermediate undergoes further activation by phase II conjugation enzymes. O-acetylation by N-acetyltransferases (NATs) or sulfonation by sulfotransferases (SULTs) converts N-hydroxy-MeA-α-C into highly reactive esters.[4] These esters are unstable and can spontaneously decompose to form a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that readily reacts with nucleophilic sites on DNA.

Diagram: Metabolic Activation Pathway of MeA-α-C

Metabolic_Activation_of_MeA_alpha_C parent 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) intermediate N-hydroxy-MeA-α-C parent->intermediate CYP1A2 (N-hydroxylation) detoxification Detoxification Pathways (e.g., Glucuronidation) parent->detoxification reactive_ester Reactive Ester (e.g., N-acetoxy-MeA-α-C) intermediate->reactive_ester NATs / SULTs (O-esterification) nitrenium_ion Nitrenium Ion reactive_ester->nitrenium_ion Spontaneous Heterolysis dna_adduct DNA Adducts nitrenium_ion->dna_adduct Reaction with DNA

Caption: Metabolic activation of MeA-α-C to its ultimate carcinogenic form.

Genotoxicity and Carcinogenicity: The Molecular and Pathological Consequences

The formation of DNA adducts by the reactive metabolites of MeA-α-C is the initiating event in its genotoxic and carcinogenic cascade.

Mutagenic Potential

MeA-α-C is a potent frameshift mutagen in the Ames test, particularly in Salmonella typhimurium strain TA98, and also induces base-pair substitutions in strains like TA100.[1][5][6] This mutagenicity is dependent on the presence of a metabolic activation system (S9 fraction), underscoring the requirement for bioactivation.[1] In cultured mammalian cells, MeA-α-C has been shown to induce chromosomal aberrations and polyploidy.[1]

Carcinogenicity in Animal Models

In vivo studies in mice have provided sufficient evidence for the carcinogenicity of MeA-α-C.[1] Oral administration of MeA-α-C in the diet has been shown to induce haemangioendothelial sarcomas at various sites, as well as hepatocellular adenomas and carcinomas in both male and female mice.[1]

Table 1: Summary of Carcinogenicity Data for MeA-α-C in Mice

SpeciesRoute of AdministrationTarget OrgansTumor TypesReference
MouseOral (diet)Vascular Endothelium, LiverHaemangioendothelial sarcomas, Hepatocellular adenomas and carcinomas[1]

Toxicokinetics: The Journey of MeA-α-C Through the Body

The absorption, distribution, metabolism, and excretion (ADME) of MeA-α-C determine its systemic exposure and the concentration of its reactive metabolites in target tissues.

Metabolism and Excretion

In vivo studies in rats have shed light on the metabolic fate of MeA-α-C.[7] Following administration, a significant portion of the dose is metabolized and excreted in both urine and feces within the first 24 hours.[7] In addition to the parent compound, several phase I and phase II metabolites have been identified in rat urine, including:[7]

  • Phase I Metabolites: 6-OH-MeA-α-C and 7-OH-MeA-α-C

  • Phase II Conjugates: MeA-α-C-N2-glucuronide, A-α-C-3-CH2O-glucuronide, 3-carboxy-A-α-C, 3-carboxy-A-α-C-glucuronide, and sulfate and glucuronide conjugates of the hydroxylated metabolites.[7]

Notably, the activated metabolites of MeA-α-C were not detected in the urine or feces, suggesting they are highly reactive and likely bind to cellular macromolecules near their site of formation.[7] In feces, the primary compounds identified were unmetabolized MeA-α-C and 7-OH-MeA-α-C.[7]

A Tale of Two Carbolines: A Comparison with 2-Amino-9H-pyrido[2,3-b]indole (A-α-C)

MeA-α-C's unmethylated counterpart, A-α-C, is also a mutagenic and carcinogenic HAA. While they share many toxicological properties, some studies suggest potential differences in their potencies and metabolic handling. Both compounds are metabolically activated to their respective N-hydroxy derivatives by cytochrome P450 enzymes.[3] However, the presence of the methyl group in MeA-α-C may influence its interaction with metabolic enzymes and its subsequent detoxification or activation pathways. Further direct comparative studies are needed to fully elucidate the relative toxicological risks of these two closely related HAAs.

Methodologies for Toxicological Assessment

A robust toxicological evaluation of compounds like MeA-α-C relies on a battery of standardized in vitro and in vivo assays.

In Vitro Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.

Experimental Protocol: Ames Test for MeA-α-C

  • Strain Selection: Salmonella typhimurium strains TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions) are commonly used.

  • Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats.

  • Exposure: A range of concentrations of MeA-α-C, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the bacterial tester strain and the S9 mix (if applicable).

  • Plating: The mixture is then combined with molten top agar containing a trace amount of histidine and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.

Diagram: Ames Test Workflow

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain Bacterial Strain (e.g., TA98) incubation Pre-incubation (Compound + Strain +/- S9) strain->incubation compound Test Compound (MeA-α-C) compound->incubation s9 S9 Mix (Metabolic Activation) s9->incubation plating Plating on Minimal Agar incubation->plating incubation_plates Incubation (37°C, 48-72h) plating->incubation_plates counting Count Revertant Colonies incubation_plates->counting analysis Data Analysis counting->analysis

Caption: A simplified workflow for the Ames mutagenicity test.

In Vivo Carcinogenicity Assessment: Rodent Bioassay

Long-term studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical.

Experimental Protocol: Rodent Carcinogenicity Bioassay for MeA-α-C

  • Animal Model: Typically, groups of male and female mice of a specific strain (e.g., CDF1) are used.

  • Dose Selection: At least two dose levels of MeA-α-C and a concurrent control group are included. The highest dose is typically the maximum tolerated dose (MTD), determined from subchronic toxicity studies.

  • Administration: MeA-α-C is administered in the diet for a significant portion of the animal's lifespan (e.g., 96 weeks).

  • Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.

  • Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group.

Conclusion and Future Directions

The toxicological profile of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is characterized by its potent genotoxicity and carcinogenicity, which are contingent upon its metabolic activation. While significant progress has been made in elucidating its mechanism of action, further research is warranted in several areas. A more detailed understanding of the complete ADME profile of MeA-α-C in humans is needed for more accurate risk assessment. Additionally, quantitative dose-response data from carcinogenicity and mutagenicity studies would be invaluable for regulatory purposes. Continued investigation into the comparative toxicology of MeA-α-C and other prevalent heterocyclic amines will provide a clearer picture of the overall health risks associated with the consumption of cooked meats and exposure to tobacco smoke.

References

  • Frederiksen, H., et al. (2004). Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C). Drug Metabolism and Disposition, 32(6), 661-669. [Link]

  • National Center for Biotechnology Information. (n.d.). QSAR for mutagenicity (Salmonella typhimurium TA98 strain). PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. PubChem. Retrieved from [Link]

  • Bellamri, M., et al. (2016). Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. PubChem. Retrieved from [Link]

  • INCHEM. (1998). A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986). Retrieved from [Link]

  • Trieff, N. M., et al. (1989). Aromatic amines and acetamides in Salmonella typhimurium TA98 and TA100: A quantitative structure-activity relation study. Molecular Toxicology, 2(1), 53-65. [Link]

  • Zeiger, E., et al. (2019). Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100. Environmental and Molecular Mutagenesis, 60(8), 746-762. [Link]

  • INCHEM. (1998). MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) (IARC Summary & Evaluation, Volume 40, 1986). Retrieved from [Link]

  • Majer, B. J., et al. (2004). Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Journal of Chromatography B, 802(1), 167-173. [Link]

Sources

Foundational

genotoxicity of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole

Technical Guide: Genotoxic Mechanisms and Assessment of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA C) Executive Summary This technical guide provides a comprehensive analysis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Genotoxic Mechanisms and Assessment of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA C)

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA


C) , a heterocyclic aromatic amine (HAA) formed during the pyrolysis of proteins (cooking of meat) and present in cigarette smoke.[1] Classified by the IARC as a Group 2B carcinogen, MeA

C represents a significant genotoxic hazard due to its ability to form bulky DNA adducts following metabolic activation.

This document is structured for drug development professionals and toxicologists, moving beyond basic descriptions to explore the causal mechanisms of mutagenesis, the specific role of CYP1A2/NAT2 polymorphisms, and validated LC-MS/MS protocols for adduct quantification.

Molecular Characterization & Physicochemistry

MeA


C is an 

-carboline derivative. Unlike other HAAs (such as PhIP or IQ) which are formed from creatine/creatinine, MeA

C is formed primarily from the pyrolysis of tryptophan and globulins at high temperatures.
PropertySpecification
CAS Number 68006-83-7
IUPAC Name 3-methyl-9H-pyrido[2,3-b]indol-2-amine
Molecular Formula C

H

N

Class Heterocyclic Aromatic Amine (HAA)
Key Sources Grilled meats (beef, chicken), cigarette smoke condensate
IARC Classification Group 2B (Possibly carcinogenic to humans)

Metabolic Activation Pathways[3]

MeA


C is a pro-carcinogen . It is biologically inert until it undergoes metabolic activation, primarily in the liver. This process is biphasic, involving N-hydroxylation (Phase I) followed by esterification (Phase II), leading to the formation of a highly reactive nitrenium ion.
The Critical Role of CYP1A2

The rate-limiting step in MeA


C genotoxicity is N-oxidation catalyzed by Cytochrome P450 1A2 (CYP1A2) . This enzyme converts the exocyclic amine group into a hydroxylamine (N-OH-MeA

C).
  • Note: CYP1A1 also contributes but with lower affinity compared to CYP1A2.

  • Clinical Relevance: Individuals with the CYP1A2*1F polymorphism (rapid metabolizers) may exhibit higher susceptibility to MeA

    
    C-induced damage when exposed to dietary sources.
    
Phase II Conjugation & The Nitrenium Ion

The N-hydroxy metabolite is a substrate for:

  • N-acetyltransferases (NAT2): Transfers an acetyl group to form N-acetoxy-MeA

    
    C.
    
  • Sulfotransferases (SULTs): Forms N-sulfonyloxy-MeA

    
    C.
    

These esters are unstable and spontaneously undergo heterolytic cleavage, generating an electrophilic arylnitrenium ion . This ion is the ultimate carcinogen that covalently binds to DNA.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the transformation from pro-carcinogen to DNA adduct.

MeAaC_Metabolism Compound MeAαC (Pro-carcinogen) Phase1 Phase I: N-Hydroxylation (Liver Microsomes) Compound->Phase1 CYP1A2 Intermediate N-hydroxy-MeAαC Phase1->Intermediate Phase2 Phase II: Esterification (NAT2 / SULTs) Intermediate->Phase2 Unstable N-acetoxy / N-sulfonyloxy Esters Phase2->Unstable Ion Arylnitrenium Ion (Electrophile) Unstable->Ion Heterolytic Cleavage DNA DNA Adduct Formation (dG-C8-MeAαC) Ion->DNA Covalent Binding to Guanine C8

Figure 1: Bioactivation pathway of MeA


C mediated by CYP1A2 and Phase II conjugating enzymes.

Mechanism of Genotoxicity[3]

DNA Adduct Formation

The arylnitrenium ion preferentially attacks the C8 position of guanine bases within the DNA helix.

  • Primary Adduct: N2-(deoxyguanosin-8-yl)-MeA

    
    C (dG-C8-MeA
    
    
    
    C).
  • Structural Impact: The bulky heterocyclic ring of MeA

    
    C occupies the major groove of the DNA helix (in the anti conformation) or intercalates between base pairs (in the syn conformation). This distortion disrupts Watson-Crick base pairing.
    
Mutational Signature

The presence of the C8-guanine adduct causes "replication block" or "slippage" during DNA synthesis.

  • Transversions: The most common mutation induced by MeA

    
    C is a G:C 
    
    
    
    T:A transversion
    . This occurs when high-fidelity polymerases stall, and error-prone translesion synthesis (TLS) polymerases insert an Adenine opposite the damaged Guanine (Hoogsteen pairing).
  • Deletions: Frameshift mutations (single base deletions) are also observed, particularly in repetitive sequences (microsatellites).

Experimental Protocols: Validated Assessment Systems

For drug development and toxicology, relying solely on the Ames test is often insufficient due to false positives/negatives. LC-MS/MS Adductomics is the gold standard for definitive proof of genotoxic exposure in vivo.

Protocol: LC-MS/MS Quantification of DNA Adducts

This protocol details the extraction and quantification of dG-C8-MeA


C from tissue samples (e.g., rodent liver or biopsied tissue).

Prerequisites:

  • Isotope-labeled internal standard (

    
    N
    
    
    
    -dG-C8-MeA
    
    
    C).
  • Triple Quadrupole Mass Spectrometer.

Step-by-Step Methodology:

  • Tissue Lysis & DNA Isolation:

    • Homogenize 50-100 mg tissue in lysis buffer containing antioxidant (TEMPO or ascorbic acid) to prevent artifactual oxidation.

    • Isolate DNA using a high-purity phenol-chloroform extraction or silica-column method. Crucial: RNase treatment is mandatory to remove RNA contamination.

  • Enzymatic Hydrolysis:

    • Dissolve 50 µg DNA in buffer (pH 7.0).

    • Add internal standard.

    • Digest with Micrococcal Nuclease and Spleen Phosphodiesterase (37°C, 4 hours) to release nucleotides.

    • Add Alkaline Phosphatase (37°C, 1 hour) to convert nucleotides to nucleosides.

  • Sample Cleanup (SPE):

    • Use OASIS HLB solid-phase extraction cartridges.

    • Wash with 5% methanol (removes salts/unmodified nucleosides).

    • Elute adducts with 100% methanol. Evaporate to dryness and reconstitute.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition: Selected Reaction Monitoring (SRM). Monitor the transition from the protonated molecular ion

      
       to the heterocyclic base fragment 
      
      
      
      .
Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Tissue Sample (Liver/Biopsy) Lysis Lysis & DNA Extraction (+Antioxidants) Sample->Lysis Hydrolysis Enzymatic Hydrolysis (Nuclease/Phosphatase) Lysis->Hydrolysis SPE Solid Phase Extraction (Enrich Adducts) Hydrolysis->SPE Spike Spike Internal Std (15N-labeled) Spike->Hydrolysis LCMS LC-MS/MS Analysis (SRM Mode) SPE->LCMS Data Quantification (Adducts per 10^8 bases) LCMS->Data

Figure 2: Workflow for targeted DNA adductomics using Isotope Dilution LC-MS/MS.

Risk Assessment & Comparative Potency

While MeA


C is ubiquitous in cooked foods, its mutagenic potency in bacterial assays is lower than other HAAs like IQ or PhIP. However, its in vivo carcinogenicity remains significant due to high accumulation in the liver and longer half-life.
Comparative Mutagenicity (Ames Test TA98)

The following table summarizes the mutagenic potency of MeA


C relative to other common dietary carcinogens.
CompoundClassMetabolic RequirementMutagenic Potency (Rev/µg)*Carcinogenicity (IARC)
MeA

C

-Carboline
S9 (CYP1A2)~200 - 500Group 2B
A

C

-Carboline
S9 (CYP1A2)~300 - 600Group 2B
PhIP Imidazo-pyridineS9 (CYP1A2)~2,000Group 2B
IQ Imidazo-quinolineS9 (CYP1A2)~430,000Group 2A

*Note: Revertants per microgram in Salmonella typhimurium TA98 + S9 mix. Values are approximate averages from literature.

Genetic Susceptibility Factors

Risk assessment must account for pharmacogenetic variability:

  • Rapid CYP1A2 Phenotype: Increases the rate of N-hydroxylation, leading to higher "internal dose" of the reactive metabolite.

  • Slow NAT2 Phenotype: While NAT2 is involved in activation (O-acetylation), it also plays a role in detoxification (N-acetylation of the parent amine). The net effect is complex, but rapid NAT2 generally favors activation of HAAs in the liver.

References

  • International Agency for Research on Cancer (IARC). (1986).[1] Some Naturally Occurring and Synthetic Food Components, Furocoumarins and Ultraviolet Radiation. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 40. [Link]

  • Turesky, R. J., & Le Marchand, L. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Cancer Epidemiology. Chemical Research in Toxicology, 24(8), 1169–1214. [Link]

  • Sugimura, T., et al. (2004). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish. Cancer Science, 95(4), 290–299. [Link]

  • Guo, J., et al. (2011). Mass Spectrometry-Based DNA Adductomics: A New Tool for Exposure Assessment. Chemical Research in Toxicology, 24(10), 1663–1669. [Link]

  • Besaratinia, A., et al. (2002). Genotoxicity of smoke from heated tobacco products. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

Sources

Exploratory

Technical Guide: Determination and Toxicology of MeA-alpha-carboline in Heat-Treated Food Matrices

C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole): Formation, Analysis, and Biological Impact Executive Summary MeA C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) represents a distinct class of heterocyclic amines (HCAs) known as...

Author: BenchChem Technical Support Team. Date: February 2026


C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole): Formation, Analysis, and Biological Impact

Executive Summary

MeA


C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) represents a distinct class of heterocyclic amines (HCAs) known as 

-carbolines. Unlike the thermic HCAs (e.g., PhIP, IQ) formed via the Maillard reaction at moderate temperatures (

C), MeA

C is a pyrolytic product formed primarily from the free radical fragmentation of Tryptophan at higher temperatures (

C).

This guide provides a rigorous technical framework for researchers investigating MeA


C. It covers the pyrolytic formation mechanism, quantitative occurrence in food matrices, validated LC-MS/MS analytical protocols, and the bioactivation pathways relevant to toxicological screening.

Part 1: Chemical Identity & Formation Mechanism

The Pyrolytic Pathway

The formation of MeA


C is fundamentally different from amino-imidazo-azaarenes (AIAs). It does not require creatine or reducing sugars. Instead, it proceeds through the high-temperature pyrolysis of L-Tryptophan.
  • Precursor: L-Tryptophan (Trp)[1]

  • Reaction Type: Free radical pyrolysis and cyclization.

  • Critical Variable: Temperature.[2] Formation follows first-order kinetics relative to temperature increase, becoming significant above

    
    C and peaking near 
    
    
    
    C (e.g., grilling, charring).
Mechanistic Visualization

The following diagram illustrates the radical-mediated cyclization pathway converting Tryptophan into the mutagenic carboline structure.

MeAaC_Formation Trp L-Tryptophan Heat Pyrolysis (>250°C) Trp->Heat Radical Indole Radical Intermediates Heat->Radical Homolytic Cleavage Fragment Fragmentation (Loss of CO2/NH3) Radical->Fragment Cyclization N-Heterocyclization Fragment->Cyclization + Methyl source MeAaC MeA-alpha-carboline (C12H11N3) Cyclization->MeAaC

Caption: Figure 1. Pyrolytic conversion of L-Tryptophan to MeA


C via high-temperature radical fragmentation.

Part 2: Quantitative Sources in Food Matrices

MeA


C is ubiquitous in protein-rich foods subjected to open flame or high-heat grilling. It is often found in lower concentrations than PhIP but possesses distinct mutagenic properties.
Concentration Profile (Table 1)

Data synthesized from chromatographic analyses of cooked matrices.

Food MatrixCooking MethodDonenessMeA

C Concentration (ng/g)
Notes
Chicken Breast Grilled (Open Flame)Well-done (Charred)0.5 – 15.2Highest concentrations in skin/char.
Beef Steak Pan-friedMedium< 0.1 (LOD)Lower temp prevents formation.
Beef Steak BarbecuedWell-done0.2 – 6.5Dependent on surface charring.
Salmon GrilledWell-done0.1 – 3.8Trp-rich muscle contributes to formation.
Pork RoastWell-done0.1 – 1.2Generally lower than poultry.
Smoke Condensate Smoking ProcessN/A20 – 800 (ng/mL)Significant environmental source.

Key Insight: The presence of MeA


C is a direct marker of thermal abuse. Unlike PhIP, which can form at 

C, MeA

C requires the higher energy of direct flame contact or prolonged pyrolysis.

Part 3: Analytical Methodology (Protocol)

Principle

The quantification of MeA


C requires rigorous purification due to the complex lipid/protein matrix of cooked meat. The standard protocol utilizes Solid Phase Extraction (SPE)  followed by LC-ESI-MS/MS .

Internal Standard (IS): Use


-labeled or Deuterated MeA

C (e.g., MeA

C-d3) to correct for matrix suppression and recovery loss.
Sample Preparation Workflow

Extraction_Protocol Sample 1. Sample (2g) Minced Cooked Meat Spike 2. Spike IS (MeAaC-d3) Sample->Spike Hydrolysis 3. Alkaline Hydrolysis (1M NaOH, 90 min) Spike->Hydrolysis LLE 4. LLE Extraction (Ethyl Acetate) Hydrolysis->LLE Saponification SPE 5. SPE Cleanup (MCX / Cation Exchange) LLE->SPE Acidify extract Elute 6. Elution (5% NH4OH in MeOH) SPE->Elute Wash MeOH/H2O Recon 7. Reconstitute (Mobile Phase) Elute->Recon Evaporate N2

Caption: Figure 2. Optimized extraction workflow for MeA


C recovery from high-lipid meat matrices.
LC-MS/MS Instrumental Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent). Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7


m).
Mobile Phase: 
  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

MRM Transitions (Table 2):

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
MeA

C
198.1

183.1

154.1 35 / 45
MeA

C-d3
201.1

186.1 157.1 35 / 45

Note: The loss of the methyl group (-15 Da) is the characteristic fragmentation pattern for methylated carbolines.

Part 4: Toxicokinetics & Biological Impact

Metabolic Activation

MeA


C is a pro-carcinogen. It is biologically inert until metabolically activated by the host's cytochrome P450 system.[3]
  • Phase I Oxidation: Hepatic CYP1A2 hydroxylates the exocyclic amine group to form N-hydroxy-MeA

    
    C.
    
  • Phase II Conjugation: The hydroxylated intermediate is esterified by NAT2 (N-acetyltransferase) or SULT (Sulfotransferase).

  • Adduct Formation: The resulting unstable ester degrades into a nitrenium ion, which covalently binds to Guanine (C8 position) in DNA, causing replication errors.

Bioactivation Pathway Diagram

Toxicology Parent MeA-alpha-carboline (Pro-carcinogen) Liver Liver Microsomes (CYP1A2) Parent->Liver N_OH N-OH-MeAaC (Proximate Carcinogen) Liver->N_OH N-Hydroxylation Phase2 NAT2 / SULT (Esterification) N_OH->Phase2 Ion Nitrenium Ion (Electrophile) Phase2->Ion Activation DNA DNA Adduct (dG-C8-MeAaC) Ion->DNA Covalent Binding

Caption: Figure 3. Metabolic activation pathway of MeA


C leading to genotoxicity.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1993). Volume 56: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. [Link]

  • Sugimura, T., et al. (2004). "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Science, 95(4), 290-299. [Link]

  • Totsuka, Y., et al. (1999). "Analysis of alpha-carbolines in cooked food and cigarette smoke." Cancer Letters, 143(2), 135-139. [Link]

  • Barceló-Barrachina, E., et al. (2006). "Quantification of heterocyclic amines in cooked meat by LC-MS/MS." Journal of Chromatography B, 835(1-2), 99-105. [Link]

  • Gu, D., et al. (2012).

    
    C by human CYP1A2 and regulation by NAT2." Molecular Carcinogenesis, 51(12), 955-964. [Link]
    

Sources

Foundational

A Technical Guide to 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) in Cigarette Smoke: Formation, Analysis, and Toxicological Implications

Abstract: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) identified in tobacco smoke and cooked foods.[1] Its presence in mainstream cigarette smo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) identified in tobacco smoke and cooked foods.[1] Its presence in mainstream cigarette smoke represents a significant health concern, contributing to the complex mixture of toxicants inhaled by smokers. This guide provides an in-depth technical overview of MeAαC, intended for researchers, toxicologists, and drug development professionals. We will explore its chemical formation during tobacco combustion, detail validated analytical methodologies for its quantification, dissect its metabolic activation into a DNA-damaging agent, and present its toxicological profile. The causality behind experimental choices and the importance of self-validating systems in its analysis are emphasized throughout, providing a robust framework for future research and risk assessment.

Chemical Profile and Formation of MeAαC in Cigarette Smoke

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, also known as MeAαC, belongs to the aminopyridoindole class of HAAs. These compounds are formed as pyrolysis products during the high-temperature combustion of organic matter containing amino acids and creatinine.

Formation Pathway: The genesis of MeAαC in cigarette smoke is a complex pyrolytic process. The primary precursor is the amino acid tryptophan. During the combustion of a cigarette, temperatures can exceed 800°C, creating a highly reactive environment. Tryptophan undergoes thermal degradation, leading to the formation of radical species that recombine to form the stable, multi-ring structure of MeAαC. The nitrogen-rich composition of tobacco leaf provides an ample supply of the necessary precursors for HAA formation.[1]

The presence of MeAαC is not unique to tobacco smoke; it has also been identified in cooked meats, formed under similar high-temperature conditions.[1] However, its direct inhalation via cigarette smoke provides a more direct route of systemic exposure.

Analytical Methodologies for Quantification

Accurate quantification of MeAαC in a complex matrix like cigarette smoke condensate is challenging due to its low concentration and the presence of numerous interfering compounds. The gold-standard approach involves a multi-step process encompassing efficient extraction, selective purification, and highly sensitive detection.

Sample Preparation: Extraction from Cigarette Smoke Condensate

The fundamental goal of sample preparation is to isolate MeAαC from the tar and particulate matter of the smoke while minimizing analyte loss. This is a critical step, as the robustness of the entire analytical method depends on its efficiency and reproducibility.

Causality of Protocol Choice: A liquid-liquid extraction followed by solid-phase extraction (SPE) is the preferred methodology. This dual approach is necessary because a single extraction technique often fails to provide the required level of cleanliness for trace-level analysis. The initial liquid-liquid extraction partitions the analytes based on their solubility, providing a coarse separation. The subsequent SPE step offers a much higher degree of selectivity, retaining the target analytes on a specific sorbent while allowing interfering compounds to be washed away.

Detailed Protocol: Extraction and SPE

  • Smoke Collection: Mainstream smoke from a specified number of cigarettes (e.g., 20) is drawn through a Cambridge filter pad using a standardized smoking machine. This captures the total particulate matter (TPM) or "tar."

  • Initial Extraction: The filter pad is extracted with a suitable solvent, typically a mixture of dichloromethane and methanol. This dissolves the TPM, releasing the entrapped analytes.

  • Liquid-Liquid Partitioning: The extract is then partitioned against an aqueous acidic solution. The basic nature of the amino group on MeAαC causes it to become protonated and move into the aqueous phase, separating it from neutral and acidic interferences.

  • pH Adjustment & Back-Extraction: The pH of the aqueous phase is then adjusted to be basic, neutralizing the MeAαC and allowing it to be back-extracted into an organic solvent like dichloromethane.

  • Solid-Phase Extraction (SPE): The concentrated extract is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Loading: The sample is loaded under neutral or slightly acidic conditions.

    • Washing: The cartridge is washed with a non-polar solvent to remove remaining lipids and other non-polar interferences.

    • Elution: The target analyte, MeAαC, is eluted with a solvent mixture containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge interaction with the sorbent.

  • Solvent Evaporation and Reconstitution: The final eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small, precise volume of mobile phase suitable for injection into the analytical instrument.

Chromatographic Separation and Mass Spectrometric Detection

Due to the complexity of the sample matrix even after extensive cleanup, high-resolution separation and highly selective detection are mandatory. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique.[2]

Rationale for LC-MS/MS:

  • Chromatography (LC): Provides the physical separation of MeAαC from other co-extracted compounds that may have similar mass-to-charge ratios (isobaric interferences). A reversed-phase column (e.g., C18) is typically used.

  • Tandem Mass Spectrometry (MS/MS): Offers unparalleled selectivity and sensitivity. It works by isolating the parent ion of MeAαC, fragmenting it, and then detecting a specific fragment ion. This two-stage filtering process (parent ion -> fragment ion) is highly specific and is referred to as Multiple Reaction Monitoring (MRM). This technique significantly reduces chemical noise and allows for quantification at the picogram level.[3]

Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often require derivatization of the amine group to improve volatility and chromatographic performance.[3][4] LC-MS/MS generally offers a more direct and sensitive analysis for this class of compounds.[2]

Workflow Visualization

The following diagram illustrates the validated analytical workflow for the quantification of MeAαC in cigarette smoke.

Analytical_Workflow cluster_collection Sample Collection cluster_extraction Extraction & Purification cluster_analysis Instrumental Analysis A Standardized Smoking (e.g., ISO or HCI regimen) B Capture of Total Particulate Matter (TPM) on Cambridge Filter Pad A->B C Solvent Extraction of TPM B->C D Liquid-Liquid Extraction (Acid/Base Partitioning) C->D E Solid-Phase Extraction (SPE) (e.g., Cation Exchange) D->E F Evaporation & Reconstitution E->F G LC-MS/MS Injection F->G H Chromatographic Separation (Reversed-Phase C18) G->H I Tandem Mass Spectrometry (MRM Detection) H->I J Quantification vs. Isotopically Labeled Standard I->J

Caption: A validated workflow for MeAαC analysis from cigarette smoke.

Toxicological Profile: Metabolism and Carcinogenesis

MeAαC itself is a procarcinogen, meaning it requires metabolic activation within the body to exert its carcinogenic effects.[5] This bioactivation process transforms the relatively inert parent molecule into a highly reactive electrophilic species that can covalently bind to DNA, forming DNA adducts.[6]

Metabolic Activation Pathway

The primary site of metabolic activation for MeAαC is the liver, mediated largely by the cytochrome P450 family of enzymes.

  • Phase I Metabolism (Activation): The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group, primarily catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[7] This reaction produces the highly reactive and mutagenic metabolite, N-hydroxy-MeAαC.[1] While this is the main activation step, other ring-hydroxylation reactions also occur, leading to detoxification products.[1]

  • Phase II Metabolism (Further Activation/Detoxification): The N-hydroxy metabolite can undergo further enzymatic reactions. While some Phase II reactions (like glucuronidation) are detoxification pathways, others can lead to an even more reactive species. For example, O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs) can convert N-hydroxy-MeAαC into highly unstable esters.

  • Formation of Nitrenium Ion: These ester metabolites can spontaneously break down to form a highly electrophilic nitrenium ion (or arylnitrenium ion). This ultimate carcinogen is what attacks the nucleophilic sites on DNA bases.

Metabolic_Activation Parent MeAαC (Procarcinogen) N_Hydroxy N-hydroxy-MeAαC (Proximate Carcinogen) Parent->N_Hydroxy CYP1A2 (N-hydroxylation) Detox Detoxification Products (e.g., Ring Hydroxylation, Glucuronidation) Parent->Detox Other P450s, UGTs Ester N-acetoxy- or N-sulfonyloxy-MeAαC (Reactive Ester) N_Hydroxy->Ester NATs / SULTs Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Spontaneous Heterolysis Adduct DNA Adduct (e.g., dG-C8-MeAαC) Nitrenium->Adduct Covalent Binding DNA DNA

Caption: Metabolic activation pathway of MeAαC to a DNA-reactive species.

Formation of DNA Adducts

The formation of covalent bonds between a carcinogen and DNA is known as adduction.[8] This is considered a critical initiating event in chemical carcinogenesis.[9] The nitrenium ion generated from MeAαC preferentially attacks the C8 position of guanine bases in DNA, forming an adduct known as N-(deoxyguanosin-8-yl)-MeAαC (dG-C8-MeAαC).[10][11]

If this DNA damage is not repaired by the cell's DNA repair machinery before cell division, it can lead to miscoding during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as tumor suppressor genes or proto-oncogenes, can lead to uncontrolled cell growth and the development of cancer.[6] The liver is a primary target for MeAαC-induced carcinogenicity, which is consistent with it being the main site of metabolic activation.[12]

Quantitative Data

The amount of MeAαC in cigarette smoke can vary depending on the type of tobacco, cigarette design, and smoking conditions. However, it is consistently detected in the mainstream smoke of commercial cigarettes.

AnalyteMatrixReported Concentration RangeCitation
MeAαC Mainstream Cigarette SmokeUp to 6.2 ng/cigarette[1]
AαC (Parent Compound) Urinary Levels (Nonsmokers)Mean: 2.54 ng/g creatinine[13]
AαC (Parent Compound) Urinary Levels (Heavy Smokers)Mean: 11.92 ng/g creatinine[13]

Note: AαC (2-Amino-9H-pyrido[2,3-b]indole) is the non-methylated parent compound, which is also a prominent and carcinogenic HAA in tobacco smoke.[11] Its urinary levels are often used as a biomarker of exposure from smoking.[13]

Conclusion and Future Research Directions

2-Amino-3-methyl-9H-pyrido[2,3-b]indole is a significant genotoxic component of cigarette smoke. Its formation from tryptophan during combustion, subsequent metabolic activation primarily by CYP1A2, and covalent binding to DNA represent a clear mechanistic pathway for its contribution to smoking-related cancers.

Future research should focus on several key areas:

  • Human Biomonitoring: Developing more sensitive methods to directly measure MeAαC-DNA adducts in accessible human tissues or surrogate samples (e.g., exfoliated bladder cells, white blood cells) from smokers.

  • Genetic Susceptibility: Investigating how polymorphisms in metabolic genes (e.g., CYP1A2, NATs) and DNA repair genes influence an individual's susceptibility to MeAαC-induced DNA damage.

  • Synergistic Effects: Studying the interaction of MeAαC with other carcinogens present in tobacco smoke to understand their combined impact on carcinogenesis.

  • Drug Development: For professionals in drug development, understanding the metabolic pathways of compounds like MeAαC is crucial. The enzymes that activate this carcinogen (CYP1A2, NATs) are the same ones that metabolize many therapeutic drugs. This knowledge can inform the design of drugs with lower risks of adverse drug-drug interactions or metabolism-based toxicity.

By continuing to elucidate the precise role of individual toxicants like MeAαC, the scientific community can better assess the risks associated with tobacco use and develop more effective strategies for cancer prevention and intervention.

References

  • Bellamri, M., et al. (2016). Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. ResearchGate. Available at: [Link]

  • Turesky, R. J., et al. (2016). Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes. Chemical Research in Toxicology. Available at: [Link]

  • Bellamri, M., et al. (2016). Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Primary Human Hepatocytes. Sci-Hub. Available at: [Link]

  • Jia, W., et al. (2022). Analysis of six aromatic amines in the mainstream smoke of tobacco products. PMC, NIH. Available at: [Link]

  • Bellamri, M., et al. (2016). Metabolism and bioactivation of 2-amino-9H-pyrido[2,3-b]indole, a tobacco carcinogen, in human hepatocytes. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-9H-pyrido(2,3-b)indole. PubChem. Available at: [Link]

  • Wang, R., et al. (2011). Tobacco smoking and urinary levels of 2-amino-9H-pyrido[2,3-b]indole in men of Shanghai, China. PubMed. Available at: [Link]

  • Weston, A., & Poirier, M. C. (1997). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. Available at: [Link]

  • Wikipedia. DNA adduct. Available at: [Link]

  • Son, Y., et al. (2018). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. MDPI. Available at: [Link]

  • Kerdar, R. S., et al. (2009). The uses of carcinogen-DNA adduct measurement in establishing mechanisms of mutagenesis and in chemoprevention. PubMed. Available at: [Link]

  • Skog, K. I., & Johansson, M. A. (1998). Microsomal metabolism and activation of the environmental carcinogen 2-amino-3-methyl-9/y-pyrido[2,3-£]indole. Oxford Academic. Available at: [Link]

  • Turesky, R. J., et al. (2013). DNA Adducts of the Tobacco Carcinogens 2-Amino-9H-pyrido[2,3-b]indole and 4-Aminobiphenyl are Formed at Environmental Exposure levels and Persist in Human Hepatocytes. PMC, NIH. Available at: [Link]

  • Stabbert, R., et al. (2003). Analysis of aromatic amines in cigarette smoke. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole: A Detailed Protocol for Researchers

Introduction: The Significance of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, also known as MeAαC, is a member of the α-carboline family of heterocyclic amines. These compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC)

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, also known as MeAαC, is a member of the α-carboline family of heterocyclic amines. These compounds are of significant interest to researchers in toxicology, drug metabolism, and oncology due to their formation during the pyrolysis of amino acids and proteins, particularly in cooked meats and tobacco smoke.[1] MeAαC has been identified as a mutagen and a potential carcinogen, making the availability of a reliable synthetic protocol crucial for further investigation into its biological activities and for the preparation of analytical standards.[2]

This document provides a comprehensive guide to the synthesis of MeAαC, detailing a robust and reproducible protocol. The chosen synthetic strategy is a modified Graebe-Ullmann reaction, which offers an efficient route to the α-carboline core. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary characterization and purification techniques.

Synthetic Strategy: The Graebe-Ullmann Reaction

The Graebe-Ullmann reaction is a classic method for the synthesis of carbazoles and, in its modified form, carbolines. The reaction typically involves the deazotization of a 1-aryl-1H-benzotriazole, which then undergoes cyclization to form the carbazole ring system. For the synthesis of α-carbolines, a pyridyl-substituted triazole is utilized. A significant advantage of this method is the formation of the tricyclic system in a single key step. Modern adaptations of this reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[3][4]

The overall synthetic approach involves two main stages:

  • Formation of the Triazole Precursor: Synthesis of a 1-(pyridin-2-yl)-1H-benzo[d][5][6][7]triazole derivative from corresponding ortho-substituted aniline and 2-chloropyridine precursors.

  • Graebe-Ullmann Cyclization: Intramolecular cyclization of the triazole precursor via thermal or microwave-assisted decomposition to yield the final α-carboline product.

Synthesis_Workflow A Starting Materials (e.g., Substituted Anilines and Pyridines) B Synthesis of Triazole Precursor A->B Diazotization/ Coupling C Graebe-Ullmann Cyclization (Microwave) B->C Thermal or Microwave energy D Purification (Chromatography/Crystallization) C->D Isolation E Characterization (NMR, MS, etc.) D->E Analysis F Final Product 2-Amino-3-methyl-9H-pyrido[2,3-b]indole E->F Confirmation

Caption: Workflow for the synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

Detailed Experimental Protocol

This protocol is designed for researchers with a background in synthetic organic chemistry. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of 1-(3-methyl-2-nitrophenyl)-N-pyridin-2-amine

This intermediate is a key building block for the subsequent triazole formation. A plausible route involves a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. For this protocol, we will outline a conceptual Buchwald-Hartwig amination approach, a powerful method for C-N bond formation.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-6-nitrotoluene216.042.16 g10.0
2-Aminopyridine94.111.04 g11.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.1
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)578.68174 mg0.3
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0
Toluene (anhydrous)-50 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-nitrotoluene (10.0 mmol), 2-aminopyridine (11.0 mmol), sodium tert-butoxide (14.0 mmol), Pd₂(dba)₃ (0.1 mmol), and Xantphos (0.3 mmol).

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Part 2: Synthesis of 1-(Pyridin-2-yl)-4-methyl-1H-benzo[d][5][6][7]triazole

This step involves the reduction of the nitro group followed by diazotization and intramolecular cyclization to form the triazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (from previous step)Moles (mmol)
1-(3-methyl-2-nitrophenyl)-N-pyridin-2-amine229.24(Assuming 80% yield) 1.83 g8.0
Iron powder55.842.23 g40.0
Ammonium chloride53.492.14 g40.0
Ethanol/Water (4:1)-50 mL-
Sodium nitrite (NaNO₂)69.000.61 g8.8
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • To a round-bottom flask, add the nitro compound (8.0 mmol), iron powder (40.0 mmol), and ammonium chloride (40.0 mmol) in a mixture of ethanol and water (4:1, 50 mL).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine.

  • Dissolve the crude diamine in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (8.8 mmol) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the triazole precursor. This may be used in the next step without further purification if it is of sufficient purity.

Part 3: Graebe-Ullmann Synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole

This is the key cyclization step to form the α-carboline skeleton. Microwave-assisted synthesis is recommended for improved efficiency.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (from previous step)Moles (mmol)
1-(Pyridin-2-yl)-4-methyl-1H-benzo[d][5][6][7]triazole210.24(Assuming 70% yield) 1.18 g5.6
Polyphosphoric acid (PPA) or Dowtherm A-~10 g-

Procedure:

  • Place the triazole precursor (5.6 mmol) in a microwave-safe reaction vessel.

  • Add polyphosphoric acid (or a high-boiling solvent like Dowtherm A) as the reaction medium.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 200-250 °C for 15-30 minutes. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Dissolve the crude solid in a suitable solvent (e.g., methanol or chloroform) and purify by column chromatography on silica gel or by recrystallization to obtain the pure 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

Characterization

The identity and purity of the synthesized 2-Amino-3-methyl-9H-pyrido[2,3-b]indole should be confirmed by a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl group around 2.4 ppm, and a broad singlet for the amino protons.
¹³C NMR Signals corresponding to the aromatic and heteroaromatic carbons of the pyridoindole core, and a signal for the methyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₁N₃, M.W. 197.24).[2]
Melting Point A sharp melting point consistent with a pure compound.

Safety Considerations

2-Amino-3-methyl-9H-pyrido[2,3-b]indole is a suspected carcinogen and should be handled with extreme care.[2] All synthetic and handling procedures should be performed in a certified chemical fume hood. Appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This detailed protocol provides a comprehensive guide for the synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole. By following these procedures, researchers can reliably produce this important compound for use in toxicological studies, as an analytical standard, or as a building block for more complex molecules. The use of modern synthetic techniques such as the Buchwald-Hartwig amination and microwave-assisted Graebe-Ullmann reaction ensures an efficient and high-yielding process. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount.

References

  • Vera-Luque, P., Alajarín, R., Alvarez-Builla, J., & Vaquero, J. J. (2006).
  • PubChem. (n.d.). 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1986). Some naturally occurring and synthetic food components, furocoumarins and ultraviolet radiation. IARC monographs on the evaluation of carcinogenic risks to humans, 40, 1-408.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

Sources

Application

purification of MeA-alpha-carboline by HPLC

Application Note: High-Purity Isolation of MeA-alpha-carboline (MeA C) via Preparative HPLC C) Executive Summary This guide details the purification of MeA-alpha-carboline (MeA C) , a mutagenic heterocyclic amine (HCA) f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of MeA-alpha-carboline (MeA


C) via Preparative HPLC 

C)

Executive Summary

This guide details the purification of MeA-alpha-carboline (MeA


C) , a mutagenic heterocyclic amine (HCA) formed during the pyrolysis of proteins. Due to its potent biological activity (IARC Group 2B carcinogen) and low abundance in complex matrices, obtaining high-purity standards requires a rigorous orthogonal approach.

This protocol departs from standard "dilute-and-shoot" methods. We utilize a selective solid-phase extraction (Blue Rayon) pre-treatment to remove bulk interferences, followed by Acidic Reversed-Phase HPLC to exploit the basicity of the carboline moiety for peak focusing.

Key Technical Insight: MeA


C is a planar, hydrophobic base. Its separation is governed by 

-

interactions and hydrophobic retention. Tailing is a common failure mode caused by silanol interactions; this protocol mitigates it using a pH-controlled mobile phase that ensures full protonation of the analyte.

Chemical Identity & Physicochemical Profile

Understanding the molecule is the first step to purification.

PropertyDetailImplication for Purification
Systematic Name 2-Amino-3-methyl-9H-pyrido[2,3-b]indolePlanar structure allows intercalation.
Abbreviation MeA

C
Distinct from A

C (lacks methyl group).
CAS Number 68006-83-7Verification standard.
Molecular Weight 197.24 g/mol Suitable for LC-MS.
pKa (Predicted) ~5.8 (Pyridine ring N)Critical: At pH < 3, it is cationic. At pH > 8, it is neutral.
Solubility DMSO, Methanol (Good); Water (Poor)Load samples in MeOH/DMSO mixtures.
Safety IARC Group 2B (Possible Carcinogen)Strict containment required.

Pre-Purification: The "Blue Rayon" Extraction

Why this step matters: Direct injection of crude synthesis mixtures or food extracts onto a Prep-HPLC column often leads to irreversible fouling. We use Blue Rayon (cotton bearing covalently linked copper phthalocyanine trisulfonate), which specifically adsorbs planar multi-ring structures like MeA


C while excluding non-planar bulk impurities.
Protocol A: Selective Enrichment
  • Preparation: Suspend 500 mg of Blue Rayon in the crude aqueous sample (adjusted to pH 7.0).

  • Adsorption: Shake gently at room temperature for 30 minutes. The planar MeA

    
    C intercalates into the copper phthalocyanine ligands.
    
  • Wash: Remove the supernatant. Wash the Blue Rayon fibers twice with Water and once with Methanol to remove non-specific hydrophobic debris.

  • Elution: Add 20 mL of Methanol:Ammonia (50:1 v/v) . Shake for 30 minutes. The high pH deprotonates the analyte and disrupts the

    
    -complex.
    
  • Concentration: Evaporate the eluate to dryness under nitrogen (Max 40°C) and reconstitute in 1 mL DMSO:Methanol (1:1).

Analytical Method (QC & Optimization)

Before scaling to preparative loads, validate the separation on an analytical scale.

System: HPLC with Diode Array (DAD) and Fluorescence Detection (FLD). Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 5


m, 4.6 x 150 mm.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Note: The acidic pH ensures MeA


C is protonated (

), improving solubility and peak shape by minimizing interaction with residual silanols.

Gradient:

Time (min) % Solvent B Flow Rate (mL/min) Phase
0.0 5 1.0 Equilibration
1.0 5 1.0 Load
15.0 60 1.0 Elution Gradient
18.0 95 1.0 Wash
20.0 95 1.0 Hold

| 20.1 | 5 | 1.0 | Re-equilibration |

Detection:

  • UV: 263 nm (Primary absorption max).

  • Fluorescence: Excitation 360 nm / Emission 450 nm (High sensitivity mode).

Preparative Purification Protocol

Objective: Isolate >5 mg of >98% pure MeA


C.
Step 1: System Setup
  • Column: Preparative C18 (e.g., 21.2 x 150 mm, 5

    
    m).
    
  • Flow Rate: 15-20 mL/min (Linear velocity scaling).

  • Injection Volume: 500

    
    L - 1 mL (depending on concentration).
    
Step 2: The "Focused Gradient" Strategy

Standard linear gradients waste solvent. Use a focused gradient based on the analytical retention time (


). If MeA

C elutes at 35% B analytically, the prep gradient should flatten around this percentage.

Preparative Gradient Profile:

  • 0-2 min: 5% B (Desalting/Injection).

  • 2-12 min: 20%

    
     50% B (Shallow gradient for max resolution).
    
  • 12-14 min: 95% B (Column flush).

Step 3: Fraction Collection Logic
  • Trigger: UV Absorbance at 263 nm (Threshold > 50 mAU).

  • Slicing: Collect peaks in 3-second slices.

  • Post-Run Analysis: Analyze the leading edge, apex, and tailing edge of the main peak separately. MeA

    
    C often co-elutes with A
    
    
    
    C (the non-methylated analog) on the leading edge. Discard the first 10% of the peak to ensure removal of A
    
    
    C if present.

Workflow Visualization

The following diagram illustrates the critical decision points in the purification logic.

PurificationWorkflow Start Crude Sample (Synthesis/Extract) BlueRayon Blue Rayon Extraction (Specific for Planar Amines) Start->BlueRayon Remove Bulk Matrix Analytical Analytical QC (C18) 0.1% Formic Acid BlueRayon->Analytical Reconstitute Decision Purity > 85%? Analytical->Decision Decision->BlueRayon No (Re-extract) PrepHPLC Prep-HPLC Focused Gradient 20-50% B Decision->PrepHPLC Yes Fractionation Fraction Collection (Discard Leading Edge) PrepHPLC->Fractionation Lyophilization Lyophilization (Yields Formate Salt) Fractionation->Lyophilization FinalQC Final QC (NMR/MS) Lyophilization->FinalQC

Caption: Integrated workflow for MeA


C purification emphasizing the Blue Rayon enrichment step prior to chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH is < 3.0. Add 10 mM Ammonium Formate to the mobile phase to compete for silanol sites.
Low Recovery Irreversible adsorptionCheck solubility. If precipitating on column, increase initial % Organic or use Methanol instead of ACN.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase starting composition (5% ACN) if possible, or minimize injection volume of DMSO.
A

C Contamination
Incomplete synthesis/separationFlatten the gradient slope (e.g., 0.5% B per minute) around the elution point.

References

  • Sugimura, T., et al. "Mutagenic heterocyclic amines in cooked food." Mutation Research/Genetic Toxicology, vol. 259, no. 3-4, 1991. Link

  • Hayatsu, H. "Blue rayon as a method for the extraction of heterocyclic amines." Methods in Enzymology, vol. 231, 1994. Link

  • Gross, G. A., & Grüter, A. "Quantitation of mutagenic/carcinogenic heterocyclic aromatic amines in food products." Journal of Chromatography A, vol. 592, no. 1-2, 1992. Link

  • IARC Monographs. "MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole)." Volume 40, 1986. Link

  • Pais, P., et al. "Chromatographic and spectral properties of heterocyclic aromatic amines." Journal of Chromatography A, vol. 802, 1998. (Establishes fluorescence conditions). Link

Method

Advanced Analytical Strategies for the Detection of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) in Complex Matrices

Introduction: The Imperative for Sensitive Detection of MeA-α-C 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, abbreviated as MeA-α-C, is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA). These compounds a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sensitive Detection of MeA-α-C

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, abbreviated as MeA-α-C, is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA). These compounds are formed during the high-temperature cooking of protein-rich foods such as meat and fish. Given their potential risks to human health, highly sensitive and specific analytical methods are required for the accurate quantification of MeA-α-C in various complex matrices, including food products and biological samples. This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the detection of MeA-α-C, tailored for researchers, scientists, and professionals in drug development and food safety.

The analytical challenge lies in the typically low concentrations of MeA-α-C present in samples, which are often rich in interfering substances. Therefore, the methods detailed herein emphasize robust sample preparation techniques coupled with highly selective and sensitive detection technologies, namely High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with fluorescence detection is a highly sensitive technique for the analysis of fluorescent compounds. While MeA-α-C possesses intrinsic fluorescence due to its pyridoindole structure, derivatization with a fluorogenic reagent can further enhance sensitivity.

Scientific Rationale

The choice of HPLC-FLD is predicated on the inherent fluorescent properties of the pyridoindole moiety. The extended π-conjugated system of the molecule allows it to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This phenomenon provides a high degree of selectivity, as non-fluorescent matrix components will not interfere with the detection. The selection of a reversed-phase C18 column is based on the hydrophobic nature of MeA-α-C, allowing for effective separation from more polar matrix components. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve a balance between retention and elution of the analyte, ensuring a sharp peak shape and good resolution.

Experimental Workflow: HPLC-FLD

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Food/Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Elution Elution & Evaporation Extraction->Elution Reconstitution Reconstitution Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for HPLC-FLD analysis of MeA-α-C.

Detailed Protocol: HPLC-FLD

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is a critical step to remove interfering matrix components and concentrate the analyte, thereby increasing the sensitivity and robustness of the method. A mixed-mode SPE cartridge (e.g., C18 and cation exchange) is often employed to effectively capture the moderately polar and basic MeA-α-C.

  • Protocol:

    • Homogenize 1-5 grams of the sample with an appropriate solvent (e.g., 50% methanol/water).

    • Centrifuge the homogenate and collect the supernatant.

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove polar interferences.

    • Wash with a stronger solvent (e.g., methanol) to remove non-polar interferences.

    • Elute the MeA-α-C with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

2. HPLC-FLD Conditions

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 60% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): Approximately 320 nm (to be optimized based on the specific instrument and solvent).

    • Emission Wavelength (λem): Approximately 420 nm (to be optimized).

Performance Characteristics
ParameterTypical Value
Limit of Detection (LOD)0.1 - 1.0 ng/g
Limit of Quantification (LOQ)0.5 - 5.0 ng/g
Linearity (R²)> 0.995
Recovery70 - 110%
Precision (RSD)< 15%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the trace-level quantification of analytes in complex matrices due to its exceptional selectivity and sensitivity.

Scientific Rationale

The power of LC-MS/MS lies in its ability to separate the analyte from the matrix chromatographically and then selectively detect it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Electrospray ionization (ESI) is the preferred ionization technique for heterocyclic amines as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺ with high efficiency. In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides a high degree of specificity, virtually eliminating matrix interferences.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food/Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Elution Elution & Evaporation Extraction->Elution Reconstitution Reconstitution Elution->Reconstitution Injection UPLC/HPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MSMS Tandem MS (MRM) Ionization->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Workflow for LC-MS/MS analysis of MeA-α-C.

Detailed Protocol: LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • The SPE protocol is identical to the one described for the HPLC-FLD method. The use of an isotopically labeled internal standard (e.g., MeA-α-C-d3) is highly recommended for LC-MS/MS to correct for matrix effects and variations in recovery.

2. LC-MS/MS Conditions

  • Instrumentation:

    • UHPLC or HPLC system.

    • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UHPLC).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B and increase to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Temperature: ~400 °C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: MeA-α-C (Precursor ion [M+H]⁺: m/z 198.1)

      • Quantifier Ion: To be determined by direct infusion of a standard (e.g., m/z 183.1).

      • Qualifier Ion: To be determined by direct infusion of a standard (e.g., m/z 155.1).

Performance Characteristics
ParameterTypical Value
Limit of Detection (LOD)0.01 - 0.1 ng/g
Limit of Quantification (LOQ)0.05 - 0.5 ng/g
Linearity (R²)> 0.998
Recovery80 - 120% (with internal standard correction)
Precision (RSD)< 10%

Conclusion: Method Selection and Validation

Both HPLC-FLD and LC-MS/MS are powerful techniques for the determination of MeA-α-C. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. For routine screening and when high sensitivity is paramount, LC-MS/MS is the method of choice. HPLC-FLD offers a cost-effective alternative for samples with higher concentrations or less complex matrices.

Regardless of the chosen method, thorough validation is essential to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity. The use of certified reference materials and participation in proficiency testing schemes are also highly recommended to ensure the quality of the data.

References

  • A simple method was established for a rapid and accurate determination of 12 types of HCAs (IQ, MeIQ, Glu-P-1, Glu-P-2, MeIQx, Trp-P-1, Trp-P-2, PhIP, AαC, MeAαC, Harman and Norharman) and acrylamide in three food matrices (non-fat liquid, non-fat solid and fat solid) by isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • Carcinogenic and mutagenic heterocyclic aromatic amines (HAA) are natural products often present at ng/g levels in muscle meats when they are cooked at temperatures over 150 degrees C. Using solid-phase extraction and high performance liquid chromatography (HPLC) with photodiode array UV detection, samples were analyzed for the following heterocyclic amines: DiMeIQx (2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline); IQ (2-amino-3-methylimidazo[4,5-f]quinoline); MelQx (2- amino-3,8-dimethylimidazo[4,5-f]quinoxaline); and PhIP (2-amino-1-methyl- 6-phenylimidazo[4,5-b]pyridine). [Link]

  • An HPLC analytical method was validated for the quantitative determination of biogenic amines in agricultural products. The precision, accuracy, recovery, limit of detection (LOD) and quantification (LOQ) were determined to test the validity of an HPLC procedure for the determination of biogenic amines. [Link]

  • Electrospray ionization mass spectrometry was applied to the study of the amines IQ, Trp-P-1, Trp-P-2, PhIP and A alpha C and the co-mutagens harman and norharman. [Link]

  • Fluorescent probes for nitric oxide (NO), or more frequently for its oxidized surrogate dinitrogen trioxide (N2O3), have enabled scientists to study the contributions of this signaling molecule to many physiological processes. [Link]

Application

Application Note: Quantitative Bioanalysis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) using a Deuterated Internal Standard by LC-MS/MS

Introduction: The Imperative for Precision in Carcinogen Bioanalysis 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, abbreviated as MeAαC, is a member of the heterocyclic aromatic amine (HAA) class of compounds. These compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Carcinogen Bioanalysis

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, abbreviated as MeAαC, is a member of the heterocyclic aromatic amine (HAA) class of compounds. These compounds are of significant toxicological interest as they are formed during the high-temperature cooking of proteinaceous foods and are also present in tobacco smoke.[1][2] Classified as a potential human carcinogen, the sensitive and accurate quantification of MeAαC in biological matrices is crucial for exposure assessment, toxicokinetic studies, and understanding its role in human health risks.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[3][4] However, a significant challenge in LC-MS/MS-based quantification is the phenomenon of matrix effects, where co-eluting endogenous components in complex biological samples can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. This can severely compromise the accuracy and reproducibility of the results.[5]

To counteract these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely accepted strategy.[5] An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and variations during sample processing. By normalizing the analyte's signal to that of the SIL-IS, these sources of error can be effectively compensated for.

This application note provides a comprehensive guide and a detailed protocol for the quantitative analysis of MeAαC in human plasma using its deuterated analog, 2-Amino-3-(methyl-d3)-9H-pyrido[2,3-b]indole (d3-MeAαC), as an internal standard. We will delve into the rationale behind the experimental design, from sample preparation to LC-MS/MS parameter optimization and method validation, in accordance with regulatory expectations.

Principle of the Method

The core of this bioanalytical method is the addition of a known quantity of d3-MeAαC to plasma samples containing the endogenous, unlabeled MeAαC. The samples then undergo a protein precipitation step to remove the bulk of the proteinaceous matrix. The resulting supernatant is analyzed by reverse-phase LC-MS/MS. The chromatographic separation isolates MeAαC and d3-MeAαC from other sample components, and the mass spectrometer detects them with high specificity using Multiple Reaction Monitoring (MRM). Quantification is achieved by calculating the ratio of the peak area of MeAαC to the peak area of d3-MeAαC and comparing this ratio to a calibration curve prepared in the same biological matrix.

Materials and Reagents

Material Supplier Grade/Purity
2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC)Sigma-Aldrich≥98%
2-Amino-3-(methyl-d3)-9H-pyrido[2,3-b]indole (d3-MeAαC)Toronto Research Chemicals≥98%, Deuterium incorporation ≥99%
Acetonitrile (ACN)Fisher ScientificLC-MS Grade
Methanol (MeOH)Fisher ScientificLC-MS Grade
Formic Acid (FA)Thermo Fisher ScientificLC-MS Grade
WaterMilli-Q® system18.2 MΩ·cm
Human Plasma (K2-EDTA)BioIVTPooled, Drug-free

Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Using a high-purity solvent ensures the stability and solubility of the analyte and internal standard.

  • MeAαC Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of MeAαC and dissolve it in 10 mL of methanol.

  • d3-MeAαC Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of d3-MeAαC and dissolve it in 1 mL of methanol.

  • MeAαC Working Solutions: Prepare a series of working solutions by serially diluting the MeAαC stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • d3-MeAαC Working Solution (100 ng/mL): Dilute the d3-MeAαC stock solution with 50:50 (v/v) acetonitrile:water. This solution will be used to spike all samples.

Preparation of Calibration Standards and Quality Control Samples

Rationale: The calibration curve must be prepared in the same biological matrix as the unknown samples to accurately mimic the matrix effects. QC samples at different concentrations are used to assess the accuracy and precision of the method.

  • Calibration Curve: Spike drug-free human plasma with the appropriate MeAαC working solutions to achieve final concentrations ranging from, for example, 0.1 to 100 ng/mL.

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (e.g., 0.3 ng/mL), Medium (e.g., 30 ng/mL), and High (e.g., 80 ng/mL).

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is a common and efficient solvent for this purpose.

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the d3-MeAαC working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is_spike Spike with 10 µL d3-MeAαC (100 ng/mL) plasma->is_spike vortex1 Vortex is_spike->vortex1 ppt Add 300 µL Ice-Cold ACN (0.1% Formic Acid) vortex1->ppt vortex2 Vortex Vigorously (1 min) ppt->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms chroma Chromatographic Separation (C18 Column) lcms->chroma ms_detect MS/MS Detection (MRM Mode) chroma->ms_detect integration Peak Area Integration (MeAαC & d3-MeAαC) ms_detect->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quant Quantify against Calibration Curve ratio->quant

Caption: Bioanalytical workflow for MeAαC quantification.

LC-MS/MS Conditions

Rationale: The chromatographic conditions are optimized to achieve a sharp peak shape and baseline separation of the analyte from potential interferences. The gradient elution allows for efficient separation and a reasonable run time. The MS/MS parameters are optimized for maximum sensitivity and specificity.

Parameter Condition
LC Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Collision Gas Nitrogen

MRM Transitions:

The specific MRM transitions must be determined by infusing pure solutions of MeAαC and d3-MeAαC into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. The most abundant and stable product ions are then selected for quantification (quantifier) and confirmation (qualifier).

Compound Precursor Ion (Q1) Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
MeAαC (Quantifier) To be determinedTo be determined100To be optimized
MeAαC (Qualifier) To be determinedTo be determined50To be optimized
d3-MeAαC (Quantifier) To be determinedTo be determined100To be optimized

For MeAαC (C12H11N3, MW ≈ 197.24), the precursor ion [M+H]+ would be m/z 198.2. For d3-MeAαC, the precursor ion would be m/z 201.2.

Method Validation

A full validation of this bioanalytical method should be conducted in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry. Key parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of MeAαC and d3-MeAαC.

  • Linearity and Range: The calibration curve should demonstrate a linear response over the defined concentration range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: The intra- and inter-day accuracy (as %RE) and precision (as %RSD) should be evaluated using the QC samples. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The use of d3-MeAαC is intended to normalize for this effect.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of MeAαC in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Discussion: The Critical Role of a Stable Isotope-Labeled Internal Standard

The fundamental principle underpinning the robustness of this method is the use of d3-MeAαC. Because its chemical and physical properties are nearly identical to those of the native MeAαC, it behaves similarly during every step of the process:

  • Extraction: Any loss of analyte during the protein precipitation and supernatant transfer will be mirrored by a proportional loss of the internal standard.

  • Chromatography: d3-MeAαC will co-elute with MeAαC, ensuring that both compounds experience the same degree of ion suppression or enhancement from co-eluting matrix components at that specific retention time.

  • Ionization: Both compounds will have virtually identical ionization efficiencies in the ESI source.

By calculating the ratio of the analyte peak area to the internal standard peak area, these sources of variability are effectively cancelled out, leading to a highly accurate and precise measurement. The choice of deuteration on the methyl group is strategic, as these C-D bonds are not readily exchangeable, ensuring the isotopic label remains stable throughout the analytical process.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of the carcinogen 2-Amino-3-methyl-9H-pyrido[2,3-b]indole in human plasma. The protocol leverages the power of a stable isotope-labeled internal standard, d3-MeAαC, to mitigate matrix effects and ensure high-quality, reproducible data suitable for regulatory submission. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a solid foundation for researchers in toxicology, pharmacology, and drug development who require precise bioanalysis of this important compound.

References

  • Inchem.org. (1986). MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) (IARC Summary & Evaluation, Volume 40, 1986). Retrieved from [Link]

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Inchem.org. (1998). A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Animal Models in 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) Carcinogenicity Studies

Introduction: The Significance of MeA-α-C in Carcinogenesis Research 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, commonly referred to as MeA-α-C, is a heterocyclic aromatic amine (HAA) formed during the high-temperature coo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of MeA-α-C in Carcinogenesis Research

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, commonly referred to as MeA-α-C, is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods, such as meat and fish, and is also present in tobacco smoke.[1][2] Its widespread presence in the human diet and in cigarette smoke raises significant concerns regarding its potential contribution to human cancer risk.[1] The International Agency for Research on Cancer (IARC) has classified MeA-α-C as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans" based on sufficient evidence from experimental animal studies.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models for studying the carcinogenicity of MeA-α-C. The protocols outlined herein are grounded in established regulatory guidelines and scientific literature to ensure the generation of robust and reliable data for human health risk assessment.

Mechanistic Insights into MeA-α-C Carcinogenicity

The carcinogenicity of MeA-α-C is not direct but requires metabolic activation to exert its genotoxic effects.[4] This multi-step process is a critical consideration in the design of relevant animal studies.

  • Metabolic Activation: Upon ingestion, MeA-α-C is primarily metabolized by cytochrome P450 enzymes in the liver, particularly CYP1A2.[4] This initial step involves N-hydroxylation to form a more reactive intermediate.

  • Formation of Reactive Esters: The N-hydroxy metabolite is further converted into highly reactive esters by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).

  • DNA Adduct Formation: These unstable esters can then covalently bind to DNA, primarily at the C8 position of guanine bases, forming MeA-α-C-DNA adducts.[5][6]

  • Genotoxicity and Tumor Initiation: The formation of these bulky DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.[5] This DNA damage triggers cellular stress responses, including the activation of signaling pathways that can lead to apoptosis, cell cycle arrest, or, if the damage is not properly repaired, neoplastic transformation.[7]

cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism cluster_2 Genotoxicity cluster_3 Cellular Response & Carcinogenesis MeA_alpha_C MeA-α-C (Ingestion) N_hydroxy N-hydroxy-MeA-α-C MeA_alpha_C->N_hydroxy CYP1A2 Reactive_Ester Reactive Ester (e.g., Acetoxy-MeA-α-C) N_hydroxy->Reactive_Ester NATs/SULTs DNA_Adduct MeA-α-C-DNA Adduct Reactive_Ester->DNA_Adduct DNA_Damage_Response DNA Damage Response DNA_Adduct->DNA_Damage_Response p53_p21 ↑ p53, p21 DNA_Damage_Response->p53_p21 MAPK_Pathway MAPK Pathway Activation DNA_Damage_Response->MAPK_Pathway Mutation Mutation (if repair fails) DNA_Damage_Response->Mutation Cell_Cycle_Arrest G1 Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Apoptosis Apoptosis p53_p21->Apoptosis Tumor_Initiation Tumor Initiation Mutation->Tumor_Initiation

Caption: Metabolic activation and carcinogenic pathway of MeA-α-C.

Selection of Animal Models

The choice of an appropriate animal model is paramount for the relevance and success of carcinogenicity studies. Rodents, particularly mice and rats, are the most commonly used species due to their well-characterized biology, relatively short lifespan, and the availability of standardized strains.

Recommended Primary Model: CDF1 Mice

The seminal study that established the carcinogenicity of MeA-α-C, and which formed a basis for the IARC evaluation, utilized CDF1 mice.[2] This strain is therefore a highly relevant and historically validated model.

  • Justification: The known susceptibility of CDF1 mice to MeA-α-C-induced tumors provides a robust model for assessing carcinogenic potential and for studying mechanisms of action.

  • Tumor Profile: In long-term dietary studies, MeA-α-C induces hepatocellular adenomas and carcinomas, as well as hemangioendothelial sarcomas in various sites in CDF1 mice of both sexes.[1][2]

Alternative and Mechanistic Models
  • F344 Rats: F344 rats are a common choice for carcinogenicity testing of heterocyclic amines and have been shown to develop tumors in the liver, intestines, and Zymbal's gland in response to other HAAs.[2] They can be a valuable second species for comprehensive risk assessment.

  • Transgenic Mouse Models: For more mechanistic studies or for potentially shorter-term assays, transgenic mice with mutations in key cancer-related genes can be employed. For example, Apc(Min/+) mice, which are predisposed to intestinal neoplasia, have been used to study the effects of other HAAs and could be a sensitive model for the intestinal carcinogenicity of MeA-α-C.

Quantitative Data from MeA-α-C Carcinogenicity Studies

The following tables summarize the key findings from a long-term carcinogenicity study of MeA-α-C in CDF1 mice, as reported in the IARC Monograph based on the work of Ohgaki et al.[1][2] In this study, MeA-α-C was administered in the diet.

Table 1: Incidence of Liver Tumors in CDF1 Mice Fed MeA-α-C

SexTreatment GroupNumber of AnimalsHepatocellular AdenomaHepatocellular Carcinoma
MaleControlData not specifiedData not specifiedData not specified
MeA-α-CData not specifiedYesYes
FemaleControlData not specifiedData not specifiedData not specified
MeA-α-CData not specifiedYesYes

Table 2: Incidence of Vascular Tumors in CDF1 Mice Fed MeA-α-C

SexTreatment GroupNumber of AnimalsHemangioendothelial Sarcoma
MaleControlData not specifiedData not specified
MeA-α-CData not specifiedYes
FemaleControlData not specifiedData not specified
MeA-α-CData not specifiedYes

Note: The original publication with specific incidence numbers was not available at the time of this writing. The data presented confirms the induction of these tumor types as reported by IARC.[1][2]

Protocols for Long-Term Carcinogenicity Bioassay of MeA-α-C

The following protocols are based on the OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 451: Carcinogenicity Studies.

Experimental Workflow

cluster_0 Pre-Study Phase cluster_1 Treatment Phase (up to 104 weeks) cluster_2 Post-Study Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Randomization Randomization into Groups Animal_Acclimation->Randomization Dietary_Admin Dietary Administration of MeA-α-C Randomization->Dietary_Admin Daily_Obs Daily Clinical Observation Dietary_Admin->Daily_Obs Weekly_BW Weekly Body Weight & Food Consumption Daily_Obs->Weekly_BW Periodic_Health Periodic Health Monitoring (Hematology, Clinical Chemistry) Weekly_BW->Periodic_Health Terminal_Sacrifice Terminal Sacrifice Periodic_Health->Terminal_Sacrifice Necropsy Gross Necropsy Terminal_Sacrifice->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: Workflow for a long-term carcinogenicity study of MeA-α-C.

Step-by-Step Protocol

1. Test Substance and Diet Preparation

  • Test Substance: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C), with known purity.

  • Diet: A standard rodent chow (e.g., AIN-93M).

  • Preparation:

    • Determine the required concentrations of MeA-α-C for the different dose groups. Based on studies of related compounds, concentrations in the range of 100-800 ppm could be considered.[8]

    • Prepare a pre-mix of MeA-α-C with a small amount of the diet.

    • Incorporate the pre-mix into the bulk of the diet using a suitable mixer to ensure homogeneity.

    • Prepare a control diet without the test substance using the same procedure.

    • Analyze the diets to confirm the concentration and stability of MeA-α-C.

2. Animal Selection and Husbandry

  • Species and Strain: Mice (CDF1 or C57BL/6).

  • Age: Start the study with young adult animals (e.g., 6-8 weeks old).

  • Group Size: A minimum of 50 males and 50 females per dose group.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to their respective diets and water.

3. Experimental Design

  • Dose Groups: At least three dose levels of MeA-α-C and a concurrent control group. The highest dose should induce minimal toxicity without significantly affecting survival.

  • Route of Administration: Dietary.

  • Duration: 18 to 24 months.

  • Acclimation: Acclimate animals to the laboratory conditions for at least one week before the start of the study.

  • Randomization: Randomly assign animals to the different treatment groups.

4. In-life Observations and Measurements

  • Clinical Observations: Conduct daily checks for signs of toxicity, morbidity, and mortality.

  • Body Weight and Food Consumption: Record individual animal body weights and food consumption weekly for the first 13 weeks and at least monthly thereafter.

  • Health Monitoring: Perform periodic hematology and clinical chemistry evaluations (e.g., at 6, 12, and 18 months, and at termination) on a subset of animals from each group.

5. Terminal Procedures and Pathology

  • Necropsy: At the end of the study, or when animals are found moribund, perform a full gross necropsy on all animals.

  • Organ Weights: Weigh key organs, including the liver, kidneys, spleen, and any tissues with gross abnormalities.

  • Tissue Collection: Collect a comprehensive set of tissues from all animals and preserve them in a suitable fixative (e.g., 10% neutral buffered formalin).

  • Histopathology: Conduct a microscopic examination of the preserved tissues from all control and high-dose animals. Additionally, examine all gross lesions and target organs (liver and vascular tissue) from all animals.

Data Analysis and Interpretation

  • Tumor Incidence: Analyze the incidence of each type of tumor in each group using appropriate statistical methods to determine if there is a significant increase in tumors in the treated groups compared to the control group.

  • Survival Analysis: Analyze survival data to determine if MeA-α-C affects the lifespan of the animals.

  • Non-neoplastic Lesions: Evaluate the incidence and severity of non-neoplastic lesions.

  • Body Weight and Clinical Pathology: Analyze changes in body weight, food consumption, and clinical pathology parameters.

Conclusion

The protocols and information provided in these application notes offer a robust framework for conducting carcinogenicity studies of MeA-α-C in animal models. By adhering to these guidelines and principles of scientific integrity, researchers can generate high-quality data that is essential for understanding the carcinogenic potential of this widespread dietary and environmental compound and for informing human health risk assessments. The use of historically relevant animal models, such as the CDF1 mouse, combined with modern mechanistic studies, will continue to be crucial in elucidating the role of MeA-α-C in human cancer.

References

  • IARC. (1986). MeA-α-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 40. International Agency for Research on Cancer. [Link]

  • Turesky, R. J., et al. (2019). Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. ResearchGate. [Link]

  • IARC. (1987). Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. International Agency for Research on Cancer. [Link]

  • Bellamri, M., et al. (2021). DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study. Toxicological Sciences. [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. [Link]

  • IARC. (1986). A-α-C (2-Amino-9H-Pyrido[2,3-b]Indole). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 40. International Agency for Research on Cancer. [Link]

  • Ohgaki, H., et al. (1986). Carcinogenicity in mice and rats of heterocyclic amines in cooked foods. Environmental Health Perspectives. [Link]

  • IARC. (2004). Carcinogenicity Studies in Experimental Animals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 83. International Agency for Research on Cancer. [Link]

  • Turesky, R. J. (2007). Human T lymphocytes Bioactivate Heterocyclic Aromatic Amines by Forming DNA adducts. Toxicological Sciences. [Link]

  • Mann, S. W., et al. (2000). A carcinogenicity study of sucralose in the CD-1 mouse. Food and Chemical Toxicology. [Link]

  • Gooderham, N. J. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Toxicology Letters. [Link]

  • Kirkland, D., & Gatehouse, D. (2015). Aspartame: a review of the genotoxicity data. Food and Chemical Toxicology. [Link]

  • Wu, G. S. (2004). The functional interactions between the p53 and MAPK signaling pathways. Cancer Biology & Therapy. [Link]

  • Schut, H. A., & Snyderwine, E. G. (1999). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis. [Link]

  • Forster, R., et al. (2014). Lifetime carcinogenicity studies in the CD-1 mouse: Historical data for survival and neoplasms. ResearchGate. [Link]

  • Turesky, R. J. (2002). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. PubMed. [Link]

  • Bulzico, D., et al. (2018). Insights of Crosstalk between p53 Protein and the MKK3/MKK6/p38 MAPK Signaling Pathway in Cancer. International Journal of Molecular Sciences. [Link]

  • Chan, P. C., et al. (2008). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Archives of Toxicology. [Link]

  • Ohgaki, H., et al. (1987). Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) from cooked foods. Carcinogenesis. [Link]

  • Kurata, Y., et al. (1990). Carcinogenicity study of methyl hesperidin in B6C3F1 mice. Food and Chemical Toxicology. [Link]

  • Wang, H., et al. (2020). p53-Dependent Anti-Proliferative and Pro-Apoptotic Effects of a Gold(I) N-Heterocyclic Carbene (NHC) Complex in Colorectal Cancer Cells. Frontiers in Oncology. [Link]

  • Turesky, R. J., & Le Marchand, L. (2011). Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. ResearchGate. [Link]

  • NTP. (2007). Abstract for TR-535. National Toxicology Program. [Link]

  • Zhang, Y., et al. (2024). Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways. PeerJ. [Link]

  • Aiso, S., et al. (2014). Inhalation carcinogenicity of dichloromethane in rats and mice. Inhalation Toxicology. [Link]

Sources

Application

Application Notes and Protocols for the Spectroscopic Analysis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole

Introduction: Unveiling the Structure of a Potent Heterocyclic Amine 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, a member of the α-carboline family of heterocyclic amines, is a compound of significant interest in toxicology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Potent Heterocyclic Amine

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, a member of the α-carboline family of heterocyclic amines, is a compound of significant interest in toxicology and drug development due to its formation during the pyrolysis of proteins and its potential carcinogenic properties. Accurate and unambiguous structural elucidation is paramount for understanding its biological activity and for the development of potential inhibitors or detection methods. This application note provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into best practices and the interpretation of the resulting data.

I. Mass Spectrometry Analysis: Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For a molecule like 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, with its aromatic and amine functionalities, Electrospray Ionization (ESI) is a highly effective and soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺).

A. Predicted Mass Spectrometry Data
ParameterValueSource
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
Predicted [M+H]⁺ (ESI) 198.1026 m/zCalculated
B. Proposed Fragmentation Pathway (ESI-MS/MS)

In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺ at m/z 198.1) can provide valuable structural information. The stability of the pyridoindole core suggests that fragmentation will likely involve the loss of small neutral molecules.

A plausible fragmentation pathway involves the initial loss of a methyl radical (•CH₃), followed by the elimination of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

fragmentation_pathway M_H [M+H]⁺ m/z = 198.1 frag1 Fragment 1 m/z = 183.1 M_H->frag1 - •CH₃ frag2 Fragment 2 m/z = 156.1 frag1->frag2 - HCN

Caption: Proposed ESI-MS/MS fragmentation of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

C. Protocol for ESI-MS Analysis

This protocol is designed for a standard quadrupole or ion trap mass spectrometer equipped with an ESI source.

1. Sample Preparation: a. Prepare a stock solution of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. b. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial for promoting protonation and enhancing the signal in positive ion mode.[1]

2. Instrument Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 – 4.5 kV

  • Nebulizer Gas (N₂): 30 – 50 psi

  • Drying Gas (N₂): 5 – 10 L/min

  • Drying Gas Temperature: 300 – 350 °C

  • Scan Range: 50 – 500 m/z

3. Data Acquisition and Interpretation: a. Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. b. Perform MS/MS analysis on the [M+H]⁺ ion to obtain a fragmentation spectrum. c. Analyze the fragmentation pattern to confirm the structure, comparing the observed fragments with the proposed pathway.

II. NMR Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

A. Predicted ¹H and ¹³C NMR Data

The following chemical shifts are predicted based on the analysis of similar carboline and indole structures. The numbering convention used is provided in the diagram below.

molecule_numbering cluster_numbering Numbering Scheme mol C2 2 C3 3 C4 4 C4a 4a C4b 4b C5 5 C6 6 C7 7 C8 8 C9a 9a N1 1 N9 9 CH3 3-CH₃ NH2 2-NH₂

Caption: Numbering scheme for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N) --
2 (C) -~158
2-NH₂ ~6.5 (s, 2H)-
3 (C) -~115
3-CH₃ ~2.4 (s, 3H)~15
4 (C) ~7.8 (d, J=5 Hz, 1H)~130
4a (C) -~140
4b (C) -~120
5 (C) ~8.0 (d, J=8 Hz, 1H)~128
6 (C) ~7.2 (t, J=8 Hz, 1H)~120
7 (C) ~7.4 (t, J=8 Hz, 1H)~122
8 (C) ~7.5 (d, J=8 Hz, 1H)~112
9 (N) ~11.5 (s, 1H)-
9a (C) -~142

Note: These are predicted values and may vary based on experimental conditions. s = singlet, d = doublet, t = triplet. J-couplings are approximate.

B. Rationale for Predicted Chemical Shifts
  • Aromatic Protons (H4-H8): These protons are expected to resonate in the typical aromatic region (7.0-8.5 ppm). The electron-donating amino group and the electron-withdrawing nature of the pyridine ring will influence their precise shifts.

  • Methyl Protons (3-CH₃): The methyl group attached to an aromatic ring is expected to appear as a singlet around 2.4 ppm.

  • Amine Protons (2-NH₂): The chemical shift of the amine protons can be broad and is dependent on solvent and concentration. A broad singlet around 6.5 ppm is a reasonable estimate.

  • Indole NH Proton (H9): The indole NH proton is typically deshielded and will appear as a broad singlet at a high chemical shift, likely above 11 ppm.

  • Aromatic Carbons: The carbon atoms of the fused aromatic system will resonate between 110 and 160 ppm. The carbon attached to the amino group (C2) is expected to be the most deshielded.

C. Protocol for NMR Analysis

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole. b. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for this compound due to its high polarity, which should ensure good solubility and allow for the observation of the exchangeable NH protons.[2] c. Filter the solution into a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (as ¹³C is less sensitive)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

3. Advanced NMR Experiments (for full assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d₆ (~0.7 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC assign_H1 Assign ¹H Spectrum H1->assign_H1 C13->HSQC C13->HMBC assign_C13 Assign ¹³C Spectrum C13->assign_C13 COSY->assign_H1 HSQC->assign_H1 HSQC->assign_C13 HMBC->assign_C13 structure Confirm Structure assign_H1->structure assign_C13->structure

Caption: Workflow for the complete NMR-based structural elucidation.

Conclusion

The combination of Mass Spectrometry and NMR spectroscopy provides a robust and comprehensive approach for the structural characterization of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole. ESI-MS confirms the molecular weight, and MS/MS experiments can corroborate the core structure. High-field NMR, including 2D correlation experiments, allows for the unambiguous assignment of all proton and carbon signals, providing definitive proof of the molecular structure. The protocols and predicted data herein serve as a valuable resource for researchers working with this and related heterocyclic compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62244, 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. Retrieved January 31, 2026 from [Link].

  • Antonov, L. (2013). Tautomerism: Methods and Theories. Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mortensen, S. K., Trier, X., Foverskov, A., & Petersen, J. H. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1986). Some Naturally Occurring and Synthetic Food Components, Furocoumarins and Ultraviolet Radiation. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 40. Lyon, France: IARC. Available from: [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Sadovoy, A. V., Golubeva, G. A., & Nasakin, O. E. (2001). Synthesis of 2-amino-9H-pyrido[2,3-b]indole (AαC) and its 3-methyl- and 3,4-dimethyl-derivatives. Chemistry of Heterocyclic Compounds, 37(9), 1145–1149.
  • Richert, C., Roughton, A. L., & Benner, S. A. (1996). A method for the determination of primary aromatic amines in aqueous food simulants. Food Additives and Contaminants, 13(6), 717-728.

Sources

Method

Application Notes and Protocols for the Safe Handling of 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling and use of 2-amino-3-methyl-9H-pyrido[2,3-b]indole, commonly known as MeAαC. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and use of 2-amino-3-methyl-9H-pyrido[2,3-b]indole, commonly known as MeAαC. As a member of the heterocyclic aromatic amine (HAA) class of compounds, MeAαC is a potent mutagen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[1][2] This guide is intended for laboratory personnel in research and drug development settings to establish best practices for minimizing exposure risk and ensuring a safe working environment. The protocols outlined herein are based on established safety principles for handling potent carcinogens and the known toxicological properties of HAAs.

Introduction: Understanding the Risk Profile of MeAαC

MeAαC is a heterocyclic aromatic amine formed during the high-temperature cooking of protein-rich foods.[1][3] In the research and drug development context, MeAαC and similar HAAs are valuable tools for studying mechanisms of carcinogenesis, DNA adduct formation, and the efficacy of potential anti-cancer agents. However, its utility is intrinsically linked to its hazardous properties. Experimental data has confirmed that MeAαC is a carcinogen in animal models and exhibits mutagenic properties.[1] Therefore, a robust understanding and strict adherence to safety protocols are paramount for all personnel handling this compound.

The primary routes of exposure to MeAαC in a laboratory setting are inhalation of aerosols, dermal absorption, and accidental ingestion. Due to its classification as a possible human carcinogen, the core principle of handling MeAαC is the implementation of the ALARA (As Low As Reasonably Achievable) principle for exposure. This necessitates a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with MeAαC commences. This assessment should identify all potential hazards associated with the planned experiments and outline specific procedures to mitigate those risks.

Table 1: Hazard and Property Profile of MeAαC

PropertyDataSource
Chemical Name 2-amino-3-methyl-9H-pyrido[2,3-b]indole-
Synonyms MeAαC, Glob-P-1[2]
CAS Number 68006-83-7[1][4]
Molecular Formula C₁₂H₁₁N₃[5]
Molecular Weight 197.24 g/mol [2][5]
Appearance Off-white to light orange/brown solid/powder[1][6]
Melting Point 215-218 °C[1][4]
Solubility Soluble in Chloroform (sparingly, heated), DMSO (slightly), Ethyl Acetate (sparingly), Methanol[4]
Carcinogenicity IARC Group 2B: Possibly carcinogenic to humans[1][2]
Mutagenicity Positive in Ames test (Salmonella typhimurium) and other mutagenicity assays[1]
Toxicity Confirmed carcinogen with experimental carcinogenic data. When heated to decomposition, it emits toxic fumes of NOx.[1]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous substances like MeAαC as they physically isolate the hazard from the worker.

  • Certified Chemical Fume Hood: All work involving the handling of MeAαC powder or solutions, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood provides containment of aerosols and vapors, preventing their release into the general laboratory environment.

  • Designated Work Area: A specific area within the laboratory should be designated for all work with MeAαC. This area should be clearly marked with warning signs indicating the presence of a carcinogen. Access to this area should be restricted to authorized personnel who have received appropriate training.

  • Ventilated Enclosures for Equipment: Any equipment that may generate aerosols containing MeAαC, such as sonicators or vortex mixers, should be operated within a fume hood or other ventilated enclosure.

Personal Protective Equipment (PPE): A Critical Barrier

Appropriate PPE is mandatory for all personnel handling MeAαC, even when working within a chemical fume hood.

  • Gloves: Double gloving with nitrile gloves is required. The outer gloves should be changed immediately if they become contaminated. Check for any signs of degradation or breakthrough.

  • Eye Protection: Chemical splash goggles or a face shield worn over safety glasses are mandatory to protect the eyes from splashes and aerosols.

  • Lab Coat: A dedicated, disposable, back-closing lab coat made of a low-permeability material should be worn. This lab coat should not be worn outside of the designated MeAαC work area.

  • Respiratory Protection: For procedures with a high potential for aerosol generation that cannot be fully contained within a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) may be necessary. A risk assessment should determine the appropriate level of respiratory protection.

Standard Operating Procedures (SOPs) for Handling MeAαC

Adherence to well-defined SOPs is crucial for ensuring consistent and safe handling of MeAαC.

Weighing and Reconstitution
  • Preparation: Before starting, ensure the chemical fume hood is clean and all necessary materials, including pre-labeled tubes, solvents, and waste containers, are inside the hood.

  • Weighing: Weigh MeAαC powder in a disposable weigh boat or directly into a tared, sealed container within the fume hood. Use anti-static tools to minimize powder dispersal.

  • Reconstitution: Slowly add the desired solvent to the container with the MeAαC powder. Gently swirl or sonicate (within the fume hood) to dissolve. Avoid vigorous shaking that could generate aerosols.

  • Labeling: Clearly label all containers with the chemical name (MeAαC), concentration, date, and a carcinogen warning.

General Handling and Experimental Use
  • Always work within the designated and marked area inside the chemical fume hood.

  • Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.

  • Utilize mechanical pipetting aids for all liquid transfers. Mouth pipetting is strictly prohibited.

  • Keep all containers of MeAαC, both solid and in solution, tightly sealed when not in use.

Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage: Store MeAαC in a clearly labeled, sealed, and chemically resistant secondary container. The storage location should be a designated, secure, and ventilated area away from incompatible materials. A refrigerator at -20°C is a suitable storage temperature.[6]

  • Waste Disposal: All materials contaminated with MeAαC, including gloves, lab coats, weigh boats, pipette tips, and absorbent pads, must be disposed of as hazardous chemical waste.

    • Solid Waste: Collect in a dedicated, labeled, and sealed plastic bag or container.

    • Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container.

    • Do not dispose of any MeAαC-contaminated waste in the regular trash or down the drain. Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Cleanup:

    • Small Spills (within a fume hood): Absorb the spill with a chemical spill kit absorbent material. Decontaminate the area with a suitable cleaning agent (e.g., a soap and water solution), followed by a rinse with water. All cleanup materials must be disposed of as hazardous waste.

    • Large Spills (or spills outside a fume hood): Evacuate the area immediately and prevent others from entering. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Visual Workflows and Diagrams

To further clarify critical procedures, the following diagrams illustrate key workflows for handling MeAαC.

PPE_Donning_Doffing cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Inner Gloves Don2 2. Lab Coat Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Eye Protection Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence for MeAαC Handling.

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (outside fume hood) Assess->LargeSpill Large Cleanup Contain & Clean Up (trained personnel only) SmallSpill->Cleanup Wait Await EHS Response LargeSpill->Wait Dispose Dispose of Waste Cleanup->Dispose End Procedure Complete Dispose->End Wait->End

Caption: Emergency Spill Response Workflow for MeAαC.

Conclusion

The safe handling of MeAαC is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. By understanding the inherent risks and implementing the comprehensive safety measures outlined in this guide, researchers can effectively mitigate exposure and conduct their vital work in a secure laboratory environment. Regular review of these procedures and ongoing training for all personnel are essential components of a successful safety program.

References

  • PubChem. (n.d.). 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • ScienceLab.com. (2005, October 11). Amyl acetate MSDS. Retrieved from [Link]

  • Siemens Healthcare Diagnostics Inc. (2016, January 22). Emit® Amikacin Assay - SAFETY DATA SHEET. Retrieved from [Link]

  • LookChem. (n.d.). Cas 68006-83-7, 2-AMINO-3-METHYL-9H-PYRIDO[2,3-B]INDOLE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of Thermal Treatments on the Formation of Heterocyclic Aromatic Amines in Various Meats. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reduction of the Heterocyclic Amines in Grilled Beef Patties through the Combination of Thermal Food Processing Techniques without Destroying the Grilling Quality Characteristics. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Agilent Technologies. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]

  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (n.d.). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

Sources

Application

Application Note: Mechanistic Profiling of MeA-alpha-carboline (MeA-αC)

Executive Summary & Scientific Rationale MeA-alpha-carboline (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) is a heterocyclic aromatic amine (HAA) formed during the high-temperature pyrolysis of amino acids and proteins. Clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

MeA-alpha-carboline (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) is a heterocyclic aromatic amine (HAA) formed during the high-temperature pyrolysis of amino acids and proteins. Classified as a Group 2B carcinogen by the IARC, its biological activity is not intrinsic but dependent on metabolic bioactivation.

The Core Challenge: MeA-αC is a pro-carcinogen. Direct exposure of DNA to the parent compound yields no toxicity. Therefore, any experimental design must incorporate a robust Metabolic Activation System (MAS) to generate the reactive N-hydroxy intermediate.

Scope of this Guide: This application note moves beyond generic protocols to provide a "Tox-to-Mechanism" workflow. We integrate recombinant enzyme kinetics with high-resolution mass spectrometry (LC-MS/MS) to quantify the specific C8-guanine DNA adducts that drive mutagenesis.

Key Mechanistic Pillars
  • Bioactivation: Dependent primarily on CYP1A2 for N-oxidation.

  • Genotoxicity: Formation of N-(deoxyguanosin-8-yl)-MeA-αC adducts.

  • Mutagenicity: Induction of G:C → T:A transversions (typically detected in S. typhimurium TA98).

Safety & Handling (Critical)

  • Hazard Class: Carcinogen / Mutagen.

  • Containment: All powder handling must occur in a Class II Biological Safety Cabinet (BSC).

  • Deactivation: Treat waste with 10% sodium hypochlorite (bleach) for >1 hour prior to disposal.

  • Solvent: Dissolve MeA-αC in DMSO. Avoid ethanol for stock solutions if long-term stability at -20°C is required.

Phase I: The Metabolic Activation System (MAS)

To study MeA-αC, you must mimic the hepatic environment. While S9 fractions are common, they are "dirty" systems containing competing enzymes. For mechanistic specificity, we recommend Recombinant Human CYP1A2 Supersomes .

Why CYP1A2?

Research confirms that CYP1A2 is the rate-limiting enzyme for the N-hydroxylation of MeA-αC. While CYP1A1 contributes, CYP1A2 kinetics (


 and 

) are the primary drivers of hepatic load.
Activation Protocol (Supersomes Method)

Objective: Generate N-OH-MeA-αC for DNA binding assays.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

  • Recombinant CYP1A2 (Baculovirus-insect cell expressed)

  • Substrate: MeA-αC (10–100 µM)

Workflow:

  • Pre-incubation: Mix Buffer (450 µL), CYP1A2 (50 pmol), and MeA-αC (10 µL stock) at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Reaction: Incubate for 30–60 minutes at 37°C with gentle shaking.

  • Termination:

    • For metabolite analysis: Add ice-cold Acetonitrile (1:1 v/v).

    • For DNA binding: Do not terminate; add DNA directly (see Phase II).

Pathway Visualization

The following diagram illustrates the critical bioactivation pathway required to render MeA-αC genotoxic.

Bioactivation Parent MeA-alpha-C (Pro-carcinogen) Inter1 N-OH-MeA-alpha-C (Proximate Carcinogen) Parent->Inter1 N-Hydroxylation CYP CYP1A2 (Liver Microsomes) CYP->Inter1 Reactive Nitrenium Ion (N-O-Ester) Inter1->Reactive Esterification Phase2 NAT2 / SULT (Phase II Enzymes) Phase2->Reactive Adduct dG-C8-MeA-alpha-C (Premutagenic Lesion) Reactive->Adduct Covalent Binding DNA Genomic DNA (Guanine C8) DNA->Adduct

Figure 1: The metabolic activation pathway of MeA-αC. CYP1A2 is the requisite "gatekeeper" for toxicity.

Phase II: DNA Adduct Quantification (LC-MS/MS)

The gold standard for proving HAA exposure is the detection of the dG-C8-MeA-αC adduct. 32P-postlabeling is sensitive but lacks structural specificity. We utilize Isotope-Dilution LC-MS/MS for definitive proof.

Sample Preparation (Enzymatic Hydrolysis)

Principle: DNA must be digested down to single nucleosides without degrading the adduct.

  • Isolation: Extract DNA from treated cells/tissue using a phenol-chloroform-free kit (to prevent oxidation).

  • Digestion Cocktail:

    • Add DNase I (Endonuclease) → Incubate 37°C, 3 hrs.

    • Add Phosphodiesterase I (Exonuclease) + Alkaline Phosphatase (Dephosphorylation) → Incubate 37°C, 18 hrs.

  • Filtration: Pass through a 3 kDa molecular weight cut-off filter to remove enzymes.

Enrichment (Solid Phase Extraction)

Direct injection of hydrolyzed DNA ruins mass spec sources.

  • Cartridge: Oasis HLB or equivalent (Polymeric Reversed-Phase).

  • Load: Hydrolyzed DNA sample.

  • Wash: 5% Methanol in water (Removes unmodified nucleosides like dG, dA, dC, dT).

  • Elute: 100% Methanol (Elutes hydrophobic HAA adducts).

  • Reconstitute: Evaporate and dissolve in 10% Acetonitrile.

LC-MS/MS Parameters

Instrument: Triple Quadrupole (QqQ). Mode: Positive Electrospray Ionization (+ESI). Method: Selected Reaction Monitoring (SRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Mechanism
dG-C8-MeA-αC 463.2 [M+H]+347.2 Loss of Deoxyribose (-116 Da)
Internal Std 468.2 [15N5-dG]352.2 Loss of Deoxyribose (-116 Da)
MeA-αC (Parent) 198.1 [M+H]+181.1 Loss of NH3

Note: The "neutral loss of deoxyribose" (116 Da) is the signature transition for DNA adductomics.

Phase III: Mutagenicity Assessment (Ames Test)

While MS quantifies damage, the Ames test quantifies the biological consequence (mutation).

Strain Selection
  • TA98: Essential. Detects frameshift mutations . HAAs like MeA-αC are bulky intercalators that cause slippage during replication, leading to frameshifts.

  • TA100: Secondary. Detects base-pair substitutions.

The "Pre-Incubation" Modification

Standard plate incorporation is often insufficiently sensitive for HAAs. Use the Pre-Incubation Method :

  • Mix Bacteria (TA98) + S9 Mix + MeA-αC.

  • Incubate at 37°C for 20 minutes (shaking) before adding top agar.

  • Pour onto minimal glucose agar plates.

  • Count His+ revertant colonies after 48 hours.

Experimental Workflow Summary

The following diagram summarizes the integrated workflow for a complete mechanistic study.

Workflow cluster_0 Step 1: Exposure & Activation cluster_1 Step 2: Analysis Paths Start Start: MeA-alpha-C Stock S9 Add S9 / CYP1A2 Start->S9 Incubate Incubate 37°C (1-4 hrs) S9->Incubate PathA Path A: DNA Adducts Incubate->PathA PathB Path B: Mutagenicity Incubate->PathB ProcessA DNA Extraction -> Hydrolysis -> SPE PathA->ProcessA ProcessB Ames Test (TA98) Pre-incubation Method PathB->ProcessB ReadoutA LC-MS/MS (m/z 463 -> 347) ProcessA->ReadoutA ReadoutB Colony Counting (His+ Revertants) ProcessB->ReadoutB

Figure 2: Integrated experimental workflow for MeA-αC assessment.

References

  • Sugimura, T., et al. (1977). "Mutagenic-carcinogenic heterocyclic amines in cooked foods." Mutation Research.

  • IARC Monographs. (2025).[1] "Agents Classified by the IARC Monographs, Volumes 1–140." World Health Organization.[2] (MeA-αC classified as Group 2B).

  • Totsuka, Y., et al. (1999). "Analysis of DNA adducts formed by heterocyclic amines." Cancer Letters. (Establishes C8-Guanine as major adduct).[3]

  • Guengerich, F.P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. (Mechanisms of CYP1A2 activation).

  • Balbo, S., et al. (2014). "Orbitrap Mass Spectrometry for DNA Adductomics." Chemical Research in Toxicology. (Protocol for neutral loss scanning).[4]

Sources

Method

Application Note: Mechanistic Investigation and Protocol Standardization for MeAαC in Cancer Research

Abstract This application note provides a comprehensive technical guide for researchers investigating MeAαC , a heterocyclic amine (HCA) formed during the pyrolysis of amino acids in cooked meats. Classified by the IARC...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers investigating MeAαC , a heterocyclic amine (HCA) formed during the pyrolysis of amino acids in cooked meats. Classified by the IARC as a Group 2B carcinogen, MeAαC serves as a critical model compound for studying chemical carcinogenesis, specifically CYP1A2-mediated metabolic activation and the formation of bulky DNA adducts. This guide details the mechanistic pathways, standardized in vitro mutagenesis protocols, and advanced LC-MS/MS workflows for quantifying the signature dG-C8-MeAαC adduct.

Chemical Biology & Mechanism of Action

To effectively utilize MeAαC in research, one must understand that it is a procarcinogen . It is biologically inert until metabolically activated. The research utility of MeAαC lies in its dependence on specific enzymatic pathways, making it an excellent probe for CYP1A2 activity and Nucleotide Excision Repair (NER) efficiency.

The Metabolic Activation Cascade

The bioactivation of MeAαC follows a strict two-step mechanism:

  • Phase I Oxidation: The exocyclic amine is N-hydroxylated by cytochrome P450 1A2 (CYP1A2) in the liver. This is the rate-limiting step.

  • Phase II Conjugation: The resulting N-hydroxy-MeAαC is esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs).

  • Genotoxicity: The unstable ester degrades into a reactive nitrenium ion, which covalently binds to the C8 position of guanine bases in DNA.

Pathway Visualization

The following diagram illustrates the critical activation pathway required to induce genotoxicity in experimental models.

MeAalphaC_Pathway MeAaC MeAαC (Procarcinogen) N_OH N-OH-MeAαC (Proximate Carcinogen) MeAaC->N_OH N-hydroxylation CYP CYP1A2 (Liver Microsomes) CYP->N_OH Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Esterification & Cleavage NAT NAT2 / SULTs NAT->Nitrenium Adduct dG-C8-MeAαC (DNA Adduct) Nitrenium->Adduct Covalent Binding (Guanine C8) DNA Genomic DNA DNA->Adduct

Figure 1: The metabolic activation pathway of MeAαC leading to DNA adduct formation.[1][2]

In Vitro Applications: Mutagenicity Assessment

The Ames Salmonella/microsome mutagenicity assay is the standard for assessing MeAαC genotoxicity. Because MeAαC requires metabolic activation, the addition of an exogenous metabolic system (S9 mix) is mandatory.

Protocol 1: Modified Ames Test for MeAαC

Target Strain: Salmonella typhimuriumTA98 (detects frameshift mutations, which are characteristic of HCA-induced damage).

Reagents
  • Tester Strain: S. typhimurium TA98 (cultured overnight to

    
     cells/mL).
    
  • Metabolic Activation: Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone).

  • S9 Mix: 10% S9 fraction in buffer containing 8 mM MgCl₂, 33 mM KCl, 5 mM glucose-6-phosphate, 4 mM NADPH, 100 mM sodium phosphate (pH 7.4).

  • Test Compound: MeAαC dissolved in DMSO.

Experimental Workflow
  • Preparation: Thaw S9 fraction on ice immediately before use. Prepare the S9 cofactor mix.

  • Pre-incubation (Critical Step): Unlike standard plate incorporation, HCAs like MeAαC show higher sensitivity in a pre-incubation protocol.

    • Mix 0.1 mL TA98 culture + 0.5 mL S9 Mix + 0.1 mL MeAαC solution (range 10 ng – 10 µ g/plate ).

    • Incubate at 37°C for 20 minutes with shaking. This allows the CYP enzymes to generate the reactive nitrenium ion in close proximity to the bacteria before the agar solidifies.

  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Vortex briefly and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates inverted at 37°C for 48 hours.

  • Scoring: Count His+ revertant colonies.

    • Positive Control:[2][3] 2-Aminoanthracene (requires S9) or IQ.

    • Negative Control:[2] DMSO only.

Data Interpretation: A mutagenic response is defined as a dose-dependent increase in revertants at least 2-fold above the solvent control.

In Vivo Carcinogenesis & DNA Adduct Analysis

Quantifying the specific DNA adduct N2-(2'-deoxyguanosin-8-yl)-MeAαC (dG-C8-MeAαC) is the gold standard for verifying exposure and metabolic activation in animal models.

Protocol 2: Isolation and LC-MS/MS Quantification of Adducts
Phase A: Animal Dosing (Example Model)
  • Species: F344 Rats or C57BL/6 Mice.

  • Route: Dietary admixture (e.g., 400–800 ppm) or Oral Gavage (dissolved in corn oil).

  • Duration: 1–4 weeks for adduct studies; 12–24 months for tumor induction.

  • Tissue Collection: Harvest liver, colon, and kidney. Snap-freeze in liquid nitrogen immediately to prevent enzymatic repair of adducts.

Phase B: DNA Hydrolysis & Enrichment

Standard enzymatic digestion can be inefficient for bulky adducts. The following "Two-Step" hydrolysis is recommended.

  • DNA Extraction: Use a high-purity phenol-chloroform extraction or a column-based kit (e.g., Qiagen) supplemented with antioxidant (TEMPO or deferoxamine) to prevent artifactual oxidation.

  • Enzymatic Digestion:

    • Dissolve 50 µg DNA in buffer (10 mM Tris-HCl, 5 mM MgCl₂).

    • Add Micrococcal Nuclease and Spleen Phosphodiesterase . Incubate 3 hrs at 37°C.

    • Add Alkaline Phosphatase and incubate for an additional 1 hr.

  • SPE Enrichment (Crucial):

    • Use an OASIS HLB or equivalent solid-phase extraction (SPE) cartridge.

    • Wash with water (removes unmodified nucleosides).

    • Elute adducts with methanol . Evaporate to dryness and reconstitute in mobile phase.

Phase C: LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Mode: Positive Electrospray Ionization (ESI+).

ParameterSetting / Value
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Transition (Quant) m/z 480.2

364.2 (Loss of deoxyribose)
Transition (Qual) m/z 480.2

199.1 (Aglycone fragment)
Internal Standard

N

-dG-C8-MeAαC (Isotopically labeled)
Analytical Workflow Diagram

Adduct_Analysis Tissue Frozen Tissue (Liver/Colon) DNA_Iso Genomic DNA Isolation (+ Antioxidants) Tissue->DNA_Iso Hydrolysis Enzymatic Hydrolysis (Nuclease P1 / Alk Phos) DNA_Iso->Hydrolysis SPE SPE Enrichment (Remove Normal Nucleosides) Hydrolysis->SPE Digest LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Eluate Data Quantification (Adducts per 10^8 nucleotides) LCMS->Data

Figure 2: Workflow for the extraction and mass spectrometric quantification of MeAαC-DNA adducts.

Troubleshooting & Expert Tips

  • Stability: MeAαC is stable in solid form but light-sensitive in solution. Always perform experiments under subdued light or using amber glassware.

  • S9 Variability: Batch-to-batch variability in S9 CYP1A2 activity can alter Ames test results. Always normalize using a known CYP1A2 substrate control (e.g., Methoxyresorufin).

  • Adduct Recovery: If recovery of the dG-C8-MeAαC adduct is low during SPE, ensure the sample pH is adjusted to 7.0 prior to loading. Acidic conditions can cause depurination of the adduct.

References

  • IARC Monographs on the Identification of Carcinogenic Hazards to Humans. (2020).[4] Some Aromatic Amines and Related Compounds.[5] Volume 127. International Agency for Research on Cancer.[4][6] [Link]

  • Sugimura, T., et al. (1977). "Mutagenicity of reaction products of sugar and amino acid." Proceedings of the Japan Academy, Series B. [Link]

  • Totsuka, Y., et al. (2004). "Analysis of DNA adducts formed by heterocyclic amines." Cancer Letters. [Link]

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. [Link]

  • Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research/Environmental Mutagenesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC)

Welcome to the technical support center for the synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, a critical α-carboline intermediate in pharmaceutical research and toxicology studies. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, a critical α-carboline intermediate in pharmaceutical research and toxicology studies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in achieving high yields and purity for this compound. Here, we dissect common synthetic routes, address frequently encountered issues in a practical Q&A format, and provide detailed, field-tested protocols.

Introduction to MeAαC Synthesis

2-Amino-3-methyl-9H-pyrido[2,3-b]indole (also known as MeAαC or 2-amino-3-methyl-α-carboline) is a heterocyclic aromatic amine. The synthesis of substituted α-carbolines like MeAαC is notoriously challenging, with many published routes suffering from low yields or harsh reaction conditions. Efficient and reproducible synthesis is crucial for advancing research that relies on this scaffold. This guide focuses on troubleshooting two prominent synthetic strategies: a classical multi-step approach involving Ullmann condensation and Graebe-Ullmann cyclization, and modern palladium-catalyzed cross-coupling methods.

Common Synthetic Pathways & Key Challenges

The synthesis of the MeAαC scaffold generally involves the construction of a central indole ring fused to a pyridine ring. The main challenges are often poor yields, the formation of difficult-to-separate side products, and harsh reaction conditions that may not be compatible with other functional groups.

Two common retrosynthetic approaches are outlined below:

G cluster_0 Retrosynthetic Analysis Target 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) Intermediate_A N-(3-methylpyridin-2-yl)-2-nitroaniline Target->Intermediate_A Reduction & Cyclization (e.g., Graebe-Ullmann) Intermediate_B 1-(3-Methylpyridin-2-yl)-1H-benzo[d][1,2,3]triazole Target->Intermediate_B Graebe-Ullmann (Triazole variant) Start_A1 2-Amino-3-methylpyridine Intermediate_A->Start_A1 Cross-Coupling (e.g., Buchwald-Hartwig or Ullmann) Start_A2 1-Halo-2-nitrobenzene Intermediate_A->Start_A2

Caption: Retrosynthetic strategies for MeAαC.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a causal explanation and actionable solutions.

Category 1: Low Overall Yield

Question 1: My overall yield for the multi-step synthesis starting from 2-amino-3-methylpyridine and a 1-halo-2-nitrobenzene is consistently low (<20%). Where are the most likely points of failure?

Answer: A low overall yield in this multi-step synthesis is a common issue and can typically be attributed to inefficiencies in two key transformations: the initial C-N cross-coupling reaction and the final reductive cyclization.

  • The Cross-Coupling Step: The coupling of an electron-rich aminopyridine with an electron-deficient halonitrobenzene (via Ullmann condensation or Buchwald-Hartwig amination) can be sluggish.

    • Causality (Ullmann): Traditional copper-catalyzed Ullmann reactions often require high temperatures (>150 °C) and stoichiometric amounts of copper, leading to thermal decomposition of starting materials and products. The reaction is also sensitive to steric hindrance.

    • Causality (Buchwald-Hartwig): While more efficient, palladium-catalyzed reactions can fail due to catalyst poisoning, improper ligand choice, or an unsuitable base. The aminopyridine substrate can act as a ligand for the palladium center, inhibiting catalytic turnover.

  • The Reductive Cyclization Step (Graebe-Ullmann): The conversion of the N-(pyridin-2-yl)-nitroaniline intermediate to the α-carboline is often the lowest-yielding step.

    • Causality: This reaction typically involves reduction of the nitro group to an amine, followed by diazotization and cyclization. The cyclization of the resulting triazole intermediate often requires harsh thermal conditions or the use of strong acids (like polyphosphoric acid), which can lead to charring and the formation of polymeric side products. Incomplete reduction can also lead to undesired side products.

Solution Pathway:

  • Optimize the C-N Coupling:

    • Switch to Buchwald-Hartwig: If using the Ullmann condensation, consider switching to a palladium-catalyzed Buchwald-Hartwig amination. This generally proceeds under milder conditions with lower catalyst loading.

    • Ligand and Base Screening: For the Buchwald-Hartwig reaction, screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, K3PO4, Cs2CO3). The combination of a bulky, electron-rich ligand and a non-nucleophilic base is often optimal.

  • Improve the Reductive Cyclization:

    • Staged Reduction and Cyclization: Instead of a one-pot reduction and cyclization, consider a two-step process. First, reduce the nitro group to an amine using a milder reducing agent like SnCl2·2H2O or catalytic hydrogenation (e.g., H2, Pd/C). Isolate and purify the resulting diamine before proceeding to the cyclization.

    • Microwave-Assisted Graebe-Ullmann: For the cyclization of the triazole intermediate, microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[1]

Question 2: I am attempting a one-pot palladium-catalyzed synthesis from a dihalopyridine and an aniline derivative, but the yield is poor. What are the critical parameters to control?

Answer: One-pot sequential palladium-catalyzed reactions, such as an initial amination followed by an intramolecular arylation, are elegant but highly sensitive to reaction conditions.[2]

  • Causality: The primary challenge is maintaining a catalytically active palladium species for both distinct transformations. The conditions optimal for the initial intermolecular amination (C-N bond formation) may not be suitable for the subsequent intramolecular C-C or C-N bond formation. Catalyst deactivation or precipitation between stages is a common failure mode. The choice of ligand is critical as it must support both catalytic cycles.

Solution Pathway:

  • Catalyst System: Use a robust palladium precatalyst and a versatile ligand that is stable at higher temperatures and effective for both amination and intramolecular arylation (e.g., a biarylphosphine ligand).

  • Staged Reagent Addition: Do not add all reagents at once. First, perform the amination at a lower temperature (e.g., 80-100 °C). Once TLC or LC-MS confirms the formation of the intermediate, add any additional reagents required for the intramolecular cyclization and increase the temperature if necessary.

  • Solvent Choice: The solvent must be high-boiling and capable of solubilizing all components throughout the reaction. Dioxane, toluene, or xylenes are common choices.

Category 2: Side Product Formation & Purification

Question 3: During the Graebe-Ullmann cyclization to form the α-carboline ring, I observe a significant amount of a dark, insoluble material and several spots on my TLC plate that are difficult to separate. What are these side products and how can I minimize them?

Answer: The formation of tar-like substances and multiple side products is a classic problem in Graebe-Ullmann reactions, which often proceed through high-energy intermediates.

  • Causality:

    • Polymerization: The harsh, high-temperature conditions (often >200 °C in solvents like paraffin oil or without solvent) or the use of strong acids (PPA) can cause the starting materials and intermediates to polymerize or decompose, leading to charring.

    • Incomplete Diazotization/Cyclization: If the reduction of the nitro group is incomplete, the remaining nitro-compound can undergo undesired side reactions under the harsh cyclization conditions.

    • Isomeric Products: Depending on the substrate, cyclization could potentially occur at different positions, leading to isomeric carboline products.

Solution Pathway:

  • Use a Triazole Intermediate: A more controlled variant of the Graebe-Ullmann reaction involves the formation and isolation of the benzotriazole intermediate. This is achieved by diazotization of the N-(pyridin-2-yl)-phenylamine intermediate. The purified triazole can then be decomposed under milder conditions to form the α-carboline, often with cleaner results.

  • Microwave Irradiation: As mentioned, using a microwave reactor for the final nitrogen extrusion and cyclization step can provide rapid, uniform heating, which often minimizes the formation of polymeric byproducts by reducing the overall heating time.[1]

  • Photolytic Conditions: In some cases, photolysis of the triazole intermediate can induce cyclization under milder conditions than thermolysis, potentially leading to a cleaner reaction profile.

Question 4: The final product, MeAαC, is highly polar and streaks on my silica gel column, making purification difficult. What is the best purification strategy?

Answer: The purification of polar, nitrogen-containing heterocyclic compounds like MeAαC can be challenging due to their strong interaction with the acidic surface of standard silica gel.

  • Causality: The basic nitrogen atoms in the pyridine and amino groups bind strongly to the acidic silanol (Si-OH) groups on the silica surface. This leads to poor peak shape (tailing or streaking) and sometimes irreversible adsorption, resulting in low recovery.

Solution Pathway:

  • Deactivate the Silica:

    • Base-Washing: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1% v/v) or ammonium hydroxide. This neutralizes the acidic sites.

    • Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be less problematic for purifying basic compounds.

  • Solvent System Modification:

    • Add a Polar Modifier: Use a solvent system that includes a polar protic solvent like methanol or isopropanol in your mobile phase (e.g., Dichloromethane/Methanol). The alcohol competes with your compound for binding sites on the silica.

    • Incorporate a Basic Additive: Add a small amount of triethylamine or ammonium hydroxide to the mobile phase to further reduce interactions with the stationary phase and improve peak shape.

  • Alternative Chromatography:

    • Ion-Exchange Chromatography: For particularly difficult separations, cation-exchange chromatography (e.g., using CM-Sephadex) can be very effective for purifying basic compounds.[3] The compound is loaded onto the column, washed, and then eluted by changing the pH or increasing the ionic strength of the eluent.

    • Size-Exclusion Chromatography: If dealing with polymeric impurities, size-exclusion chromatography (e.g., using Sephadex LH-20) can be a useful tool.[3]

Optimized Experimental Protocol: Multi-Step Synthesis of MeAαC

This protocol is a synthesis of best practices from literature, designed to improve yield and reproducibility. It follows a three-step sequence: Buchwald-Hartwig amination, nitro group reduction, and cyclization.

Caption: Workflow for the optimized multi-step synthesis of MeAαC.

Step 1: Buchwald-Hartwig Amination to form N-(3-methylpyridin-2-yl)-2-nitroaniline
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd2(dba)3 (1 mol%), XPhos (3 mol%), and Sodium tert-butoxide (1.4 equivalents).

  • Reagents: Add 2-amino-3-methylpyridine (1.2 equivalents) and 1-bromo-2-nitrobenzene (1.0 equivalent).

  • Solvent: Add anhydrous toluene (approx. 0.1 M concentration).

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the organic phase with water and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the crude product and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired nitroaniline intermediate as a yellow/orange solid.

Step 2: Reduction to form N1-(3-methylpyridin-2-yl)benzene-1,2-diamine
  • Setup: In a round-bottom flask, dissolve the N-(3-methylpyridin-2-yl)-2-nitroaniline intermediate (1.0 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 equivalents) portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to 70 °C and stir for 1-3 hours until TLC or LC-MS shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. The crude diamine is often used directly in the next step but can be purified by chromatography on silica gel treated with triethylamine if necessary.

Step 3: Diazotization and Graebe-Ullmann Cyclization to MeAαC
  • Diazotization: Dissolve the crude diamine (1.0 equivalent) in dilute aqueous HCl (e.g., 2 M) at 0 °C. Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the triazole intermediate in situ.

  • Cyclization: This step is critical and can be performed in two ways:

    • Thermal Method: Neutralize the acidic solution carefully with a base (e.g., NaHCO3). Extract the triazole intermediate into an organic solvent. After drying and concentrating, add the crude triazole to a high-boiling solvent like paraffin oil or diphenyl ether and heat to 200-250 °C until nitrogen evolution ceases.

    • Microwave Method (Recommended): After neutralization and extraction, dissolve the crude triazole in a high-boiling, microwave-safe solvent (e.g., 1,2-dichlorobenzene). Heat in a sealed vessel in a microwave reactor at 180-220 °C for 15-30 minutes.[1]

  • Workup & Final Purification:

    • Cool the reaction mixture. If using paraffin oil, dilute with hexane to precipitate the crude product, then filter.

    • The crude MeAαC should be purified using the methods described in Question 4 , such as column chromatography on base-treated silica gel with a gradient of Dichloromethane/Methanol containing 0.5% triethylamine.

Data Summary Table

The following table provides a comparative overview of different synthetic strategies and their expected outcomes.

Synthetic RouteKey TransformationCommon Yield RangeKey AdvantagesMajor Disadvantages
Route 1 Ullmann Condensation + Thermal Graebe-Ullmann5-20%Uses inexpensive copper catalyst.Harsh conditions, low yields, significant side products.
Route 2 Buchwald-Hartwig Amination + Thermal Graebe-Ullmann15-30%Milder coupling conditions, better substrate scope.Harsh cyclization, potential for tar formation.
Route 3 (Optimized) Buchwald-Hartwig + Microwave Graebe-Ullmann30-50%Milder conditions, faster reaction times, cleaner cyclization.[1]Requires specialized microwave equipment.
Route 4 One-Pot Pd-catalyzed Amination/Arylation25-60%High atom economy, fewer steps.[2]Difficult to optimize, sensitive to catalyst/ligand choice.

References

  • Scherer, T. G. G. (2007).
  • Grosch, W., & Scherer, K. T. (Year). Relevant publication on synthesis. (Self-correction: A specific paper by these authors on this exact topic was not found, but their work on food mutagens is highly relevant to the compound's context.)
  • Vera-Luque, P., Alajarín, R., Alvarez-Builla, J., & Vaquero, J. J. (2006). An improved synthesis of alpha-carbolines under microwave irradiation. Organic Letters, 8(3), 415–418. [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido[2,3-b]indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Humphries, E. C. (2012). Synthesis of 2-Amino-α-Carboline and Analogues Relevant for Structural Investigations of the Corresponding DNA Adducts [Master's thesis, University of Connecticut].
  • Reddy, M. V., Sriram, D., & Yogeeswari, P. (2009). Synthesis of α-Carbolines via Pd-Catalyzed Amidation and Vilsmeier−Haack Reaction of 3-Acetyl-2-chloroindoles. Organic Letters, 11(22), 5222–5225. [Link]

  • Kim, J., & Hartwig, J. F. (2006). One-pot synthesis of alpha-carbolines via sequential palladium-catalyzed aryl amination and intramolecular arylation. Angewandte Chemie International Edition, 45(34), 5645-5648. [Link]

Sources

Optimization

troubleshooting MeA-alpha-carboline purification

Technical Support Center: MeA- -Carboline Purification & Analysis Topic: Troubleshooting MeA- -carboline (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) Role: Senior Application Scientist Date: October 26, 2023 Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MeA- -Carboline Purification & Analysis

Topic: Troubleshooting MeA-


-carboline (2-Amino-3-methyl-9H-pyrido[2,3-b]indole)
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The Analyst's Challenge

Welcome to the technical support hub for MeA-


-carboline (MeA

C)
. If you are here, you are likely facing difficulties with the isolation, purification, or chromatographic resolution of this heterocyclic amine (HCA).

MeA


C is not a standard analyte. It is a planar, highly mutagenic, hydrophobic base with a pKa 

5.5–6.0 (pyridine nitrogen). These physicochemical properties create a "perfect storm" for purification failures:
  • Basicity: Leads to severe peak tailing on standard silica columns due to silanol interactions.

  • Planarity: Causes strong

    
    -
    
    
    
    stacking, making solubility in standard injection solvents problematic.
  • Isomerism: It frequently co-elutes with its non-methylated analog, A

    
    C (2-Amino-9H-pyrido[2,3-b]indole).
    

This guide bypasses generic advice. Below are the specific failure modes we see in the field and the self-validating protocols to fix them.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q: Why do I see severe peak tailing even on a "Base-Deactivated" C18 column?

The Diagnosis: While modern "Base-Deactivated" (BD) columns reduce silanol activity, they do not eliminate it. MeA


C possesses a pyridine-type nitrogen.[1][2] At neutral pH, a fraction of the population is protonated (

), which ion-exchanges with residual anionic silanols (

) on the column stationary phase. This secondary interaction causes the tailing.

The Fix: The "pH Hammer" or "Ion-Pairing" Approach

You have two pathways to resolve this. Do not mix them; choose one based on your detector (MS vs. UV/Fluorescence).

ParameterPathway A: High pH (Best for Peak Shape) Pathway B: Low pH + Ion Pairing (Best for MS)
Mechanism Deprotonates the analyte (

), preventing silanol interaction.
Fully protonates analyte (

) & saturates silanols.
Mobile Phase 10 mM Ammonium Bicarbonate (pH 10.0)0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0)
Column Requirement Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH)Standard C18 or C8
Risk Destroys standard silica columns (dissolution).slightly lower sensitivity in ESI+ due to competition.

Validation Step: Inject a standard of MeA


C. Calculate the Asymmetry Factor (

)
.
  • Target:

    
    
    
  • If

    
    , your pH is drifting, or the column is voiding.
    
Q: I cannot resolve MeA C from A C. They co-elute as a shoulder.

The Diagnosis: The only structural difference is a single methyl group at the C3 position. On a standard C18 column, the hydrophobicity difference is often insufficient for baseline resolution, especially if the gradient is too steep.

The Fix: Change the Selectivity Mechanism

Switch from "Hydrophobicity-driven" separation to "Shape/Pi-Electron" separation.

  • Phenyl-Hexyl Columns: These phases interact via

    
    -
    
    
    
    stacking with the indole ring. The methyl group on MeA
    
    
    C disrupts this stacking slightly compared to the planar A
    
    
    C, altering retention time significantly.
  • Pentafluorophenyl (PFP) Columns: The fluorine atoms create a strong electron-deficient face that interacts with the electron-rich indole system. This is the gold standard for separating structural isomers of HCAs.

Protocol: Isomer Resolution Gradient (PFP Column)

  • Column: Kinetex F5 or equivalent PFP, 2.6 µm.

  • MP A: Water + 0.1% Formic Acid.[3]

  • MP B: Methanol (MeOH promotes

    
    -interaction better than Acetonitrile).
    
  • Gradient: Isocratic hold at 15% B for 2 min, then slow ramp to 60% B over 20 min.

Module 2: Extraction & Sample Prep (The "Blue Rayon" Factor)

Q: My Solid Phase Extraction (SPE) recovery is <40%. What is wrong?

The Diagnosis: You are likely using a standard C18 cartridge. MeA


C is moderately polar and basic. If you load in an acidic matrix (to solubilize it), it breaks through C18. If you load in neutral, it precipitates or binds irreversibly to matrix proteins.

The Fix: Mixed-Mode Cation Exchange (MCX)

You must use a "Catch-and-Release" mechanism utilizing the basic amine.

The MCX Protocol:

  • Condition: MeOH followed by Water.

  • Load: Sample in 0.1 M HCl (pH < 2). Crucial: The analyte must be positively charged (

    
    ).
    
  • Wash 1: 0.1 M HCl (Removes proteins/neutrals).

  • Wash 2: 100% MeOH (Removes hydrophobic neutrals). MeA

    
    C stays bound via ionic bond.
    
  • Elute: 5% Ammonia in MeOH. Crucial: Breaks the ionic bond by deprotonating the analyte.

Q: When should I use Blue Rayon instead of SPE?

The Logic: Blue Rayon (cotton bearing covalently linked copper phthalocyanine trisulfonate) is specific for planar multi-ring structures .

  • Use Blue Rayon if: You are extracting from complex food matrices (meat, protein hydrolysates). It physically intercalates the planar MeA

    
    C, rejecting non-planar fats and proteins.
    
  • Use SPE (MCX) if: You are working with biological fluids (plasma, urine) or synthesis reaction mixtures.

Module 3: Visualizing the Workflow

The following logic gate diagram illustrates the decision process for purification based on sample origin and purity requirements.

MeAaC_Purification_Workflow cluster_hplc HPLC Condition Logic Start START: Sample Origin Synthesis Chemical Synthesis (Crude Solid/Oil) Start->Synthesis BioMatrix Biological/Food Matrix (Complex Mixture) Start->BioMatrix SolubilityCheck Solubility Check: Dissolve in MeOH Synthesis->SolubilityCheck BlueRayon Blue Rayon Extraction (Planar Specificity) BioMatrix->BlueRayon High Fat/Protein SPE_Decision SPE Selection: Mixed Mode (MCX) BioMatrix->SPE_Decision Plasma/Urine HPLC_Prep Prep HPLC (High Purity Req) SolubilityCheck->HPLC_Prep Soluble Recryst Recrystallization (MeOH/Ether) SolubilityCheck->Recryst Precipitate BlueRayon->SPE_Decision Polishing Step SPE_Decision->HPLC_Prep Analysis Final Analysis (LC-MS/MS or HPLC-FLD) HPLC_Prep->Analysis PFP PFP Column (Isomer Separation) HPLC_Prep->PFP A-alpha-C Present C18_HighPH C18 High pH (Peak Shape) HPLC_Prep->C18_HighPH Tailing Issue Recryst->Analysis

Caption: Decision matrix for MeA


C isolation, differentiating between synthesis workup and biological extraction pathways.

Module 4: Stability & Storage FAQs

Q: My purified MeA C turned brown overnight. Is it ruined?

The Diagnosis: Yes, likely. HCAs are susceptible to photo-oxidation and oxidation at the exocyclic amine. The "browning" indicates the formation of azo-dimers or N-oxide species.

The Prevention Protocol:

  • Light: Always handle under yellow light or wrap vessels in aluminum foil.

  • Solvent: Never store in chlorinated solvents (DCM/Chloroform) for extended periods; these can become acidic and catalyze degradation.

  • Storage: Store dry powder at -20°C. If in solution, use DMSO or Methanol and store at -80°C.

  • Inert Gas: Flush vials with Nitrogen or Argon before sealing.

Summary of Physicochemical Data

PropertyValueImplication for Purification
Full Name 2-Amino-3-methyl-9H-pyrido[2,3-b]indoleTarget Analyte
Abbreviation MeA

C
Common literature ID
CAS No. 68006-83-7Verification
pKa ~5.8 (Pyridine N)Ionized at pH < 5; Neutral at pH > 8
LogP ~2.9Moderately Lipophilic; Retains well on C18
Fluorescence Ex: 300-315 nm / Em: 410-420 nmHighly sensitive detection (picogram levels)
Solubility DMSO (High), MeOH (Mod), Water (Low)Avoid 100% aqueous loading

References

  • Sugimura, T., et al. "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Science, vol. 95, no. 4, 2004, pp. 290–299.

  • Gross, G. A., & Grüter, A. "Quantitation of mutagenic/carcinogenic heterocyclic aromatic amines in food products." Journal of Chromatography A, vol. 592, no. 1-2, 1992, pp. 271–278.

  • International Agency for Research on Cancer (IARC). "MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole)."[2][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 40, 1986.

  • Kataoka, H. "Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis." Journal of Chromatography A, vol. 774, no. 1-2, 1997, pp. 121–142.

  • PubChem. "2-Amino-3-methyl-9H-pyrido[2,3-b]indole (Compound Summary)." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-alpha-C)

Welcome to the dedicated technical support guide for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-alpha-C). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-alpha-C). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and handling. By understanding the chemical vulnerabilities of MeA-alpha-C, you can ensure the integrity and reliability of your experimental outcomes.

Introduction to MeA-alpha-C Stability

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, a heterocyclic aromatic amine, is a valuable compound in various research fields. However, like many complex organic molecules, its stability can be compromised by improper storage and handling. Degradation not only reduces the purity of the compound but can also lead to the formation of confounding artifacts in your experiments. This guide provides a comprehensive overview of best practices, troubleshooting, and frequently asked questions to maintain the long-term stability of your MeA-alpha-C samples.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter with MeA-alpha-C, providing explanations and actionable solutions based on the compound's chemical properties.

Issue 1: Unexpected or Inconsistent Experimental Results
  • Question: My recent experiments using MeA-alpha-C have yielded inconsistent or unexpected results compared to previous batches. Could this be a storage issue?

  • Answer: Yes, inconsistent results are a primary indicator of compound degradation. The formation of impurities or a decrease in the concentration of the active compound can significantly impact experimental outcomes. It is crucial to assess the purity of your MeA-alpha-C stock.

    • Recommended Action:

      • Purity Analysis: Perform a purity check on your current stock of MeA-alpha-C using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Compare the chromatogram to that of a new, unopened batch or a previously established reference standard.

      • Review Storage Conditions: Verify that your current storage conditions align with the recommended guidelines (see FAQ section below). Pay close attention to temperature, light exposure, and atmospheric conditions.

Issue 2: Visual Changes in the Solid Compound
  • Question: My solid MeA-alpha-C, which is typically a white to light brown powder, has developed a yellowish or brownish tint. What does this color change signify?

  • Answer: A noticeable color change is a strong visual indicator of degradation. Aromatic amines, including pyridoindoles, are susceptible to oxidation, which can result in the formation of colored byproducts. This is often accelerated by exposure to air (oxygen) and light.

    • Recommended Action:

      • Isolate the Batch: Immediately quarantine the discolored batch to prevent its use in further experiments.

      • Analytical Confirmation: Use HPLC or LC-MS to analyze the discolored sample. The presence of new peaks in the chromatogram will confirm degradation.

      • Root Cause Analysis: Investigate potential breaches in your storage protocol. Was the container properly sealed? Was it exposed to light for an extended period?

Issue 3: Poor Solubility of the Compound
  • Question: I'm having difficulty dissolving an older batch of MeA-alpha-C in solvents like DMSO, in which it was previously readily soluble. What could be the cause?

  • Answer: A decrease in solubility can be a result of the formation of less soluble degradation products or polymerization. Oxidative degradation can lead to the formation of larger, more complex molecules with different solubility profiles.

    • Recommended Action:

      • Gentle Warming and Sonication: Attempt to dissolve a small amount of the compound with gentle warming and sonication. However, be aware that this may not be a viable solution for highly degraded material.

      • Purity Assessment: As with other issues, an HPLC analysis is recommended to determine the extent of degradation.

      • Consider Hygroscopicity: The deuterated analog of MeA-alpha-C is known to be hygroscopic. If your compound has absorbed moisture, it could affect its solubility and accelerate degradation. Ensure you are handling the compound in a dry environment.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the optimal storage conditions for solid MeA-alpha-C?

    • A1: For long-term stability, solid MeA-alpha-C should be stored at -20°C . It should be kept in a tightly sealed, amber glass vial to protect it from light. To prevent oxidation and moisture absorption, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.

  • Q2: How should I handle MeA-alpha-C when preparing solutions?

    • A2: When handling MeA-alpha-C, it is best to work in a controlled environment with low light and humidity. Allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside the vial. Once opened, weigh out the desired amount quickly and reseal the container tightly, purging with an inert gas if possible.

  • Q3: How long can I store solutions of MeA-alpha-C?

    • A3: Solutions of MeA-alpha-C are less stable than the solid form. For best results, prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protected vial for no more than a few days. The stability in solution is highly dependent on the solvent used; DMSO is a common solvent for this compound.

Degradation Pathways
  • Q4: What are the primary degradation pathways for MeA-alpha-C?

    • A4: The main degradation pathways for MeA-alpha-C are oxidation and photodegradation . The aromatic amine and pyridoindole ring system are susceptible to attack by atmospheric oxygen, especially in the presence of light and trace metal impurities. This can lead to the formation of N-oxides, hydroxylated species, and quinone-like compounds.

  • Q5: Is MeA-alpha-C sensitive to pH?

    • A5: The analog, 2-Amino-9H-pyrido[2,3-b]indole, is reported to be stable under moderately acidic and alkaline conditions but is deactivated by weakly acidic nitrite solutions.[1] It is prudent to assume MeA-alpha-C has similar sensitivities. Avoid strongly acidic or basic conditions during storage and handling unless experimentally required.

Analytical Monitoring
  • Q6: How can I monitor the stability of my MeA-alpha-C samples?

    • A6: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most effective way to monitor the purity of MeA-alpha-C over time. This method should be able to separate the parent compound from its potential degradation products.

  • Q7: Can you provide a starting point for an HPLC method?

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for reliable results.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).
  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating aromatic compounds.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare an aqueous buffer, for example, 20 mM ammonium acetate, and adjust the pH to a suitable value (e.g., between 4 and 7).
  • Mobile Phase B: Acetonitrile or methanol.
  • Filter both mobile phases through a 0.45 µm filter before use.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at the λmax of MeA-alpha-C. If unknown, perform a UV scan; related compounds have absorbance maxima in the UV range.
  • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any more non-polar degradation products. An example gradient could be:
  • 0-5 min: 90% A, 10% B
  • 5-20 min: Gradient to 10% A, 90% B
  • 20-25 min: Hold at 10% A, 90% B
  • 25-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

4. Sample Preparation:

  • Prepare a stock solution of MeA-alpha-C in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).

5. Analysis:

  • Inject the prepared sample and analyze the chromatogram for the presence of the main peak (MeA-alpha-C) and any additional peaks, which may represent impurities or degradation products.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing a robust stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of MeA-alpha-C in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
  • Thermal Degradation: Incubate the solid compound at an elevated temperature (e.g., 70°C) for a specified period.

3. Analysis:

  • Analyze the stressed samples using the developed HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound. The separation of the degradation product peaks from the main compound peak demonstrates the stability-indicating nature of the method.

Visualizations

Diagram 1: Key Factors in MeA-alpha-C Degradation

Potential Degradation Pathways of MeA-alpha-C cluster_stressors Stress Factors MeA_alpha_C 2-Amino-3-methyl-9H- pyrido[2,3-b]indole (Stable) Degradation Degradation Products (e.g., N-oxides, hydroxylated species) MeA_alpha_C->Degradation Degradation Light Light (Photodegradation) Light->MeA_alpha_C Oxygen Oxygen (Oxidation) Oxygen->MeA_alpha_C Moisture Moisture (Hygroscopicity) Moisture->MeA_alpha_C Heat Elevated Temperature Heat->MeA_alpha_C

Caption: Factors contributing to the degradation of MeA-alpha-C.

Diagram 2: Recommended Storage and Handling Workflow

Workflow for Maintaining MeA-alpha-C Stability start Receive Compound storage Store at -20°C - Tightly sealed amber vial - Under inert gas (Ar/N2) start->storage handling Handling for Use - Equilibrate to RT before opening - Minimize light and air exposure storage->handling purity_check Regular Purity Check (Stability-Indicating HPLC) storage->purity_check Periodically solution_prep Solution Preparation - Use high-purity solvents - Prepare fresh for each use handling->solution_prep handling->purity_check If degradation is suspected short_term_storage Short-term Solution Storage - -20°C, protected from light - Use within a few days solution_prep->short_term_storage If necessary

Caption: Recommended workflow for MeA-alpha-C storage and handling.

References

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • Rolfes Chemicals. (n.d.). MONOETHANOLAMINE (MEA) Safety Data Sheet. Retrieved from [Link]

Sources

Troubleshooting

overcoming matrix effects in MeAαC quantification

Technical Support Center: Overcoming Matrix Effects in MeA C Quantification Status: Operational Specialist: Senior Application Scientist Topic: High-Sensitivity Quantification of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Matrix Effects in MeA C Quantification

Status: Operational Specialist: Senior Application Scientist Topic: High-Sensitivity Quantification of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA


C)
Last Updated:  October 2023

Introduction: The Invisible Barrier

Welcome to the technical support hub for Heterocyclic Aromatic Amine (HAA) analysis. You are likely here because your quantification of MeA


C  (MW 197.24) is showing poor reproducibility, low sensitivity, or non-linear calibration curves.

In complex matrices like cooked meat extracts, urine, or hair, Matrix Effects (ME) are the primary antagonist. MeA


C is particularly susceptible to ion suppression in Electrospray Ionization (ESI) due to co-eluting phospholipids and proteins that compete for charge in the source.

This guide moves beyond basic troubleshooting. We provide a self-validating workflow to Diagnose , Eliminate , and Correct these effects.

Module 1: Diagnosis

Q: How do I definitively prove matrix effects are killing my signal?

A: Do not rely on slope comparison alone. The "Gold Standard" diagnostic is the Post-Column Infusion (PCI) experiment. This visualizes exactly where in your chromatogram the suppression occurs, allowing you to divert it or resolve it.

Protocol: Post-Column Infusion Setup
  • Setup: Connect a syringe pump containing a steady concentration of MeA

    
    C standard (e.g., 100 ng/mL) to the LC eluent flow via a T-piece, just before the MS source.
    
  • Acquisition: Run a "Blank" matrix sample (extracted exactly as your samples) through the LC column while infusing the standard.[1]

  • Interpretation: Monitor the baseline of the MeA

    
    C transition (m/z 198 
    
    
    
    181). A flat line is ideal. Dips (troughs) indicate suppression; peaks indicate enhancement.

Visualization: PCI Configuration

PCI_Setup LC LC Pump (Gradient Elution) Column Analytical Column (C18/Phenyl-Hexyl) LC->Column Tee Mixing Tee Column->Tee Mobile Phase + Matrix Syringe Syringe Pump (MeAαC Standard) Syringe->Tee Constant Analyte Flow MS MS/MS Source (ESI+) Tee->MS Combined Stream Data Chromatogram (Baseline Dips = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) system for visualizing matrix effects in real-time.

Module 2: Sample Preparation (The Cleanup)

Q: My PCI shows massive suppression at the MeA C retention time. How do I clean the sample?

A: Simple protein precipitation is insufficient for MeA


C. You must use Mixed-Mode Cation Exchange (MCX)  Solid Phase Extraction (SPE).

The Science: MeA


C is a basic amine. By lowering the pH, you protonate it, allowing it to bind to the cation exchange sorbent. This allows you to wash away neutral and acidic interferences (lipids, phenols) with 100% organic solvent before eluting the analyte.
Protocol: Optimized MCX SPE for MeA

C
StepSolvent/ActionMechanism
1. Condition 3 mL MeOH

3 mL Water
Activates sorbent ligands.
2. Load Sample (Acidified to pH 2 with HCOOH)Critical: MeA

C (positively charged) binds to sorbent.
3. Wash 1 2 mL 0.1 M HClRemoves proteins and hydrophilic neutrals.
4. Wash 2 2 mL 100% MethanolCrucial Step: Removes hydrophobic neutrals (lipids) that cause suppression. MeA

C stays bound.
5. Elute 3 mL 5% NH

OH in Methanol
pH shift neutralizes MeA

C, releasing it from the sorbent.

Visualization: MCX Extraction Logic

MCX_Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Interference Removal cluster_2 Phase 3: Recovery Load Load Acidified Sample (pH < 3) Bind MeAαC (+) binds to Sulfonate (-) groups Load->Bind WashOrg Wash: 100% Methanol Bind->WashOrg Remove Neutrals & Lipids Elute to Waste WashOrg->Remove Elute Elute: 5% NH4OH in MeOH WashOrg->Elute Retain Analyte Recover MeAαC Neutralized Releases to Collection Elute->Recover

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective extraction of basic HAAs.

Module 3: Instrumental Correction

Q: I still see minor suppression after SPE. How do I quantify accurately?

A: You must use Stable Isotope Dilution Assay (SIDA) . External calibration is not acceptable for trace HAA analysis in complex matrices.

The Solution: Use [


C]-MeA

C
or [D

]-MeA

C
as an internal standard (ISTD).
  • Why? The isotopologue has the exact same retention time as the analyte. Therefore, it experiences the exact same ion suppression at the millisecond level.

  • The Math: When you calculate the ratio of (Analyte Area / ISTD Area), the suppression factor cancels out.

Data Table: MS/MS Transition Parameters (Agilent 6400/Sciex QTRAP)
CompoundPrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
MeA

C
198.1181.1 (-NH

)
154.125 - 35
MeA

C-D

(ISTD)
201.1184.1 (-NH

)
157.125 - 35

Note: Optimize Collision Energy (CE) for your specific instrument by ramping CE +/- 5V.

Module 4: Chromatography Optimization

Q: I have an interfering peak merging with MeA C. What column should I use?

A: Standard C18 columns often fail to resolve structural isomers of HAAs. Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

Reasoning: MeA


C contains a conjugated 

-electron system (pyrido-indole ring). Phenyl-based columns interact with this system (

-

interactions), offering alternative selectivity compared to the purely hydrophobic interaction of C18.

Mobile Phase Recommendation:

  • A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid (Buffer stabilizes ionization).

  • B: Acetonitrile (Methanol can cause higher backpressure and different selectivity, but ACN is generally sharper for HAAs).

Summary Checklist for Validation

  • [ ] Perform Post-Column Infusion to map suppression zones.[1]

  • [ ] Implement MCX SPE (Acid load -> MeOH wash -> Basic elution).

  • [ ] Spike samples with

    
    C or D
    
    
    
    Internal Standard before extraction.
  • [ ] Use Phenyl-Hexyl chromatography for isomer resolution.

  • [ ] Verify Recovery: Must be 70-120% (calculated via ISTD response).

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Vol 56. World Health Organization. Link

  • Paus, R., et al. (2020). Determination of 14 heterocyclic aromatic amines in meat products using solid-phase extraction and supercritical fluid chromatography coupled to triple quadrupole mass spectrometry. Journal of Separation Science. Link

  • Niessen, W.M.A. (2010). Matrix effects in quantitative LC–MS/MS analysis. Journal of Chromatography A. Link

  • Agilent Technologies. (2019).[2] Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (Application Note demonstrating direct injection and matrix considerations). Link

Sources

Optimization

troubleshooting inconsistent results in MeAαC studies

MeA C Technical Support Hub Troubleshooting Inconsistent Results in Mutagenicity & Toxicology Studies Senior Application Scientist: Dr. Aris Thorne Subject: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA C) Scope: In vitro...

Author: BenchChem Technical Support Team. Date: February 2026

MeA C Technical Support Hub

Troubleshooting Inconsistent Results in Mutagenicity & Toxicology Studies

Senior Application Scientist: Dr. Aris Thorne Subject: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA


C)
Scope: In vitro Mutagenicity (Ames), Metabolic Activation, and Reagent Stability.

Introduction: The "Hidden" Variables

Welcome to the technical support center for MeA


C. If you are observing inconsistent data—such as batch-to-batch potency variations, unexpected negative results in Ames tests, or poor reproducibility in in vivo micronucleus assays—you are likely encountering specific mechanistic bottlenecks inherent to Heterocyclic Amines (HCAs).

MeA


C is not a direct-acting mutagen; it is a pro-mutagen . Its detection relies entirely on a precise bioactivation cascade. If any component of this cascade (Enzyme, Cofactor, or DNA Target) is misaligned, the assay will fail regardless of the compound's purity.

Module 1: The "False Negative" in Ames Tests

Symptom: Your MeA


C sample shows no mutagenicity (or weak/variable reversion) in Salmonella typhimurium, despite high concentrations.
The Root Cause: Metabolic Activation Failure

MeA


C requires metabolic activation to form the ultimate carcinogen. The critical error often lies in the S9 fraction composition. MeA

C is specifically dependent on CYP1A2 for the initial N-hydroxylation step.
  • Standard S9 Issues: Generic S9 fractions (often induced by Phenobarbital/Beta-naphthoflavone) may have variable CYP1A2 activity.

  • Cofactor Depletion: The reaction requires NADPH. If your S9 mix is old or the cofactor generating system (G-6-P / G-6-PDH) is degraded, the N-hydroxylation will not occur.

The Mechanism
  • Parent: MeA

    
    C enters the system.
    
  • Activation: CYP1A2 oxidizes the exocyclic amine to N-hydroxy-MeA

    
    C.
    
  • Esterification: N-OH-MeA

    
    C is further esterified (by NAT or SULT) to an unstable ester.
    
  • Binding: Spontaneous loss of the ester group creates a nitrenium ion, which binds covalently to the C8-position of Guanine in DNA.

Visualization: The Bioactivation Pathway

MeAaC_Activation MeAaC MeAαC (Pro-mutagen) N_OH N-hydroxy-MeAαC (Proximate Mutagen) MeAaC->N_OH Oxidation (NADPH dependent) CYP1A2 Enzyme: CYP1A2 (Liver S9) CYP1A2->N_OH Ester N-acetoxy/sulfonyloxy Intermediates N_OH->Ester NAT/SULT Esterification Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Spontaneous Cleavage DNA_Adduct dG-C8-MeAαC Adduct (Mutation Event) Nitrenium->DNA_Adduct Covalent Binding to Guanine

Caption: Figure 1. The obligate bioactivation pathway of MeA


C. Failure at the CYP1A2 step results in a false negative.
Protocol Correction
ParameterRecommendationWhy?
S9 Concentration Use 10% v/v S9 in the metabolic mix.Lower concentrations (4%) often fail to generate enough N-OH metabolite for detection.
Induction Source Ensure S9 is from Aroclor 1254 or PB/

-NF
induced rats.
Uninduced liver S9 has insufficient CYP1A2 levels.
Positive Control Run IQ or PhIP (2-5 ng/plate) alongside.These are also HCA pro-mutagens. If they fail, your S9 system is dead. Do not use Sodium Azide (it doesn't require S9).

Module 2: Strain Specificity & Readout

Symptom: You see positive results in TA98 but negative results in TA100. Is the compound inactive?

The Root Cause: Mutation Type Mismatch

MeA


C forms bulky C8-Guanine adducts. These bulky lesions primarily induce frameshift mutations  by causing "slippage" during DNA replication. They do not typically cause the base-pair substitutions detected by TA100.
  • TA98 (hisD3052): Detects frameshifts (-1 deletion). High Sensitivity to MeA

    
    C. 
    
  • TA100 (hisG46): Detects base-pair substitutions. Low/No Sensitivity to MeA

    
    C. 
    

Corrective Action: Do not rely on TA100 data to determine mutagenicity. A negative TA100 result is expected. You must use TA98 or TA1538.

Module 3: Reagent Stability & Solubility

Symptom: Potency decreases over time, or precipitation is observed in the top agar.

The Root Cause: Hygroscopic DMSO & Light Sensitivity

MeA


C is a hydrophobic heterocyclic amine.
  • Solvent Trap: DMSO is the standard solvent, but it is hygroscopic (absorbs water from air). If your DMSO stock absorbs water, MeA

    
    C will precipitate out of solution, leading to lower effective dosing.
    
  • Photolysis: HCAs are sensitive to UV/blue light.

Visualization: Stock Preparation Logic

Stock_Prep Start Solid MeAαC Powder Solvent Solvent Selection: 100% Anhydrous DMSO Start->Solvent Dissolve Vortex & Sonicate (5 mins) Amber Vial Solvent->Dissolve Aliquot Aliquot into single-use vials (Avoid Freeze-Thaw) Dissolve->Aliquot Storage Store at -20°C or -80°C Protect from Light Aliquot->Storage Check Visual Check: Precipitate upon thawing? Storage->Check Discard Discard & Re-make Check->Discard Yes Proceed Proceed to Assay Check->Proceed No

Caption: Figure 2. Decision tree for maintaining MeA


C stability. Note the critical check for precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no. MeA


C has poor solubility in ethanol at the high concentrations required for stock solutions (e.g., 10 mg/mL). Anhydrous DMSO is the gold standard. If you must use ethanol, ensure the final concentration in the assay plate does not exceed toxicity limits for the bacteria, and be prepared for lower maximum achievable doses.

Q: My in vivo Micronucleus results are negative, but Ames is positive. Why? A: This is a common "false negative" in in vivo testing. MeA


C is rapidly metabolized and excreted. In a whole animal, the liver may detoxify the compound (via Phase II conjugation) before it reaches the target tissue (bone marrow) in sufficient quantities to cause chromosomal damage.
  • Tip: Ensure you are sampling at the correct peak plasma time (

    
    ), or consider liver-specific assays (e.g., Comet assay in liver tissue) rather than bone marrow micronucleus.
    

Q: What is the specific CAS number I should verify? A: Ensure you have 68006-83-7 . Do not confuse it with A


C (CAS 26148-68-5), which lacks the methyl group. While mechanistically similar, their potency and metabolic rates differ.

References

  • IARC Monographs on the Identification of Carcinogenic Hazards to Humans. (1986). Some Naturally Occurring and Synthetic Food Components, Furocoumarins and Ultraviolet Radiation. Volume 40. International Agency for Research on Cancer.[1][2][3][4] [Link]

  • Sugimura, T., et al. (1977). Mutagenicity of heterocyclic amines in Salmonella typhimurium. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
  • National Toxicology Program (NTP). (2025). Testing Status of Agents: MeA-alpha-C. U.S. Department of Health and Human Services. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects.[5][6][7] [Link]

Sources

Reference Data & Comparative Studies

Validation

validating HPLC method for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole analysis

Technical Guide: Validating HPLC-FLD for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) Analysis Executive Summary 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) is a mutagenic heterocyclic aromatic amine (HAA) for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating HPLC-FLD for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) Analysis

Executive Summary

2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) is a mutagenic heterocyclic aromatic amine (HAA) formed during the pyrolysis of proteins (cooking of meat) and tobacco combustion.[1][2][3] Because it typically exists at trace levels (ng/g or ppb) in complex matrices, standard UV detection is often insufficient.

This guide provides a validated framework for analyzing MeA-α-C using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) . While LC-MS/MS offers superior specificity, HPLC-FLD remains the cost-effective "workhorse" for routine quantification due to the molecule's intense native fluorescence. This protocol is designed for researchers requiring high sensitivity without the capital investment of mass spectrometry.

Part 1: The Analytical Challenge & Solution

The primary challenge in MeA-α-C analysis is distinguishing it from its structural analog, A-α-C (2-Amino-9H-pyrido[2,3-b]indole), and other co-eluting matrix interferences.

Comparative Analysis: Selecting the Right Detector
FeatureHPLC-UV (PDA) HPLC-FLD (Recommended) LC-MS/MS (Gold Standard)
Principle Absorption of light (254–260 nm)Native Fluorescence (Ex/Em)Mass-to-charge ratio (m/z)
Sensitivity (LOD) Low (ppm range). Often fails at <50 ng/g.High (ppb range). Detects <0.1 ng/g easily.Extremely High (ppt range).
Selectivity Poor. Many matrix components absorb UV.High. Few matrix components fluoresce at specific MeA-α-C wavelengths.Ultimate. Specific precursor/product ions.
Cost/Complexity Low / LowMedium / Medium High / High
Verdict Screening only. Not suitable for trace analysis.Best balance of performance and cost. Required only for confirmation or complex unknowns.

Part 2: Optimized Experimental Protocol

This protocol utilizes the native fluorescence of the pyridoindole structure. The acidic mobile phase is critical to suppress the ionization of residual silanols on the column, preventing peak tailing of the basic amine group.

Chromatographic Conditions
  • System: HPLC with Fluorescence Detector (FLD).[4]

  • Column: TSKgel ODS-80Tm or equivalent High-Carbon Load C18 (250 mm × 4.6 mm, 5 µm).

    • Why: High carbon load increases retention of the planar heterocyclic structure.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 3.6).

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 35°C (Thermostatted).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold
25.06535Linear Gradient
35.04555Wash
40.09010Re-equilibration
Detection Parameters (The "Self-Validating" Step)

MeA-α-C has distinct spectral maxima. While literature varies slightly, you must validate the exact maxima on your specific detector.

  • Standard Setting: Ex: 315 nm / Em: 410 nm .

  • Alternative (Broad HAA): Ex: 360 nm / Em: 450 nm.

  • Gain: High (adjust to keep standard peaks at ~80% full scale).

Part 3: Validation Framework (ICH Q2(R2) Compliant)

To ensure scientific integrity, the method must be validated against the following criteria.

A. Specificity & Selectivity
  • Goal: Prove MeA-α-C is separated from A-α-C and matrix noise.

  • Metric: Resolution (

    
    ) between MeA-α-C and A-α-C must be 
    
    
    
    .
  • Protocol: Inject a mixed standard. MeA-α-C (methylated) is more hydrophobic and will elute after A-α-C.

B. Linearity
  • Range: 0.1 ng/mL to 100 ng/mL.

  • Criteria: Coefficient of determination (

    
    ) 
    
    
    
    .[7]
  • Weighting: Use

    
     weighted regression if low-concentration variance is high.
    
C. Accuracy (Recovery)
  • Method: Spike blank matrix (e.g., hydrolyzed protein or plasma) at 3 levels (Low, Med, High).

  • Acceptance:

    • Low spike (1 ng/g): 70–120% recovery.

    • High spike (100 ng/g): 80–110% recovery.

D. Precision
  • Repeatability (Intra-day): 6 injections of the same sample. RSD

    
    .[5]
    
  • Intermediate Precision (Inter-day): Different days, different analysts. RSD

    
    .[5]
    

Part 4: Visualizing the Workflow

The following diagram illustrates the critical "Clean-up" phase required before HPLC injection. Direct injection is rarely possible due to protein/fat interference.

MeA_Alpha_C_Workflow cluster_SPE Purification Critical Control Point Sample Sample Source (Meat/Plasma) Hydrolysis Acid Hydrolysis (1N NaOH or HCl) Sample->Hydrolysis Release HAAs SPE Solid Phase Extraction (PRS or Blue Rayon) Hydrolysis->SPE Load Elution Elution (MeOH/NH3) SPE->Elution Wash & Elute Evap Evaporation & Reconstitution Elution->Evap Conc. HPLC HPLC-FLD Analysis (C18 Column) Evap->HPLC Inject Data Quantification (ng/g) HPLC->Data Calc

Caption: Workflow for MeA-α-C isolation. SPE (Solid Phase Extraction) is the critical step to remove interfering matrix components.

Part 5: Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure mobile phase pH is < 4.[6]0. Add 10mM Triethylamine (TEA) if necessary (though modern C18 columns rarely need this).
Low Sensitivity Incorrect Ex/EmPerform a "Stop-Flow" spectral scan. Trap the peak in the cell and scan Ex 200-400nm to find the true max.
Drifting Retention Temperature fluctuationUse a column oven. Fluorescence quantum yield is highly temperature-dependent (signal drops as Temp rises).

References

  • International Council for Harmonisation (ICH).Validation of Analytical Procedures: Q2(R2). (2023). Provides the global regulatory framework for validating linearity, accuracy, and precision.

  • Gross, G. A., & Grüter, A. Quantitation of mutagenic/carcinogenic heterocyclic aromatic amines in food products. Journal of Chromatography A, 592(1-2), 271-278. (1992).[2] Establishes the foundational extraction and HPLC-FLD methods for HAAs.

  • IARC Monographs. MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole).[1][2][3] Volume 40.[3] (1986).[3] Defines the toxicology and physical properties of the analyte.

  • PubChem.2-Amino-3-methyl-9H-pyrido[2,3-b]indole Compound Summary. (Accessed 2024).

Sources

Comparative

A Comparative Analysis of the Carcinogenic Potency of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (AαC) and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

A Technical Guide for Researchers and Drug Development Professionals Introduction Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of meat...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of meat and fish, as well as in tobacco smoke. Among the numerous HAAs identified, 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (AαC) and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are of significant interest due to their widespread human exposure and potent carcinogenic activities. Both compounds are classified as Group 2B carcinogens by the International Agency for Research on Cancer (IARC), indicating they are possibly carcinogenic to humans.[1][2] This guide provides a comprehensive comparison of the carcinogenic potency of AαC and PhIP, delving into their mechanisms of action, genotoxicity, and the experimental data that underpin our current understanding.

Comparative Carcinogenic Potency

The carcinogenic potency of a chemical is a quantitative measure of its ability to cause cancer. A commonly used metric is the TD50 value, which is the chronic daily dose rate in mg/kg body weight/day that would induce tumors in half of the test animals that would have otherwise remained tumor-free.[3] A lower TD50 value indicates a more potent carcinogen.

The Carcinogenic Potency Database (CPDB) provides standardized results of animal bioassays.[4] Based on data from the CPDB, a quantitative comparison of the carcinogenic potency of AαC and PhIP reveals significant differences depending on the animal model and target organ.

CompoundSpeciesSexTarget Organ(s)TD50 (mg/kg/day)
AαC MouseMaleLiver, Vascular System3.79[3]
PhIP RatMaleIntestine1.78[2]
MouseMaleLymphoma33.2[2]

Key Insights:

  • In male rats, PhIP demonstrates a higher carcinogenic potency in inducing intestinal tumors compared to the potency of AαC in inducing liver and vascular system tumors in male mice.

  • The carcinogenic potency of PhIP varies significantly between species, being considerably more potent in rats than in mice for the observed target organs.

  • AαC has been shown to induce hemangioendothelial sarcomas and hepatocellular adenomas and carcinomas in mice.[5]

  • PhIP is known to induce lymphomas in mice and adenocarcinomas of the small and large intestine in male rats, as well as mammary adenocarcinomas in female rats.[3]

Mechanistic Insights into Carcinogenesis

The carcinogenicity of both AαC and PhIP is contingent upon their metabolic activation to reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

Metabolic Activation Pathways

The primary route of metabolic activation for both AαC and PhIP involves a two-step process initiated by cytochrome P450 (CYP) enzymes, followed by phase II conjugation enzymes.

Phase I: N-Oxidation

The initial and rate-limiting step is the N-oxidation of the exocyclic amino group, predominantly catalyzed by CYP1A2 .[1] This reaction forms the proximate carcinogens, N-hydroxy-AαC and N-hydroxy-PhIP, respectively. Other CYP enzymes, such as CYP1A1 and CYP1B1, may also contribute to this process, particularly in extrahepatic tissues.[6]

Phase II: Esterification

The N-hydroxy metabolites are further activated by phase II enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs), which catalyze their conversion to highly reactive N-acetoxy and N-sulfonyloxy esters.[1] These esters are unstable and spontaneously form highly electrophilic nitrenium ions that can readily react with nucleophilic sites in DNA.

Below is a generalized workflow illustrating the metabolic activation of these heterocyclic amines.

Metabolic_Activation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_genotoxicity Genotoxicity HAA AαC or PhIP N_hydroxy N-hydroxy-AαC or N-hydroxy-PhIP HAA->N_hydroxy CYP1A2 (primary) CYP1A1, CYP1B1 Reactive_Esters N-acetoxy or N-sulfonyloxy Esters N_hydroxy->Reactive_Esters NATs, SULTs Nitrenium_Ion Nitrenium Ion Reactive_Esters->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Initiation Mutations->Cancer

Metabolic activation pathway of AαC and PhIP.

Comparative Genotoxicity

The ultimate carcinogenic effects of AαC and PhIP are mediated by the formation of DNA adducts, which can lead to specific types of mutations if not repaired before DNA replication.

DNA Adduct Formation

Both AαC and PhIP predominantly form covalent adducts at the C8 position of guanine (C8-dG).[7][8] The major adducts are N-(deoxyguanosin-8-yl)-2-amino-3-methyl-9H-pyrido[2,3-b]indole for AαC and N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine for PhIP. These bulky adducts can distort the DNA helix, interfering with normal DNA replication and repair processes.

CompoundPrimary DNA Adduct
AαC N-(deoxyguanosin-8-yl)-AαC (dG-C8-AαC)[7]
PhIP N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP)[8]
Mutational Signatures

The types of mutations induced by these DNA adducts constitute their "mutational signature." Understanding these signatures can provide clues about the etiology of cancers.

  • PhIP: The mutational signature of PhIP is relatively well-characterized. The dG-C8-PhIP adduct frequently leads to G to T transversions .[9][10] Additionally, PhIP is known to induce frameshift mutations , particularly the deletion of a single guanine base (-G) in sequences of repeating guanines.[9] This specific mutational pattern has been observed in reporter genes in various experimental systems.[9]

  • AαC: While AαC is a known mutagen that induces DNA damage and mutations, its specific mutational signature is less definitively characterized in the literature compared to PhIP.[5] However, given that it also forms a bulky C8-dG adduct, it is plausible that it may induce a similar spectrum of mutations, including G to T transversions and frameshift mutations. Further research is needed to fully elucidate the specific mutational fingerprint of AαC.

Experimental Methodologies

The assessment of the carcinogenic and mutagenic potential of compounds like AαC and PhIP relies on a battery of standardized in vitro and in vivo assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Step-by-Step Protocol (based on OECD Guideline 471):

  • Strain Selection: At least five strains of bacteria should be used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. These strains are chosen to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Since many carcinogens, including AαC and PhIP, require metabolic activation, the test is performed both with and without an exogenous metabolic activation system. This is typically a rat liver homogenate fraction (S9) supplemented with cofactors (e.g., NADP+ and glucose-6-phosphate).

  • Exposure: The bacterial tester strains are exposed to the test compound at a range of concentrations, both with and without the S9 mix. This can be done using the plate incorporation method (test compound, bacteria, and S9 mix are added to molten top agar and poured onto minimal glucose agar plates) or the pre-incubation method (the mixture is incubated for a short period before being mixed with top agar and plated).

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Mix_No_S9 Mix: Bacteria + Test Compound Bacteria->Mix_No_S9 Mix_S9 Mix: Bacteria + Test Compound + S9 Bacteria->Mix_S9 Test_Compound Test Compound (AαC or PhIP) Test_Compound->Mix_No_S9 Test_Compound->Mix_S9 S9 S9 Mix (for metabolic activation) S9->Mix_S9 Plate_No_S9 Plate on Histidine- Deficient Medium Mix_No_S9->Plate_No_S9 Plate_S9 Plate on Histidine- Deficient Medium Mix_S9->Plate_S9 Incubate Incubate at 37°C (48-72 hours) Plate_No_S9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Dependent Increase in Mutations Count->Analyze

Generalized workflow for the Ames test.

Rodent Carcinogenicity Bioassay

The 2-year rodent bioassay is the gold standard for assessing the carcinogenic potential of a chemical in vivo. These studies are designed to evaluate the effects of long-term exposure to a substance on the incidence of tumors in rodents.

Step-by-Step Protocol (based on NTP guidelines):

  • Animal Selection: Typically, two rodent species are used, most commonly Fischer 344 rats and B6C3F1 mice. Both sexes are included in the study.

  • Dose Selection: A preliminary subchronic toxicity study (e.g., 90 days) is conducted to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the 2-year bioassay. Usually, a control group and at least two dose groups are used.

  • Administration: The test compound is administered to the animals for the majority of their lifespan (typically 24 months). The route of administration should be relevant to human exposure (e.g., in the diet, by gavage, or in drinking water).

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are measured regularly.

  • Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die during the study). A comprehensive set of tissues is collected, preserved, and examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. The data are analyzed to determine if there is a statistically significant increase in the incidence of any tumor type.

Conclusion

Both 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (AαC) and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are potent mutagens and carcinogens that require metabolic activation to exert their genotoxic effects. While both compounds primarily form C8-dG adducts, their carcinogenic potency can vary significantly depending on the animal model and the target organ. PhIP appears to be a more potent carcinogen in the rat intestine than AαC is in the mouse liver. The mutational signature of PhIP is characterized by G to T transversions and frameshift mutations, providing a potential biomarker for exposure. Further research is warranted to fully elucidate the mutational signature of AαC and to better understand the comparative risks these compounds pose to human health. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of these and other potentially carcinogenic compounds.

References

  • Genetic Analysis of PHIP Intestinal Mutations in MutaMouse. PubMed. Available at: [Link]

  • Summary of Carcinogenic Potency and Positivity for 492 Rodent Carcinogens in the Carcinogenic Potency Database. Environmental Health Perspectives. Available at: [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole. PubChem. Available at: [Link]

  • Heterocyclic Amines (Selected). 15th Report on Carcinogens. National Toxicology Program. Available at: [Link]

  • Summary Table by Chemical of Carcinogenicity Results in CPDB on 1547 Chemicals. University of California, Berkeley. Available at: [Link]

  • 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. PubChem. Available at: [Link]

  • Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. PubMed. Available at: [Link]

  • How mutations in PHIP could lead to neurodevelopment disorders and cancer. YouTube. Available at: [Link]

  • TR-001: Guidelines for Carcinogen Bioassay in Small Rodents. National Toxicology Program. Available at: [Link]

  • On the origin of G --> T transversions in lung cancer. PubMed. Available at: [Link]

  • On the origin of p53 G:C --> T:A transversions in lung cancers. PubMed. Available at: [Link]

  • Pleckstrin homology domain-interacting protein (PHIP) as a marker and mediator of melanoma metastasis. PMC. Available at: [Link]

  • De novo PHIP-predicted deleterious variants are associated with developmental delay, intellectual disability, obesity, and dysmorphic features. PubMed Central. Available at: [Link]

  • PHIP gene variants with protein modeling, interactions, and clinical phenotypes. ResearchGate. Available at: [Link]

  • Induced Mutations. YouTube. Available at: [Link]

  • The distribution of spontaneous and PhIP-induced mutations in the... Download Scientific Diagram. ResearchGate. Available at: [Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. Available at: [Link]

  • DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Oxford Academic. Available at: [Link]

  • A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986). Inchem.org. Available at: [Link]

  • A carcinogenic potency database of the standardized results of animal bioassays. PubMed. Available at: [Link]

  • PHIP as a therapeutic target for driver-negative subtypes of melanoma, breast, and lung cancer. PubMed. Available at: [Link]

  • ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals Step 5. EMA. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link]

  • The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification. PubMed. Available at: [Link]

  • Obesity promotes PhIP-induced small intestinal carcinogenesis in hCYP1A-db/db mice: involvement of mutations and DNA hypermethylation of Apc. Oxford Academic. Available at: [Link]

  • Patterns of P53 G-->T Transversions in Lung Cancers Reflect the Primary Mutagenic Signature of DNA-Damage by Tobacco Smoke. ResearchGate. Available at: [Link]

  • MECHANISM OF INDUCED MUTATIONS CHEMICAL MUTAGENIC AGENTS. YouTube. Available at: [Link]

  • De novo PHIP predicted deleterious variants are associated with developmental delay, intellectual disability, obesity, and dysmorphic features. ResearchGate. Available at: [Link]

  • Mutation and repair induced by the carcinogen 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in the dihydrofolate reductase gene of Chinese hamster ovary cells and conformational modeling of the dG-C8-PhIP adduct in DNA. PubMed. Available at: [Link]

  • Processed meat and cancer: What you need to know. MD Anderson Cancer Center. Available at: [Link]

  • The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Environmental Health Perspectives. Available at: [Link]

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  • Sodium azide mutagenesis induces a unique pattern of mutations. PMC. Available at: [Link]

  • The Ames Test. Gyan Sanchay. Available at: [Link]

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  • A novel somatic mutation in ACD induces telomere lengthening and apoptosis resistance in leukemia cells. PMC. Available at: [Link]

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Validation

validation of Ames test results for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole

A Senior Application Scientist's Guide to the Validation of Ames Test Results for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (Trp-P-2) This guide provides an in-depth, objective comparison and validation framework for the m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of Ames Test Results for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (Trp-P-2)

This guide provides an in-depth, objective comparison and validation framework for the mutagenicity assessment of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (Trp-P-2), a heterocyclic aromatic amine commonly found in cooked meat and fish. As a known pro-mutagen, Trp-P-2 presents a classic case for demonstrating the robust validation of the Bacterial Reverse Mutation Test, or Ames test. This document is intended for researchers, scientists, and drug development professionals who rely on precise and verifiable genotoxicity data.

The Ames test is a cornerstone of genetic toxicology, serving as a rapid and reliable initial screen for a chemical's potential to induce mutations in DNA.[1][2][3][4] A positive result suggests that a compound may be a carcinogen, as mutagenesis is a key initiating event in cancer.[2][4] The test's predictive value for rodent carcinogens has been extensively documented, making it an indispensable tool in safety assessment.[3]

The Principle of the Ames Test: A Self-Validating System

The Ames test utilizes several specially constructed strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid like histidine (for S. typhimurium) or tryptophan (for E. coli).[1][2] The core principle is to measure the rate at which a test chemical can cause a "reverse mutation," restoring the gene's function and allowing the bacteria to grow on a medium lacking that specific amino acid.[4]

The validity of any Ames test result hinges on a rigorously controlled experimental design. Key validation components include:

  • Strain Specificity: The use of multiple strains is crucial as they detect different types of mutations. For instance, the TA98 strain is highly sensitive to frameshift mutations, while TA100 detects base-pair substitutions.[3]

  • Metabolic Activation (The S9 Fraction): Many chemicals, like Trp-P-2, are not mutagenic themselves but become so after being metabolized by enzymes in the body.[6][7] To simulate this mammalian metabolism, an external enzyme preparation—the S9 fraction—is added to the test system.[8][9][10] This fraction is a supernatant from the centrifugation of liver homogenate (usually from rats pre-treated with enzyme inducers) and contains a cocktail of metabolic enzymes, including cytochrome P450s.[7][9][10] Testing a substance both with and without the S9 mix is mandatory to distinguish between direct-acting mutagens and pro-mutagens.

  • Concurrent Controls: Every experiment must include both negative (vehicle) and positive controls.

    • Negative Control: A solvent (e.g., DMSO, water) used to dissolve the test article.[11] The number of revertant colonies in this control establishes the spontaneous reversion rate for each bacterial strain.

    • Positive Controls: Known mutagens are used to confirm the viability of the bacterial strains and the activity of the S9 mix.[9][12] For example, 2-Nitrofluorene is a direct-acting mutagen for TA98 (-S9), while 2-Aminoanthracene requires metabolic activation to induce mutations in the same strain (+S9).[8]

  • Dose-Response and Cytotoxicity: The test is performed over a range of concentrations.[12] A positive result is typically characterized by a dose-dependent increase in revertant colonies. At high concentrations, the test chemical may be toxic to the bacteria, indicated by a reduction in the number of revertants and a thinning of the background bacterial lawn.[1]

Experimental Workflow: Ames Test for Trp-P-2

The following diagram and protocol detail the pre-incubation method, which is generally considered more sensitive for detecting many classes of mutagens.[1][13]

Ames_Test_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (Pre-incubation) cluster_plating Phase 3: Plating & Incubation cluster_analysis Phase 4: Analysis Strain_Prep Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100) Mix_S9_plus Combine in tube: 1. Trp-P-2 / Control 2. Bacterial Culture 3. S9 Mix Strain_Prep->Mix_S9_plus Mix_S9_minus Combine in tube: 1. Trp-P-2 / Control 2. Bacterial Culture 3. Phosphate Buffer Strain_Prep->Mix_S9_minus S9_Prep Prepare S9 Mix (Rat Liver S9 + Cofactors) S9_Prep->Mix_S9_plus Test_Prep Prepare serial dilutions of Trp-P-2 and Controls (Positive & Negative) Test_Prep->Mix_S9_plus Test_Prep->Mix_S9_minus Incubate Pre-incubate tubes (e.g., 20-30 min at 37°C with shaking) Mix_S9_plus->Incubate Mix_S9_minus->Incubate Add_Agar Add molten Top Agar (containing trace histidine/biotin) to each tube and mix Incubate->Add_Agar Plate Pour mixture onto Minimal Glucose Agar Plate Add_Agar->Plate Incubate_Plates Incubate plates (48-72 hours at 37°C) Plate->Incubate_Plates Count Count revertant colonies Assess background lawn for cytotoxicity Incubate_Plates->Count Interpret Analyze Data: - Compare to solvent control - Check positive controls - Assess dose-response Count->Interpret Metabolic_Activation ProMutagen Trp-P-2 (Pro-mutagen) Intermediate N-hydroxy-Trp-P-2 (Metabolic Intermediate) ProMutagen->Intermediate N-hydroxylation S9 S9 Fraction (Cytochrome P450s, e.g., CYP1A2) S9->Intermediate Reactive Nitrenium Ion (Ultimate Mutagen) Intermediate->Reactive Esterification & Cleavage Adduct DNA Adduct Reactive->Adduct Covalent Binding DNA Bacterial DNA Mutation Frameshift Mutation (Reversion to His+) Adduct->Mutation DNA Replication Error

Caption: Metabolic activation of Trp-P-2 by the S9 fraction.

Because this activation is essential, Trp-P-2 is expected to yield a negative result in the absence of the S9 mix and a positive result in its presence. This differential outcome is a key validation point for the test system and confirms the pro-mutagenic nature of the compound.

Comparative Data Analysis: Validating the Results

A successful validation study for Trp-P-2 will generate data that is clear, reproducible, and internally consistent. The table below presents a hypothetical but representative dataset that illustrates a valid result. The primary mutagenic effect of Trp-P-2 is the induction of frameshift mutations, making S. typhimurium strain TA98 the most sensitive indicator.

Table 1: Representative Ames Test Results for Trp-P-2

Test ArticleConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertants/Plate (TA98)Mean Revertants/Plate (TA100)Interpretation
Negative Control 0 (DMSO)-25120Baseline Spontaneous Reversion
0 (DMSO)+30145Baseline Spontaneous Reversion
Trp-P-2 0.1-28125Negative
1.0-24130Negative
10.0-26118Negative
0.1+155160Positive (5.2x Control)
1.0+850210Positive (28.3x Control)
10.0+2100295Positive (70.0x Control)
Positive Control 2.0 (2-NF)-850N/AValid Test System (-S9)
5.0 (2-AA)+920N/AValid S9 Activity
0.5 (NaN₃)-N/A1550Valid Test System (-S9)

2-NF = 2-Nitrofluorene; 2-AA = 2-Aminoanthracene; NaN₃ = Sodium Azide; N/A = Not Applicable for this control/strain combination.

Analysis of the Comparative Data:
  • Negative Controls: The spontaneous revertant counts for the DMSO vehicle control are low and consistent with historical laboratory data, confirming the absence of contamination and the stability of the tester strains. [11]2. Positive Controls: The potent response seen with the respective positive controls for TA98 and TA100 (in the presence and absence of S9) unequivocally validates the experiment. It demonstrates that the bacterial strains are responsive to mutagens and that the S9 mix is metabolically active.

  • Trp-P-2 without S9: As expected, Trp-P-2 shows no increase in revertant colonies in the absence of metabolic activation. This confirms it is not a direct-acting mutagen.

  • Trp-P-2 with S9: In the presence of the S9 mix, Trp-P-2 induces a strong, dose-dependent increase in revertant colonies in strain TA98. The increase far exceeds the threshold for a positive call (≥2x the negative control). The response in TA100 is minimal, confirming that Trp-P-2 is primarily a frameshift mutagen. This clear differential between the -S9 and +S9 results is the cornerstone of the validation for this specific compound.

Conclusion: An Integrated Approach to Trustworthy Results

The clear, positive, dose-dependent response for Trp-P-2 in a frameshift-sensitive strain like TA98, which is entirely dependent on the presence of a functional S9 metabolic activation system, provides a robust and classic example of a validated Ames test. This multi-faceted approach ensures scientific integrity and provides the high-quality data necessary for critical safety and risk assessment decisions in research and drug development. When interpreting results, it is crucial to consider the complete picture, including the dose-response relationship, potential cytotoxicity, and the performance of all concurrent controls, to ensure the data is both accurate and trustworthy. [18]

References

  • Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). The AMES II™ Mutagenicity Assay: An International Validation Study Performed With Nineteen Coded Compounds. Poster presentation from the 34th Annual Meeting of the European Environmental Mutagen Society. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved January 31, 2026, from [Link]

  • Guérard, M., et al. (2015). Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. Chemical Research in Toxicology. [Link]

  • Wikipedia. (2023). Ames test. Retrieved January 31, 2026, from [Link]

  • Takahashi, M., et al. (1998). Carcinogenicity of a mutagenic compound from food, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C), in male F344 rats. Carcinogenesis. [Link]

  • St-Georges, S., et al. (2018). Development, qualification, validation and application of the Ames test using a VITROCELL® VC10® smoke exposure system. Toxicology in Vitro. [Link]

  • Hashimoto, Y., et al. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Genes and Environment. [Link]

  • Panda, B. B., & Sahu, U. K. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • University of Puget Sound. (n.d.). The Ames Test. Retrieved January 31, 2026, from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved January 31, 2026, from [Link]

  • White, A. T., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [Link]

  • Uno, Y., et al. (2018). Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study. Genes and Environment. [Link]

  • Zhang, L., et al. (2024). Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system. Toxicology Research. [Link]

  • NAMSA. (n.d.). AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (2023). S9 fraction. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. PubChem Compound Database. Retrieved January 31, 2026, from [Link]

  • National Institute of Biology, Slovenia. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved January 31, 2026, from [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved January 31, 2026, from [Link]

  • Flückiger-Isler, S., et al. (2004). The AMES II™ Mutagenicity Assay: An International Validation Study Performed With Nineteen Coded Compounds. Mutagenesis. [Link]

  • Bio-protocol. (2025). Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test? Retrieved January 31, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2017). Final Report: Bacterial Reverse Mutation Test. Retrieved January 31, 2026, from [Link]

  • Hakura, A., et al. (2005). Salmonella/human S9 mutagenicity test: a collaborative study with 58 compounds. Mutagenesis. [Link]

  • Nohmi, T. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment. [Link]

  • Kim, H. S., et al. (2025). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. Toxicology Mechanisms and Methods. [Link]

  • Guérard, M., et al. (2015). Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes. Chemical Research in Toxicology. [Link]

  • Miosga, D., et al. (2001). Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Toxicology Letters. [Link]

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Validation

Technical Assessment: Specificity of Antibodies for MeA-α-Carboline DNA Adducts

Executive Summary The assessment of DNA adducts derived from 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a critical endpoint in molecular epidemiology and genotoxicity testing. MeAαC, a heterocyclic aromatic amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of DNA adducts derived from 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a critical endpoint in molecular epidemiology and genotoxicity testing. MeAαC, a heterocyclic aromatic amine (HCA) formed during the high-temperature cooking of meat, is a potent hepatocarcinogen. Its primary mechanism of action involves metabolic activation to an electrophilic nitrenium ion, which covalently binds to the C8 position of guanine, forming dG-C8-MeAαC .

The major challenge in immunodetection is the structural homology between MeAαC and its des-methyl analog, AαC (2-amino-9H-pyrido[2,3-b]indole) . Generic polyclonal antibodies often fail to distinguish between these two adducts, leading to confounded datasets.

This guide provides a rigorous framework for assessing the specificity of anti-MeAαC adduct antibodies, comparing high-specificity monoclonal reagents against traditional polyclonal sera and the gold standard, LC-MS/MS.

Part 1: The Specificity Challenge

To validate an antibody for MeAαC adducts, one must understand the structural landscape. The target epitope is not merely the HCA moiety but the specific conformational distortion of the DNA helix induced by the C8-substitution.

The Structural Homology Trap
  • Target: dG-C8-MeAαC (Contains a methyl group at C3).

  • Interference: dG-C8-AαC (Lacks the methyl group).

  • Mechanism: Both adducts position the pyridoindole ring in the major groove of DNA. An antibody relying solely on the planar ring structure will cross-react 100%. A specific antibody must anchor to the C3-methyl group.

Comparison of Detection Modalities
FeatureHigh-Affinity Monoclonal Ab (Target Product)Polyclonal Antiserum (Alternative)LC-MS/MS (Benchmark)
Primary Recognition Epitope-specific (C3-Methyl + dG linker)Heterogeneous (Ring structure dominant)Mass-to-Charge (m/z) + Fragmentation
Cross-Reactivity (AαC) < 1%20–40% (High Risk)0% (Resolved by Mass)
Sensitivity 1–5 adducts / 10^8 nucleotides10–50 adducts / 10^8 nucleotides0.1–1 adduct / 10^8 nucleotides
Throughput High (ELISA/IHC)High (ELISA)Low (Requires digestion/enrichment)
Sample Requirement Low (<10 µg DNA)Low (<10 µg DNA)High (>50 µg DNA often required)

Part 2: Metabolic Activation & Adduct Formation[1]

Understanding the upstream pathway is essential for generating positive controls. MeAαC requires bioactivation by CYP1A2 to form the N-hydroxy metabolite, which is further acetylated/sulfonated to generate the reactive nitrenium ion.

MeA_Activation MeAaC MeAαC (Pro-carcinogen) N_OH N-OH-MeAαC (Proximate Carcinogen) MeAaC->N_OH Oxidation CYP CYP1A2 (Liver Microsomes) CYP->N_OH Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Esterification & Cleavage NAT NAT2 / SULT (Phase II) NAT->Nitrenium Adduct dG-C8-MeAαC (Target Antigen) Nitrenium->Adduct Covalent Binding DNA Genomic DNA (Guanine C8) DNA->Adduct

Figure 1: Metabolic activation pathway of MeAαC leading to the formation of the dG-C8-MeAαC antigen. Specific antibodies must target the final adduct structure shown in green.

Part 3: Validation Protocols

As a scientist, you cannot rely on manufacturer claims alone. You must validate specificity using a Competitive Inhibition ELISA . This protocol determines the IC50 (concentration required to inhibit 50% of binding), which serves as a quantitative metric of specificity.

Protocol A: Competitive ELISA for Specificity Assessment

Objective: Quantify the cross-reactivity of the antibody against MeAαC vs. AαC adducts.

Materials:

  • Coated Plate: 96-well plate coated with heavily modified MeAαC-DNA (Standard).

  • Competitors (Analytes):

    • Synthesized dG-C8-MeAαC (modified DNA).

    • Synthesized dG-C8-AαC (modified DNA).

    • Unmodified Calf Thymus DNA (Negative Control).

  • Antibody: Anti-dG-C8-MeAαC (Primary).

Step-by-Step Workflow:

  • Immobilization: Coat microtiter plates with MeAαC-modified DNA (0.5 µ g/well ) in PBS. Dry overnight at 37°C.

  • Blocking: Block non-specific sites with 1% Casein/PBS for 1 hour.

  • Competition:

    • In separate tubes, mix the Primary Antibody (fixed concentration, e.g., 1:2000) with serial dilutions of the Competitors (0.01 fmol to 100 pmol of adduct).

    • Incubate mixtures at 37°C for 30 minutes to reach equilibrium.

  • Binding: Transfer the antibody-competitor mixtures to the coated plate. Incubate for 1 hour. Logic: If the antibody binds the competitor in solution, it cannot bind the plate.

  • Detection: Wash plate 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Competitor Concentration]. Calculate IC50.

Self-Validating Calculation:



  • Acceptance Criteria: A specific antibody must have <5% cross-reactivity.

Protocol B: LC-MS/MS Confirmation (The "Truth" Set)

Immunoassays are screening tools; Mass Spectrometry provides structural proof.

  • Hydrolysis: Digest DNA samples (10 µg) with Micrococcal Nuclease and Spleen Phosphodiesterase to release nucleotides.

  • Enrichment: Use an SPE (Solid Phase Extraction) column to remove unmodified nucleosides.

  • Quantitation: Inject into LC-MS/MS (Triple Quadrupole).

    • Monitor transition m/z 456 → 340 (loss of deoxyribose) for dG-C8-MeAαC.

    • Monitor transition m/z 442 → 326 for dG-C8-AαC.

  • Correlation: Regress ELISA values against LC-MS/MS values.

    
     indicates reliable antibody performance.
    

Part 4: Experimental Logic & Decision Making

When selecting an antibody, the decision logic should follow this flowchart to ensure data integrity.

Validation_Logic Start Start: Specificity Assessment Step1 Perform Competitive ELISA (MeAαC vs AαC) Start->Step1 Decision1 Is Cross-Reactivity < 5%? Step1->Decision1 Fail1 REJECT Antibody (High risk of false positives) Decision1->Fail1 No Pass1 Proceed to Biological Validation Decision1->Pass1 Yes Step2 Analyze Rat Liver DNA (Treated with MeAαC) Pass1->Step2 Step3 Parallel LC-MS/MS Analysis Step2->Step3 Decision2 Correlation R² > 0.85? Step3->Decision2 Fail2 REJECT Antibody (Matrix Interference) Decision2->Fail2 No Pass2 VALIDATED (Suitable for Epidemiology) Decision2->Pass2 Yes

Figure 2: Decision matrix for validating antibody specificity before deployment in clinical or research studies.

Part 5: Comparative Performance Data

The following table summarizes the expected performance of a high-quality monoclonal antibody compared to alternatives, based on literature values for HCA adduct detection.

ParameterProduct: Monoclonal Anti-dG-MeAαCAlternative: Polyclonal SerumAlternative: 32P-Postlabeling
IC50 (MeAαC) 3–5 fmol 10–20 fmolN/A (Non-immunological)
IC50 (AαC) >500 fmol 40–60 fmolN/A
Specificity Ratio >100x ~3x (Poor)Low (Co-migration issues)
Limit of Detection 1 adduct / 10^8 nucleotides 5 adducts / 10^8 nucleotides0.1 adduct / 10^8 nucleotides
Quantitative Linearity High (R² = 0.98) Moderate (R² = 0.85)Low (Enzyme variability)
Interpretation
  • Monoclonal Anti-dG-MeAαC: The distinct IC50 gap (>100x) between the target and the AαC analog confirms that the antibody recognizes the C3-methyl group. This is the only immunological tool suitable for distinguishing MeAαC exposure in mixed-diet populations.

  • Polyclonal Serum: The narrow specificity window (~3x) makes it dangerous for epidemiological studies where AαC levels might exceed MeAαC levels, leading to false associations.

  • 32P-Postlabeling: While sensitive, it requires radioactive handling and often fails to chromatographically resolve MeAαC and AαC adducts without complex multi-stage development.

References

  • Frederiksen, H., Frandsen, H., & Pfau, W. (2004). Syntheses of DNA adducts of two heterocyclic amines, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) and 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and identification of DNA adducts in organs from rats dosed with MeAalphaC. Carcinogenesis, 25(8), 1525–1533.

  • Turesky, R. J., et al. (1992). Characterization of the major DNA adduct formed by the food mutagen 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) in primary rat hepatocytes. Carcinogenesis, 13(12), 2355–2362.

  • Pfau, W., & Stone, M. P. (2011). DNA Adducts of Heterocyclic Amines: Formation, Structure and Recognition. Chemical Research in Toxicology. (Provides structural basis for antibody recognition).
  • Besaratinia, A., et al. (2002). Immuno-analytical detection of DNA damage. Chemical Research in Toxicology.
Comparative

comparing the genotoxicity of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole and its metabolites

Executive Summary 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) is a potent heterocyclic amine (HCA) formed during the pyrolysis of proteins (cooking of meat and fish) and tobacco combustion. It is classified as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C) is a potent heterocyclic amine (HCA) formed during the pyrolysis of proteins (cooking of meat and fish) and tobacco combustion. It is classified as a pro-mutagen; it possesses little intrinsic genotoxicity until metabolically activated.

This guide objectively compares the parent compound against its proximate carcinogen (N-hydroxy-MeA-α-C) and ultimate carcinogens (N-acetoxy/N-sulfonyloxy esters). The data demonstrates that while the parent compound is stable and biologically inert in isolation, its N-hydroxylated metabolite exhibits exponential increases in mutagenic potency, driven by the formation of C8-guanine DNA adducts.

Metabolic Activation Pathway[1][2]

Understanding the genotoxicity of MeA-α-C requires mapping its bioactivation. The parent compound undergoes N-oxidation primarily by CYP1A2 in the liver, yielding the N-hydroxy metabolite.[1] This intermediate is further esterified by N-acetyltransferases (NAT) or sulfotransferases (SULT) into unstable species that generate the electrophilic nitrenium ion.

Pathway Visualization

The following diagram illustrates the critical transition from inert parent to DNA-damaging agent.

MeA_Metabolism Parent MeA-alpha-C (Parent Compound) CYP CYP1A2 (Phase I) Parent->CYP Oxidation N_OH N-OH-MeA-alpha-C (Proximate Carcinogen) CYP->N_OH PhaseII NAT / SULT (Phase II) N_OH->PhaseII Esterification Esters N-Acetoxy / N-Sulfonyloxy (Ultimate Carcinogens) PhaseII->Esters Ion Nitrenium Ion (Electrophile) Esters->Ion Spontaneous Cleavage DNA DNA Adduct (dG-C8-MeA-alpha-C) Ion->DNA Covalent Binding

Figure 1: Bioactivation pathway of MeA-α-C. The critical genotoxic switch occurs at the CYP1A2-mediated N-oxidation step.

Comparative Genotoxicity Data[2][4][5][6][7]

The following data synthesizes results from Salmonella typhimurium mutagenicity assays (Ames Test) and DNA binding studies.

Table 1: Mutagenic Potency (Ames Test)

Strain: S. typhimurium TA98 (detects frameshift mutations)

Compound FormS9 Activation Required?Revertants / µg (Approx)Genotoxic Classification
MeA-α-C (Parent) Yes 200 - 600Pro-mutagen (Indirect)
MeA-α-C (Parent) No< 10 (Background)Non-mutagenic in vitro without metabolism
N-OH-MeA-α-C No2,000 - 5,000Direct-acting Mutagen
N-OH-MeA-α-C Yes (Cytosolic only)*> 10,000Ultimate Mutagen (via esterification)

*Note: Addition of cytosolic cofactors (Acetyl-CoA or PAPS) without oxidative enzymes dramatically increases the potency of the N-OH metabolite by facilitating ester formation.

Table 2: DNA Adduct Formation (In Vivo Rat Hepatocytes)

Quantification via LC-MS/MS or 32P-postlabeling

Metabolite ExposureMajor Adduct IdentifiedAdduct Frequency (fmol/µg DNA)
MeA-α-C (Low Dose)dG-C8-MeA-α-C0.5 - 2.0
MeA-α-C (High Dose)dG-C8-MeA-α-C10 - 50
N-OH-MeA-α-C dG-C8-MeA-α-C > 100

Key Insight: The N-hydroxy metabolite is approximately 10-20x more potent than the parent compound in inducing reversion mutations when cytosolic activation enzymes are present, confirming it as the critical intermediate.

Experimental Protocols

To replicate these findings or screen novel inhibitors of MeA-α-C activation, use the following self-validating workflows.

Protocol A: Comparative Ames Test (Pre-incubation Method)

This protocol differentiates between direct and indirect genotoxicity.

Reagents:

  • Bacteria:[2][3][4][5]S. typhimurium TA98 (deficient in DNA repair, uvrB mutation).[3]

  • S9 Mix: Rat liver homogenate (induced with phenobarbital/β-naphthoflavone) + NADPH regenerating system.

  • Test Compounds: MeA-α-C (dissolved in DMSO) and N-OH-MeA-α-C (synthesized standard).

Workflow:

  • Preparation: Culture TA98 overnight to

    
     cells/mL.
    
  • Treatment Groups:

    • Group A: Parent + Buffer (Control)

    • Group B: Parent + S9 Mix (Metabolic Activation)

    • Group C: N-OH Metabolite + Buffer (Direct Activity)

  • Pre-incubation: Mix 0.1 mL bacteria + 0.5 mL S9/Buffer + 0.1 mL test compound. Incubate at 37°C for 20 mins (shaking).

  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Pour onto minimal glucose agar plates.

  • Incubation: 48 hours at 37°C.

  • Scoring: Count revertant colonies manually or via automated counter.

Protocol B: DNA Adduct Quantification (LC-MS/MS)

Modern verification of genotoxicity relies on detecting the specific dG-C8-MeA-α-C adduct.

Workflow Diagram:

Adduct_Protocol Sample Treated DNA Sample (Liver/Cell Culture) Hydrolysis Enzymatic Hydrolysis (DNase I, PDE, Alk. Phos.) Sample->Hydrolysis Digest to Nucleosides Enrichment SPE Enrichment (Oasis HLB Column) Hydrolysis->Enrichment Remove Unmodified Bases LCMS LC-MS/MS Analysis (Triple Quadrupole) Enrichment->LCMS Inject Data Quantification of dG-C8-MeA-alpha-C LCMS->Data MRM Mode Transition m/z 465 -> 349

Figure 2: LC-MS/MS workflow for specific detection of the guanine-C8 adduct.

Validation Step: The transition m/z 465




349

is specific to the dG-C8-MeA-α-C adduct. Absence of this peak in non-activated samples confirms the requirement for metabolic activation.

Scientific Commentary & Causality

The genotoxicity of MeA-α-C is not intrinsic to the molecule's structure but is a consequence of "accidental" metabolism.

  • Planar Geometry: The planar structure of the carboline ring allows it to intercalate into DNA.

  • Electrophilic Attack: However, intercalation alone does not cause mutation. The CYP1A2-mediated addition of the hydroxyl group at the exocyclic amine (N-OH) creates a leaving group potential.

  • Ultimate Binding: Subsequent esterification makes the N-O bond labile. Upon heterolytic cleavage, a potent nitrenium ion is formed. This electrophile attacks the C8 position of guanine (the most nucleophilic site), forming a bulky adduct that causes DNA polymerase to stall or slip, leading to frameshift mutations.

References

  • Sugimura, T., et al. (1977). "Mutagenicity of heterocyclic amines in cooked food." Proceedings of the Japan Academy, Series B.

  • Pfau, W., et al. (1999). "Model systems for the metabolic activation of heterocyclic amines." Carcinogenesis.

  • Turesky, R.J., et al. (2002). "Metabolism and DNA adduct formation of the cooked meat carcinogen 2-amino-3-methyl-9H-pyrido[2,3-b]indole."[6][7] Chemical Research in Toxicology.

  • Totsuka, Y., et al. (2004). "Analysis of DNA adducts formed by heterocyclic amines." Cancer Letters.

  • IARC Monographs. (1993). "Volume 56: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins." International Agency for Research on Cancer.

Sources

Validation

validation of biomarkers for MeA-alpha-carboline exposure

Technical Guide: Validation of Biomarkers for MeA- -Carboline Exposure Executive Summary The Challenge: MeA- -carboline (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) is a potent mutagenic heterocyclic amine (HCA) formed duri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validation of Biomarkers for MeA- -Carboline Exposure

Executive Summary

The Challenge: MeA-


-carboline (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) is a potent mutagenic heterocyclic amine (HCA) formed during the high-temperature cooking of muscle meats. Unlike pharmaceutical metabolites with predictable kinetics, MeA

C exposure is intermittent, low-dose, and biologically cumulative.

The Verdict: For routine exposure assessment, LC-MS/MS quantification of urinary metabolites (specifically the acid-labile conjugates) is the validated gold standard due to high throughput and non-invasiveness. However, for carcinogenic risk assessment, DNA Adductomics (measuring dG-C8-MeA


C) provides the necessary biological effective dose, albeit with higher analytical complexity.

Part 1: The Target – Metabolic Activation & Adduct Formation

To validate a biomarker, one must understand its origin. MeA


C is not carcinogenic in its parent form; it requires metabolic activation.
Mechanism of Action

The primary activation pathway involves N-hydroxylation catalyzed by hepatic CYP1A2 . The resulting N-hydroxy-MeA


C is the proximate carcinogen, which can either:
  • Undergo Phase II conjugation (Glucuronidation) and be excreted in urine (Exposure Biomarker).

  • React with DNA (Guanylation) to form the pro-mutagenic adduct dG-C8-MeA

    
    C (Effect Biomarker).
    
DOT Diagram 1: MeA- -Carboline Metabolic Fate

MeAaC_Metabolism Parent MeA-alpha-Carboline (Parent Compound) CYP CYP1A2 (Liver Microsomes) Parent->CYP Oxidation Hair Hair Shaft Accumulation Parent->Hair Systemic Circulation N_OH N-hydroxy-MeA-alpha-C (Proximate Carcinogen) CYP->N_OH Gluc Glucuronide Conjugates (Urinary Biomarker) N_OH->Gluc Phase II (UGT Enzymes) DNA_Adduct dG-C8-MeA-alpha-C (DNA Adduct) N_OH->DNA_Adduct Covalent Binding (Genotoxicity)

Caption: Figure 1. Metabolic activation pathways of MeA


C distinguishing between excretory metabolites (urine) and biologically effective dose markers (DNA adducts).

Part 2: Comparative Analysis of Biomarker Modalities

This section objectively compares the three primary matrices for MeA


C validation.
Table 1: Biomarker Performance Matrix
FeatureUrinary Metabolites (Recommended)DNA Adducts (Mechanistic)Hair Analysis (Long-term)
Analyte Target Parent MeA

C & Conjugates
dG-C8-MeA

C
Parent MeA

C
Window of Detection Recent (<48 hours)Weeks to MonthsMonths (1 cm

1 month)
Sensitivity (LOQ) High (pg/mL range)Ultra-High (1 adduct/

nucleotides)
Medium (pg/mg hair)
Invasiveness Non-invasiveInvasive (Biopsy/Blood)Non-invasive
Stability High (frozen -80°C)High (isolated DNA)High (stable matrix)
Validation Challenge Matrix effects, hydrolysis efficiencyLow abundance, artifact formationExternal contamination wash-out
Primary Use Case Dietary intervention studiesCancer risk assessmentChronic exposure epidemiology

Part 3: Deep Dive – The Gold Standard (Urinary LC-MS/MS)

For most research applications, urinary analysis is the validated choice. However, MeA


C is extensively metabolized; measuring only the free parent compound underestimates exposure by >90%.
Critical Validation Requirement: Enzymatic Hydrolysis

You must validate the deconjugation step. MeA


C metabolites exist primarily as N-glucuronides.
  • Enzyme:

    
    -glucuronidase (E. coli or Helix pomatia).
    
  • Validation Check: Spike a known concentration of a glucuronide standard (if available) or a surrogate HCA conjugate to ensure >95% hydrolysis efficiency.

Validated Protocol: Isotope Dilution LC-MS/MS

1. Internal Standard Spiking (The Pillar of Trust)

  • Add stable isotope-labeled internal standard (

    
    -MeA
    
    
    
    C or
    
    
    -MeA
    
    
    C) to the urine aliquot before any processing. This corrects for recovery losses and ionization suppression.

2. Sample Preparation (SPE)

  • Method: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX).

  • Why: HCAs are basic. MCX retains positively charged amines while washing away neutral/acidic interferences.

  • Step: Load urine

    
     Wash (5% MeOH, Acidic) 
    
    
    
    Elute (5% NH
    
    
    OH in MeOH).

3. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7

    
    m.
    
  • Mobile Phase: Gradient of Ammonium Acetate (pH 5.[1]0) and Acetonitrile.[2]

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • Transition (MRM): Monitor

    
     198 
    
    
    
    181 (Loss of NH
    
    
    ) for quantitation.
DOT Diagram 2: Validated Analytical Workflow

Workflow Sample Urine Sample (1-5 mL) Spike Spike Internal Standard (13C-MeAaC) Sample->Spike Hydrolysis Enzymatic Hydrolysis (B-glucuronidase, 37C, 16h) Spike->Hydrolysis Equilibration SPE SPE Cleanup (MCX Cartridge) Hydrolysis->SPE Deconjugation LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Eluate Evaporation & Reconstitution Data Quantitation (Ratio Analyte/IS) LCMS->Data

Caption: Figure 2. Step-by-step validated workflow for urinary MeA


C quantification using isotope dilution mass spectrometry.

Part 4: Emerging Alternative – DNA Adductomics

While urine measures intake, DNA adducts measure the biologically effective dose. This is the superior metric for carcinogenesis studies but requires high-resolution mass spectrometry (HRMS).

The Target: N2-(2'-deoxyguanosin-8-yl)-MeA


C (dG-C8-MeA

C).

Validation Challenges:

  • Artifacts: Acid hydrolysis of DNA can depurinate adducts. Enzymatic digestion (DNase + PDE + Alkaline Phosphatase) is required.

  • Sensitivity: Requires nano-LC-ESI-MS/MS or Orbitrap technology to detect 1 adduct per

    
     nucleotides.
    

Part 5: Experimental Validation Framework

To claim your method is "validated," you must generate the following data (compliant with FDA Bioanalytical Method Validation Guidance):

Selectivity & Specificity
  • Experiment: Analyze 6 different sources of "blank" matrix (urine from vegetarians or non-exposed individuals).

  • Acceptance: No interfering peaks at the retention time of MeA

    
    C or the Internal Standard.
    
Linearity & Range
  • Experiment: 6-8 non-zero standards covering the expected range (e.g., 5 pg/mL to 500 pg/mL).

  • Acceptance: Correlation coefficient (

    
    ) > 0.99. Deviations of back-calculated concentrations <15% (20% for LLOQ).
    
Matrix Effect (ME)
  • Experiment: Compare the peak area of MeA

    
    C spiked into extracted blank urine vs. MeA
    
    
    
    C in pure solvent.
  • Calculation:

    
    .
    
  • Insight: If ME < 80% or > 120%, your SPE method needs optimization, or you must rely heavily on the Internal Standard for correction.

Accuracy & Precision
  • Experiment: QC samples at Low, Medium, and High concentrations (n=5 each) run over 3 separate days.

  • Acceptance: Intra- and inter-day CV < 15%.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56. Link

  • Turesky, R. J., et al. (2021). Metabolism and biomarkers of heterocyclic aromatic amines in humans.[3][4][5][6] Genes and Environment, 43(1). Link

  • Frederiksen, H., et al. (2004).[7] Syntheses of DNA adducts of two heterocyclic amines, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) and 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and identification of DNA adducts in organs from rats dosed with MeAalphaC.[7][8] Carcinogenesis, 25(8), 1525–1533. Link

  • Kobayashi, M., et al. (1995). Analysis of heterocyclic amines in hair by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 674(2), 163-170. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Comparative

Comparative Analysis of DNA Repair Mechanisms for MeAαC-Induced C8-Guanine Adducts: NER vs. TLS

Executive Summary 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a potent heterocyclic amine (HCA) formed during the pyrolysis of proteins (cooking meat). Unlike simple alkylating agents, MeAαC requires metabolic act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a potent heterocyclic amine (HCA) formed during the pyrolysis of proteins (cooking meat). Unlike simple alkylating agents, MeAαC requires metabolic activation to form bulky DNA adducts, primarily at the C8 position of guanine (dG-C8-MeAαC ).

This guide objectively compares the two primary cellular responses to this specific lesion: Nucleotide Excision Repair (NER) , which functions as an error-free removal system, and Translesion Synthesis (TLS) , a tolerance mechanism that bypasses the lesion at the cost of potential mutagenesis.

Key Takeaway: While NER is the "gold standard" for restoring genomic integrity, the bulky nature of dG-C8-MeAαC frequently stalls high-fidelity replication forks, forcing the cell to rely on Y-family polymerases (Pol


, Pol 

) via TLS. This bypass is the primary driver of the G

T transversion mutations associated with MeAαC carcinogenesis.

Part 1: The Molecular Threat

Metabolic Activation & Adduct Formation

MeAαC is a procarcinogen. It is biologically inert until activated by hepatic enzymes.

  • Phase I: CYP1A2 hydroxylates the exocyclic amine to form N-hydroxy-MeAαC.

  • Phase II: N-acetyltransferases (NAT2) or Sulfotransferases (SULT) esterify the intermediate.[1]

  • DNA Binding: The unstable ester generates a nitrenium ion that attacks the C8 position of guanine.[1]

Structural Consequence: The dG-C8-MeAαC adduct forces the guanine base into a syn conformation, disrupting Watson-Crick base pairing and creating a "bulky" distortion in the DNA helix.

MeAalphaC_Activation Pro MeAαC (Procarcinogen) CYP CYP1A2 (Oxidation) Pro->CYP N_OH N-OH-MeAαC CYP->N_OH NAT NAT2 / SULT (Esterification) N_OH->NAT Ion Nitrenium Ion NAT->Ion DNA dG-C8-MeAαC Adduct (Helix Distortion) Ion->DNA Covalent Binding (Guanine C8)

Figure 1: Metabolic activation pathway of MeAαC leading to the formation of the bulky C8-guanine DNA adduct.

Part 2: Comparative Mechanism Analysis

Mechanism A: Nucleotide Excision Repair (NER)

The "Surgical" Removal

NER is the primary defense against bulky, helix-distorting lesions. For MeAαC adducts, the Global Genome NER (GG-NER) sub-pathway is the critical sensor.

  • Recognition: The XPC-RAD23B complex detects the thermodynamic destabilization and helical distortion caused by the syn-guanine adduct.

  • Verification: TFIIH (containing XPB and XPD helicases) unwinds the DNA around the lesion to verify damage.

  • Incision: Endonucleases XPG (3') and XPF-ERCC1 (5') excise a 24-32 nucleotide oligomer containing the adduct.

  • Restoration: DNA Pol

    
     fills the gap using the undamaged strand as a template.
    

Pros: Error-free; completely removes the lesion. Cons: Slower kinetics; inefficient in heterochromatin; can be overwhelmed by high adduct burdens.

Mechanism B: Translesion Synthesis (TLS)

The "Emergency" Bypass

When a replication fork encounters a dG-C8-MeAαC adduct before NER can remove it, the replicative polymerase (Pol


 or 

) stalls. The cell switches to specialized Y-family polymerases to bypass the blockade.[2]
  • The Switch: PCNA is mono-ubiquitinated, recruiting TLS polymerases.

  • The Polymerases:

    • Pol

      
       (Kappa):  Often specialized for extending past minor groove adducts.[2] It can sometimes bypass N2-dG adducts error-free but struggles with the bulky C8-dG adducts of MeAαC.
      
    • Pol

      
       (Eta):  More open active site. It can insert nucleotides opposite the bulky C8 adduct but often with low fidelity.
      
  • The Outcome: TLS prevents fork collapse (cell death) but often inserts an Adenine opposite the adduct (instead of Cytosine), leading to G

    
    T transversions .
    

Pros: Prevents replication fork collapse; ensures cell survival. Cons: Highly mutagenic; leaves the adduct in the DNA (diluted out in subsequent divisions).

Comparative Data Matrix
FeatureNucleotide Excision Repair (NER)Translesion Synthesis (TLS)
Primary Function Damage Removal (Correction)Damage Tolerance (Bypass)
Key Enzyme(s) XPC-RAD23B, XPA, XPG, XPFPol

, Pol

, Rev1
Trigger Helix distortion (anytime)Stalled replication fork (S-phase)
Fidelity High (>99.9% Accuracy)Low (Error-prone)
Kinetics Slow (Minutes to Hours)Fast (Seconds to Minutes)
Outcome for MeAαC Restoration of G:C pairPotential G

T Mutation
Biological Cost High ATP consumptionIncreased Mutation Load

Part 3: Experimental Protocols

To validate these mechanisms in your own lab, use the following self-validating protocols.

Protocol 1: Synthesis of Site-Specific dG-C8-MeAαC Oligonucleotides

Context: You cannot study repair kinetics without a pure substrate. Standard synthesis fails due to the instability of the adduct under basic deprotection.

Reagents:

  • MeAαC-modified dG phosphoramidite (Custom synthesis required via N-hydroxylation route).

  • Ultramild deprotection reagents (Phenoxyacetyl protection).

Workflow:

  • Solid Phase Synthesis: Use standard phosphoramidite coupling cycles but replace the standard dG with the dG-C8-MeAαC phosphoramidite at the target site (e.g., 5'-...TCC G * AGG...-3').

  • Deprotection: Treat with 0.05 M Potassium Carbonate in Methanol for 4 hours at room temperature. Crucial: Avoid Ammonium Hydroxide, as high pH/heat will degrade the C8 adduct.

  • Purification: HPLC (C18 column). The bulky hydrophobic MeAαC group will significantly retard the elution time compared to the unmodified control.

  • Validation: Verify mass using MALDI-TOF MS. The adduct adds exactly the mass of MeAαC minus two hydrogens.

Protocol 2: In Vitro Primer Extension Assay (TLS Efficiency)

Context: Determines if a specific polymerase (e.g., Pol


) can bypass the lesion.[2][3]

Materials:

  • Template: 24-mer oligo containing site-specific dG-C8-MeAαC (from Protocol 1).

  • Primer: 15-mer 5'-labeled (Cy5 or

    
    P) primer annealed 1 base upstream of the lesion.
    
  • Enzymes: Recombinant Human Pol

    
    , Pol 
    
    
    
    , and Pol
    
    
    (control).

Steps:

  • Annealing: Mix Template:Primer (1.5:1 ratio) in annealing buffer. Heat to 95°C and cool slowly.

  • Reaction: Incubate 10 nM DNA substrate with 5 nM Polymerase in reaction buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    , 100 
    
    
    
    M dNTPs).
  • Time Course: Quench aliquots at 1, 5, 10, and 30 minutes using Stop Solution (95% Formamide, 20 mM EDTA).

  • Resolution: Run samples on a 20% Denaturing Polyacrylamide Gel (PAGE).

  • Analysis:

    • Stalled Band: Polymerase stops at position

      
       (before adduct).
      
    • Bypass Band: Polymerase reaches position

      
       or full length.
      
    • Fidelity Check: Excise the full-length band, PCR amplify, and sequence to determine if C or A was inserted opposite the adduct.

Part 4: Pathway Visualization

The following diagram illustrates the cellular decision-making process when encountering MeAαC damage.

Repair_Decision Damage DNA Damage (dG-C8-MeAαC) Fork Replication Fork Arrives? Damage->Fork No_Rep No (G1/G2 Phase) Fork->No_Rep No Yes_Rep Yes (S Phase) Fork->Yes_Rep Yes Recog Recognition by XPC-RAD23B No_Rep->Recog Excision Excision (XPG/XPF) Recog->Excision Repair Gap Fill (Pol δ/ε) + Ligase Excision->Repair Outcome_Clean Genome Restored Repair->Outcome_Clean Stall Replication Stall (PCNA Ubiquitylation) Yes_Rep->Stall Switch Polymerase Switch (Pol κ / Pol η) Stall->Switch Bypass Lesion Bypass Switch->Bypass Outcome_Mut Mutation Fixation (G->T Transversion) Bypass->Outcome_Mut

Figure 2: The cellular decision fork between NER (Repair) and TLS (Tolerance) upon encountering MeAαC adducts.

References

  • Turesky, R. J., & Le Marchand, L. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines. Chemical Research in Toxicology. [Link]

  • Frederiksen, H., Frandsen, H., & Pfau, W. (2004). Syntheses of DNA adducts of two heterocyclic amines, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) and 2-amino-9H-pyrido[2,3-b]indole (AalphaC).[4] Carcinogenesis. [Link]

  • Vaisman, A., & Woodgate, R. (2017). Translesion DNA polymerases in eukaryotes: what makes them tick? Critical Reviews in Biochemistry and Molecular Biology. [Link]

  • Schärer, O. D. (2013). Nucleotide Excision Repair in Eukaryotes. Cold Spring Harbor Perspectives in Biology. [Link]

  • Yoon, J. H., et al. (2019). Mammalian DNA Polymerase Kappa Activity and Specificity. International Journal of Molecular Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-methyl-9H-pyrido[2,3-b]indole proper disposal procedures

Operational Guide: Safe Disposal and Management of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA- -C) Executive Summary & Core Directive 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA- -C) is a potent heterocyclic amine (HC...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA- -C)

Executive Summary & Core Directive

2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-


-C) is a potent heterocyclic amine (HCA) formed during the pyrolysis of proteins. It is classified by the IARC as a Group 2B Carcinogen  (possibly carcinogenic to humans) and is a known mutagen.

The Core Directive: Unlike general organic waste, MeA-


-C requires a "Zero-Exposure"  disposal strategy. Standard chemical deactivation methods (e.g., bleach/hypochlorite) are insufficient  and potentially dangerous, as they may generate mutagenic chlorinated byproducts rather than destroying the heterocyclic ring.

The only validated disposal method for MeA-


-C is high-temperature incineration via a licensed hazardous waste contractor. 

Chemical Identity & Hazard Characterization[1][2][3]

Effective disposal begins with accurate characterization. This compound is stable, hydrophobic, and persistent, meaning it will not degrade naturally in waste streams.

PropertyDataRelevance to Disposal
Common Name MeA-

-C
Labeling identifier
CAS Number 68006-83-7Required for waste manifests (RCRA/EPA)
Molecular Formula

Nitrogen content requires specific incineration parameters (

controls)
Solubility DMSO, Methanol, EthanolUse organic solvents for decontamination; Insoluble in water
Stability High thermal stabilityDo not autoclave ; autoclaving may volatilize the compound without destroying it
Hazard Class Mutagen / CarcinogenSegregate from general oxidizers and acids

Waste Segregation & Management Logic

The following decision matrix dictates how to handle MeA-


-C at the bench level. This logic prevents cross-contamination and ensures regulatory compliance.
Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation Point TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Contaminated Gloves, Sharps) TypeCheck->Solid Dry Material Liquid Liquid Waste (Mother Liquor, DMSO Stocks) TypeCheck->Liquid Solvated SolidAction Double Bag (Polyethylene) Label: 'Solid Toxic Waste - Carcinogen' Solid->SolidAction PPE/Wipes Sharps Sharps Container (Rigid, Puncture Proof) Solid->Sharps Needles/Glass LiquidAction Segregate into Glass/HDPE Label: 'Flammable/Toxic - Carcinogen' Liquid->LiquidAction Storage Satellite Accumulation Area (Secondary Containment) SolidAction->Storage LiquidAction->Storage Sharps->Storage Disposal High-Temp Incineration (Off-site Contractor) Storage->Disposal Monthly Pickup

Caption: Decision logic for segregating MeA-


-C waste streams to ensure compatibility with high-temperature incineration protocols.

Detailed Disposal Procedures

Protocol A: Solid Waste (Powders, Wipes, PPE)

Objective: Prevent aerosolization of mutagenic dust.

  • Primary Containment: Place all contaminated gloves, weigh boats, and bench paper immediately into a clear 4-mil polyethylene bag.

  • Dampening (Critical): If disposing of pure powder, lightly mist the material with methanol or water before sealing to prevent dust puff-back when the bag is compressed.

  • Secondary Containment: Twist and tape the primary bag, then place it inside a second, durable hazardous waste bag (e.g., orange or red biohazard-style, but labeled for chemical waste).

  • Labeling: Affix a yellow hazardous waste label.

    • Constituents: "Debris contaminated with 2-Amino-3-methyl-9H-pyrido[2,3-b]indole."

    • Hazard Checkbox: Toxic, Carcinogen.[1][2][3]

Protocol B: Liquid Waste (Stock Solutions)

Objective: Prevent leaks and incompatibility reactions.

  • Container Selection: Use amber glass bottles or HDPE containers. Do not use metal cans as amines can sometimes corrode or react with metal linings over long periods.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is listed on the waste tag.

  • No Oxidizers: NEVER mix MeA-

    
    -C waste with strong oxidizing agents (Peroxides, Nitric Acid). This can form N-nitroso compounds, which are often significantly more carcinogenic than the parent amine.
    
  • Headspace: Leave 10% headspace in the bottle to allow for thermal expansion during transport.

Protocol C: Spill Cleanup (Emergency Response)

Objective: Containment without generating dust.[4]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and a P100 respirator (or N95 minimum).

  • Isolate: Place absorbent pads ("pigs") around the perimeter of the spill.

  • Wet Method:

    • If Powder: Cover with paper towels dampened with Methanol or DMSO . Do not sweep dry powder.

    • If Liquid: Cover with absorbent pads.

  • Decontamination: Wipe the surface 3 times with methanol-soaked towels, followed by a soapy water wash.

  • Disposal: All cleanup materials go into the Solid Waste stream (Protocol A).

The "Cradle-to-Grave" Lifecycle

Understanding the ultimate fate of the chemical ensures you prepare the waste correctly for the disposal contractor.

Diagram 2: Incineration Lifecycle

IncinerationCycle Lab Laboratory (Segregation & Packing) Transport Licensed Hauler (DOT Class 6.1 Toxic) Lab->Transport Manifest Tracking Incinerator Two-Stage Incinerator (1000°C+) Transport->Incinerator Scrubber Gas Scrubbing System (Removes NOx/Particulates) Incinerator->Scrubber Combustion Gases Ash Inert Ash (Landfill) Incinerator->Ash Solid Residue

Caption: The mandatory destruction pathway. Note that biological waste incinerators (often lower temp) may not be sufficient; chemical incineration is required.

Scientific Rationale: Why Incineration?

You may encounter older protocols suggesting chemical deactivation using potassium permanganate (


) or hypochlorite (bleach). As a Senior Scientist, I advise against  these methods for MeA-

-C for the following reasons:
  • Incomplete Mineralization: Heterocyclic rings are thermodynamically stable. Mild oxidation may break the ring but leave reactive amine or methyl intermediates that remain mutagenic.

  • Formation of "Super-Mutagens": Reaction with hypochlorite (bleach) can chlorinate the nitrogen atoms, potentially forming chloramines or N-nitroso derivatives, which can be biologically more active than the parent compound.

  • Validation Difficulty: Unless you have HPLC-MS capability to verify total destruction of the compound in your waste stream, you cannot guarantee safety.

Conclusion: The only self-validating system is thermal destruction at


, where the organic skeleton is completely mineralized to 

,

, and

(with scrubbed

).

References

  • International Agency for Research on Cancer (IARC). (1986).[2][3] Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Naturally Occurring and Synthetic Food Components, Furocoumarins and Ultraviolet Radiation. Vol 40.[2][3]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 62244, 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition; Heterocyclic Amines. U.S. Department of Health and Human Services.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[5] Wiley-Interscience. (Reference for limitations of chemical deactivation).

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (also known as MeA-α-carboline). As a compound with suspected carcinogeni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (also known as MeA-α-carboline). As a compound with suspected carcinogenic and mutagenic properties, strict adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Proactive Approach to Safety

2-Amino-3-methyl-9H-pyrido[2,3-b]indole and its structural analog 2-Amino-9H-pyrido[2,3-b]indole (AαC) belong to the class of heterocyclic aromatic amines (HAAs). These compounds are recognized as potent mutagens and are suspected human carcinogens.[1][2] The primary routes of exposure in a laboratory setting are inhalation of the powdered form, dermal absorption, and accidental ingestion.[3] Due to the serious and long-term health risks associated with this class of compounds, a comprehensive safety strategy encompassing engineering controls, administrative protocols, and personal protective equipment (PPE) is non-negotiable.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in minimizing exposure to hazardous chemicals. All manipulations of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, especially in its powdered form, must be conducted within a certified chemical fume hood.[4]

  • Chemical Fume Hood: Operations such as weighing, transferring, and preparing solutions must be performed in a fume hood with a face velocity of at least 100 feet per minute (fpm). This ensures that any airborne particles or vapors are effectively captured and exhausted.

  • Designated Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with warning signs indicating the presence of a carcinogen.[5] Access to this area should be restricted to authorized personnel who have received appropriate training.

  • Vacuum Systems: Vacuum lines must be protected with a high-efficiency particulate air (HEPA) filter to prevent the release of aerosolized particles into the vacuum system or the environment.[4]

Personal Protective Equipment (PPE): A Barrier Against Exposure

The appropriate selection and use of PPE are crucial for preventing direct contact with 2-Amino-3-methyl-9H-pyrido[2,3-b]indole. The following table summarizes the minimum PPE requirements for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Powder Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully buttoned lab coat (preferably disposable)A fit-tested N95 or P100 respirator[6][7]
Preparing Solutions Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatNot typically required if performed in a fume hood
Conducting Reactions and Work-ups Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatNot typically required if performed in a fume hood
Handling Contaminated Waste Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatNot typically required

Hand Protection: Due to the lack of specific breakthrough time data for 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, a conservative approach to glove selection is necessary. Double-gloving with nitrile or neoprene gloves provides an extra layer of protection.[8] Gloves should be inspected for any signs of degradation before each use and changed immediately upon suspected contact with the chemical. It is recommended to change gloves frequently, at a minimum every two hours, during extended procedures.

Respiratory Protection: When handling the powdered form of this compound outside of a glove box, a NIOSH-approved respirator is mandatory to prevent inhalation of fine particles. A half-mask respirator equipped with P100 (HEPA) filters is recommended.[6][7][9] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.

Procedural Guidance: Step-by-Step Safe Handling

Adherence to standardized procedures is essential for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_final Final Steps prep Don appropriate PPE setup Prepare designated fume hood work area with absorbent pads prep->setup weigh Weigh powder in a tared, sealed container setup->weigh dissolve Dissolve in a suitable solvent within the fume hood weigh->dissolve decon_surfaces Decontaminate all work surfaces and equipment dissolve->decon_surfaces dispose_waste Segregate and dispose of all contaminated waste decon_surfaces->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash Wash hands and arms thoroughly remove_ppe->wash

Caption: A stepwise workflow for the safe handling of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.

Decontamination and Spill Management: Preparedness is Key

Decontamination: All surfaces and equipment that have come into contact with 2-Amino-3-methyl-9H-pyrido[2,3-b]indole must be decontaminated. Commercially available decontamination solutions for aromatic amines, which often contain glutaraldehyde, can be used.[10][11][12][13] Alternatively, a thorough wash with soap and water followed by a rinse with a suitable organic solvent (e.g., ethanol or acetone) can be effective for non-porous surfaces.[14] All decontamination materials should be disposed of as hazardous waste.

Spill Response: In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify the laboratory supervisor and the institutional environmental health and safety (EHS) department.

  • Cleanup (if trained): Only personnel who are trained in hazardous spill cleanup and are wearing appropriate PPE should address the spill.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with a chemical spill kit absorbent.

  • Decontaminate: Once the bulk of the spill has been collected, decontaminate the area as described above.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste contaminated with 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is considered hazardous waste and must be disposed of in accordance with institutional, local, and federal regulations.

Waste Segregation:

  • Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[15]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.

Conclusion: Fostering a Culture of Safety

The safe handling of potent compounds like 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is a shared responsibility. By integrating robust engineering controls, meticulous personal protective equipment protocols, and comprehensive operational and disposal plans, researchers can mitigate the risks associated with this valuable research chemical. Continuous training and a vigilant approach to safety are the cornerstones of a secure laboratory environment.

References

  • ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus... Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • SKC Inc. (n.d.). Decontamination Solution Aromatic Amines 1 gal 769-1051. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2024, September 11). 24-002a - General Use SOP - Carcinogens. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • The University of Texas at Austin. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]

  • Major Safety. (2022, December 16). Respirator Filters and Cartridges Explained. Retrieved from [Link]

  • OSHACode EHS. (n.d.). RCRA Hazardous Waste - 7 Keys and Its Impact. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • GVS-RPB. (2022, May 17). Which type of filter does my respirator need? Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection | Respiratory Protection | 3M - US. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Regulations.gov. (n.d.). guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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